molecular formula C13H16O2 B181603 2-cyclohexylbenzoic Acid CAS No. 97023-48-8

2-cyclohexylbenzoic Acid

Cat. No.: B181603
CAS No.: 97023-48-8
M. Wt: 204.26 g/mol
InChI Key: ZKTFZNPTAJIXMK-UHFFFAOYSA-N
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Description

2-Cyclohexylbenzoic Acid is a valuable benzoic acid derivative in which a cyclohexyl group is attached to the ortho position of the carboxylic acid. This specific substitution makes it an important building block in organic synthesis and pharmaceutical research. The compound is of significant interest in the field of catalytic hydrogenation, serving as a model substrate or a potential intermediate in the development of novel catalysts, including non-precious metal catalysts like nickel on carbon supports, for transforming aromatic compounds . Furthermore, the structural motif of hydrogenated benzene rings is a key feature in many active pharmaceutical ingredients (APIs). For instance, cyclohexanecarboxylic acid derivatives are established intermediates in the synthesis of important drugs such as praziquantel . As such, this compound provides researchers with a versatile chemical tool for exploring new synthetic routes, developing more sustainable catalytic processes, and creating novel compounds for biological evaluation in medicinal chemistry programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTFZNPTAJIXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427257
Record name 2-cyclohexylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97023-48-8
Record name 2-cyclohexylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-cyclohexylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Cyclohexylbenzoic Acid

Introduction

This compound, a substituted aromatic carboxylic acid, represents a molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexyl group ortho to a carboxylic acid on a benzene ring, imparts a unique combination of lipophilicity and acidic functionality. This guide offers a comprehensive exploration of its chemical properties, synthesis, spectroscopic signature, and potential applications, designed for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and aim to facilitate further research and application of this versatile compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The steric hindrance introduced by the bulky cyclohexyl group adjacent to the carboxylic acid influences its physical and chemical behavior, including its acidity, solubility, and reactivity, when compared to its linear or para-substituted isomers.

Table 1: Core Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 97023-48-8[1][2][3][4]
Molecular Formula C₁₃H₁₆O₂[1][2][4]
Molecular Weight 204.26 g/mol [2][4]
Appearance White to off-white crystals or powder[1][5]
Melting Point 103-105 °C[6][7]
Boiling Point 332.4 °C at 760 mmHg (Predicted)[6]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., methanol, DMSO, chloroform)[5]
Density 1.115 g/cm³ (Predicted)[6]
pKa ~4 (Predicted, similar to other benzoic acids)[8]

Synthesis and Mechanistic Insight

The synthesis of this compound is not widely detailed in introductory literature, necessitating a robust and high-yield laboratory method. The Suzuki-Miyaura cross-coupling reaction stands out as a premier choice for this transformation.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid, offering high functional group tolerance and generally excellent yields.[5][9]

The chosen pathway involves the coupling of 2-bromobenzoic acid with cyclohexylboronic acid. The ortho-carboxylate group on the aryl halide can present steric challenges; therefore, the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical to facilitate the oxidative addition step and prevent side reactions like protodehalogenation.[1]

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-Bromobenzoic acid (1.0 eq.)

  • Cyclohexylboronic acid (1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add 2-bromobenzoic acid, cyclohexylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully add 1 M HCl to acidify the aqueous layer to a pH of approximately 2-3, which protonates the carboxylate salt to the desired carboxylic acid. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a white solid.

G A 1. Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) in Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat Reaction (e.g., 90 °C) & Monitor (TLC or LC-MS) C->D E 5. Cool & Quench (Add Ethyl Acetate) D->E F 6. Acidify & Extract (1M HCl, Ethyl Acetate) E->F G 7. Wash & Dry (Brine, Na₂SO₄) F->G H 8. Concentrate & Purify (Chromatography or Recrystallization) G->H I Pure this compound H->I

Caption: Step-by-step workflow for the synthesis protocol.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are core techniques for this purpose.

Predicted Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10-12 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

    • δ 7.9-8.1 ppm (dd, 1H): Aromatic proton ortho to the carboxylic acid.

    • δ 7.2-7.6 ppm (m, 3H): Remaining aromatic protons.

    • δ 2.8-3.2 ppm (m, 1H): The methine proton (-CH-) on the cyclohexyl ring attached to the benzene ring.

    • δ 1.2-2.0 ppm (m, 10H): The ten aliphatic protons (-CH₂-) of the cyclohexyl ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • δ 145-150 ppm: Aromatic carbon attached to the cyclohexyl group (C2).

    • δ 125-135 ppm: Other aromatic carbons.

    • δ 40-45 ppm: Methine carbon of the cyclohexyl ring.

    • δ 25-35 ppm: Aliphatic carbons of the cyclohexyl ring.[10][11]

  • Infrared (IR) Spectroscopy (ATR):

    • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • 2850-2950 cm⁻¹: C-H stretches of the cyclohexyl group.

    • ~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS-ESI):

    • [M-H]⁻: Expected at m/z 203.1078, corresponding to the deprotonated molecule (C₁₃H₁₅O₂⁻).

    • Fragmentation: Loss of CO₂ (44 Da) from the deprotonated molecule is a characteristic fragmentation pathway for benzoic acids under certain MS conditions.[12]

Chemical Reactivity and Applications

The dual functionality of this compound—a lipophilic cyclohexyl moiety and a polar carboxylic acid group—underpins its utility.

  • Reactivity: The carboxylic acid group can undergo standard transformations, including:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Amide Formation: Reaction with amines, typically via an activated intermediate like an acyl chloride, to form amides.

    • Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

  • Applications in Drug Development and Research: this compound has been identified as a promising scaffold in medicinal chemistry. It is described as an inhibitor of enzymes such as hydroxylase and phospholipase A2 (PLA2), which are involved in inflammatory pathways. This inhibitory action suggests potential therapeutic applications in treating inflammatory conditions, including bowel disease and chronic bronchitis. Its role as a pharmaceutical intermediate allows for its incorporation into more complex molecules, leveraging its structural and electronic properties to modulate biological activity.

G A This compound B Lipophilic Cyclohexyl Group A->B possesses C Acidic Carboxyl Group (-COOH) A->C possesses D Pharmaceutical Intermediate B->D enables role as G Esterification & Amide Formation C->G undergoes E Enzyme Inhibition (e.g., PLA2) D->E leads to F Organic Synthesis Building Block G->F

Caption: Interplay of structure, reactivity, and applications.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. Based on available safety data sheets, the compound is classified as an irritant.

Table 2: GHS Hazard Information

Hazard ClassGHS StatementPrecautionary CodesSource(s)
Skin Irritation H315: Causes skin irritationP280, P302+P352[7]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338[7]
Respiratory Irritation H335: May cause respiratory irritationP261, P304+P340[7]
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound with well-defined chemical properties and significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Its synthesis, while requiring modern catalytic methods like the Suzuki-Miyaura coupling, is accessible and yields a product whose structure can be confidently verified through standard spectroscopic techniques. The insights into its reactivity and biological potential, particularly as an enzyme inhibitor, underscore its importance for researchers dedicated to developing novel therapeutics and chemical entities. This guide provides a foundational framework to empower scientists in their exploration and application of this multifaceted molecule.

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2-cyclohexylbenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 97023-48-8).[1][2][3][4] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on the compound's identity, structure, solubility, thermal properties, and acidity. It further outlines detailed, field-proven experimental protocols for the precise determination of these properties, emphasizing the causality behind methodological choices. By integrating data with practical, self-validating workflows, this guide serves as an authoritative resource for the application of this compound in pharmaceutical and synthetic chemistry contexts.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid characterized by a cyclohexyl group substituted at the ortho-position of the benzoic acid ring. This substitution pattern imparts specific steric and electronic properties that influence its physical behavior and reactivity. Its role as a pharmaceutical intermediate and a building block in organic synthesis makes a thorough understanding of its properties essential for predictable outcomes in research and development.[5]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 97023-48-8[1][2][3][4]
Molecular Formula C₁₃H₁₆O₂[1][2][3][5]
Molecular Weight 204.27 g/mol [2][3][5]
IUPAC Name This compound[1][3]
SMILES OC(=O)C1=CC=CC=C1C1CCCCC1[1][2]
InChI Key ZKTFZNPTAJIXMK-UHFFFAOYSA-N[1][3]

Core Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to formulation and purification.

Table 2: Summary of Physical Properties

PropertyValueNotesSource(s)
Appearance White to off-white crystalline solid or powder[1][5]
Melting Point 101.5–153 °CReported values vary significantly, indicating potential polymorphism or purity differences. Experimental verification is critical.[1][3][5][6]
Boiling Point 332.4 °C at 760 mmHgThis is a calculated or estimated value; thermal decomposition may occur at this temperature.[6]
Density 1.115 - 1.14 g/cm³[5][6]
Solubility Slightly soluble in water; Soluble in methanol, ethanol, DMSO, chloroformQualitative assessment. The carboxylic acid moiety provides slight aqueous solubility, while the bicyclic structure enhances solubility in organic solvents.[5]
pKa ~3.9 (Estimated)No experimental value was found. This estimate is based on the ortho-substituted effect seen in similar compounds like 2-methylbenzoic acid (pKa ~3.91), which is a stronger acid than benzoic acid (pKa ~4.20).[7]
Flash Point 156.8 °C[6]
Melting Point: A Critical Purity Indicator

A notable discrepancy exists in the reported melting point of this compound, with ranges cited from 101.5-110.5°C to as high as 151-153°C.[1][3][5][6] This wide variation underscores the critical importance of experimental verification. Such differences can arise from:

  • Purity Levels: Impurities invariably depress and broaden the melting point range.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.

  • Measurement Technique: Variations in heating rate and apparatus calibration can lead to different observed values.[8]

For any research application, particularly in drug development where batch-to-batch consistency is paramount, the melting point must be determined on a purified sample using a calibrated apparatus and a slow heating rate (<2 °C/min) to obtain a sharp, reproducible range.[9]

Solubility Profile: Implications for Application

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its nonpolar cyclohexyl and benzene rings. It is classified as slightly soluble in water and readily soluble in common organic solvents such as alcohols, DMSO, and chlorinated solvents.[5] This profile is key for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and modification. Its solubility in ethers or THF is relevant for reactions involving organometallic reagents.

  • Purification: Recrystallization, a primary purification method, relies on differential solubility in a solvent system at varying temperatures.

  • Drug Formulation: For pharmaceutical applications, its low aqueous solubility might necessitate formulation strategies like salt formation (by deprotonating the carboxylic acid) to enhance bioavailability.

Acidity and pKa

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Based on its structure, the following spectral features are expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 10-13 ppm.

    • Aromatic Protons (-C₆H₄): A series of multiplets between δ 7.2-8.2 ppm. The ortho-substitution pattern will result in a complex splitting pattern for the four protons.

    • Cyclohexyl Protons (-C₆H₁₁): A complex series of overlapping multiplets in the upfield region, approximately δ 1.2-3.5 ppm. The proton on the carbon attached to the benzene ring (methine proton) will be the most downfield of this group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (-C=O): A signal in the δ 165-175 ppm range.

    • Aromatic Carbons: Six distinct signals between δ 125-145 ppm. The carbon bearing the carboxyl group and the carbon bearing the cyclohexyl group will be quaternary and may have lower intensities.

    • Cyclohexyl Carbons: Multiple signals in the δ 25-50 ppm range.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (cyclohexyl) C-H stretches just below 3000 cm⁻¹.

    • C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z = 204. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclohexyl ring.

Experimental Protocols for Property Determination

The following protocols describe standardized, self-validating methods for determining the melting point and solubility of this compound.

Protocol: Melting Point Determination

This protocol uses a standard digital melting point apparatus (e.g., Mel-Temp) for accurate and reproducible measurements.

Methodology:

  • Sample Preparation: Place a small amount (~2-3 mg) of dry, purified this compound on a watch glass. Crush it into a fine powder.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Preliminary Scan (Optional): If the approximate melting point is unknown, perform a rapid scan by increasing the temperature at a rate of 10-15 °C/min to quickly identify the approximate melting range.

  • Accurate Measurement: Using a fresh sample, heat the block quickly to about 20 °C below the approximate melting point found in the preliminary scan. Then, reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (≤ 2 °C).[10]

  • Validation: Repeat the measurement with a second sample to ensure reproducibility. The results should agree within 1-2 °C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Analysis & Reporting A 1. Pulverize Dry Sample B 2. Load Capillary Tube (2-3 mm height) A->B C 3. Place Capillary in Apparatus B->C D 4. Heat Rapidly to ~20°C below expected M.P. C->D E 5. Heat Slowly (1-2°C/min) D->E F 6. Record T1 (First Liquid) E->F G 7. Record T2 (All Liquid) F->G H 8. Report Range (T1 - T2) G->H I 9. Repeat for Reproducibility H->I J 10. Final Validated M.P. Range I->J SolubilityWorkflow Start Start: Weigh 20 mg of Compound AddSolvent Add 1 mL of Test Solvent (Concentration = 20 mg/mL) Start->AddSolvent Vortex Vortex for 2 minutes AddSolvent->Vortex Observe Visually Inspect Vortex->Observe Soluble Result: Very Soluble (> 20 mg/mL) Observe->Soluble Clear Solution NotSoluble Insoluble at 20 mg/mL Observe->NotSoluble Suspension End Report Solubility Range Soluble->End Dilute Add 1 mL Solvent (Concentration = 10 mg/mL) NotSoluble->Dilute Vortex2 Vortex Dilute->Vortex2 Observe2 Inspect Vortex2->Observe2 Soluble2 Result: Soluble (10-20 mg/mL) Observe2->Soluble2 Clear Solution Continue Continue Serial Dilution (e.g., to 1 mg/mL) Observe2->Continue Suspension Soluble2->End Continue->End

Caption: Tiered workflow for solubility assessment.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

Hazard ClassGHS StatementPrecautionary CodesSource(s)
Skin Irritation H315: Causes skin irritationP280, P302+P352[3][11]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338[3][11]
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340[3][11]

Handling and PPE:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [12]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [11][13]* Avoid dust formation during handling. [12] Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][12]* Some suppliers recommend refrigerated storage at 2-8°C to ensure long-term stability. [5]

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. The data and protocols presented in this guide highlight the necessity of rigorous experimental characterization. Discrepancies in reported values, such as melting point, emphasize that literature data should serve as a baseline, with in-house verification being an indispensable part of any research or development workflow. A thorough understanding and precise measurement of its solubility, acidity, and thermal behavior are critical for its effective and reproducible application in the synthesis of novel chemical entities.

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An In-depth Technical Guide to 2-Cyclohexylbenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-cyclohexylbenzoic acid (CAS No. 97023-48-8), a key chemical intermediate for professionals in pharmaceutical research and organic synthesis. This document moves beyond a simple recitation of properties to offer an in-depth analysis of the compound's synthesis, structural characterization, unique reactivity, and potential applications in drug discovery. By elucidating the causal relationships behind its chemical behavior and providing validated experimental frameworks, this guide serves as an essential resource for researchers aiming to leverage this molecule in their work. We will explore its synthesis via modern cross-coupling techniques, delve into its detailed spectroscopic signature, and discuss its potential as a modulator of key inflammatory pathways.

Introduction: Unveiling a Versatile Scaffold

This compound is an aromatic carboxylic acid distinguished by the presence of a cyclohexyl group at the ortho-position to the carboxyl functionality.[1][2] This seemingly simple structural modification imparts a unique set of steric and electronic properties that make it a valuable building block in the synthesis of complex organic molecules and pharmacologically active agents.[2] Its molecular formula is C₁₃H₁₆O₂, corresponding to a molecular weight of 204.26 g/mol .[3][4]

The non-coplanar arrangement of the bulky cyclohexyl group with the benzene ring influences the acidity and reactivity of the carboxylic acid, a phenomenon known as the "ortho effect."[1][5] This guide will dissect these properties, providing scientists with the foundational knowledge required to strategically incorporate this moiety into their synthetic designs. Furthermore, preliminary data suggests its potential role as an inhibitor of key enzymes in the inflammatory cascade, such as phospholipase A2 (PLA2) and cyclooxygenase (COX), making it a compound of significant interest for drug development professionals.[6][7]

This document will serve as a senior-level guide, focusing not just on protocols, but on the scientific rationale that underpins them, ensuring that researchers can adapt and troubleshoot effectively in a real-world laboratory setting.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the bedrock of sound experimental design.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 97023-48-8[1]
Molecular Formula C₁₃H₁₆O₂[3][4]
Molecular Weight 204.26 g/mol [3]
Appearance White crystals or crystalline powder[8]
Melting Point 103-105 °C[9]
Boiling Point 332.4 °C at 760 mmHg (Predicted)[9]
Solubility Slightly soluble in water; Soluble in organic solvents (methanol, ethanol, DMSO, chloroform)[2]
pKa Increased acidity relative to benzoic acid due to the ortho effect[3][5]
LogP 3.43 (Predicted)[9]
Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult the full Safety Data Sheet (SDS) from your supplier before commencing work.

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound is not commonly detailed in introductory texts, yet it provides an excellent case study in modern synthetic methodology. The primary challenge lies in the formation of the carbon-carbon bond between the aromatic ring and the cyclohexyl moiety at the sterically hindered ortho position. Two robust and widely applicable strategies are presented here: the Suzuki-Miyaura cross-coupling and a Grignard-based approach.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[12][13] For this target, the reaction couples an ortho-halobenzoic acid with a cyclohexylboronic acid derivative.

The choice of this method is predicated on its reliability for constructing biaryl and alkyl-aryl systems. The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzoic acid, forming a Pd(II) intermediate.[8] The steric hindrance of the ortho-carboxyl group can make this step challenging, often requiring the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[5]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[12]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Mechanism Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Forms Pd(II) Intermediate 2-Halobenzoic Acid 2-Halobenzoic Acid 2-Halobenzoic Acid->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Cyclohexyl Ar-Pd(II)-Cyclohexyl Transmetalation->Ar-Pd(II)-Cyclohexyl Ligand Exchange Cyclohexylboronic Acid + Base Cyclohexylboronic Acid + Base Cyclohexylboronic Acid + Base->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Cyclohexyl->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration This compound This compound Reductive Elimination->this compound Product Formation caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

This protocol is designed to be self-validating by including troubleshooting strategies for common issues encountered with sterically hindered substrates.

Materials:

  • 2-Bromobenzoic acid (1.0 eq.)

  • Cyclohexylboronic acid (1.5 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromobenzoic acid, cyclohexylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and the formation of palladium black.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v ratio) via syringe. The biphasic system is often beneficial for this reaction.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Causality: Elevated temperature is required to overcome the activation energy for oxidative addition with the sterically hindered substrate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzoic acid is consumed.

  • Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Add water and transfer to a separatory funnel. c. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylate salt, rendering the product soluble in the organic layer. d. Separate the layers and extract the aqueous phase twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Troubleshooting:

  • Low Reactivity: If the reaction stalls, consider a more electron-rich ligand like RuPhos or a different palladium source such as Pd₂(dba)₃.[5]

  • Protodehalogenation: If significant formation of benzoic acid is observed (loss of bromine), ensure all reagents and solvents are strictly anhydrous. Using cesium carbonate (Cs₂CO₃) as the base can sometimes mitigate this side reaction.[5]

Strategy 2: Grignard Reagent Carboxylation

An alternative, classic approach involves the formation of a Grignard reagent from a cyclohexyl halide, followed by reaction with carbon dioxide.

This method leverages the powerful nucleophilicity of Grignard reagents. The process is a two-step sequence:

  • Grignard Formation: Magnesium metal reacts with an organohalide (e.g., bromocyclohexane) in an ether solvent to form the organomagnesium compound. This step inverts the polarity of the carbon atom, making it strongly nucleophilic.[11]

  • Carboxylation: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (used in solid form as dry ice). This forms a magnesium carboxylate salt.[7]

  • Acidic Workup: Subsequent addition of aqueous acid protonates the carboxylate to yield the final carboxylic acid product.

Grignard_Synthesis cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup Bromocyclohexane Bromocyclohexane Mg, Ether Mg, Ether Bromocyclohexane->Mg, Ether + Cyclohexyl-MgBr Cyclohexyl-MgBr Mg, Ether->Cyclohexyl-MgBr CO2 (Dry Ice) CO2 (Dry Ice) Cyclohexyl-MgBr->CO2 (Dry Ice) Nucleophilic Attack Carboxylate Salt Carboxylate Salt CO2 (Dry Ice)->Carboxylate Salt H3O+ H3O+ Carboxylate Salt->H3O+ Protonation Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid H3O+->Cyclohexanecarboxylic Acid caption Fig. 2: Grignard Carboxylation Workflow

Caption: Fig. 2: Grignard Carboxylation Workflow

Note: The diagram above illustrates the synthesis of cyclohexanecarboxylic acid. To obtain this compound via this general strategy, one would typically start with 2-bromophenylmagnesium bromide and react it with a cyclohexyl electrophile, or alternatively, perform a Grignard reaction on a precursor like 2-cyclohexylbromobenzene followed by carboxylation. A more direct, though potentially lower-yielding, route would be the reaction of phenylmagnesium bromide with 2-cyclohexylcyclohexanone followed by subsequent aromatization and oxidation steps, though this is a more complex synthetic sequence. For the purposes of this guide, the Suzuki coupling is the more direct and recommended route.

Structural Elucidation and Spectroscopic Analysis

Unambiguous characterization of the synthesized product is critical for ensuring its purity and confirming its identity. The following section details the expected spectroscopic data for this compound, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

  • ¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

    • ~11-12 ppm (singlet, broad, 1H): This highly deshielded, broad signal is characteristic of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

    • ~7.9-8.1 ppm (doublet, 1H): Aromatic proton ortho to the carboxyl group.

    • ~7.2-7.6 ppm (multiplet, 3H): Remaining aromatic protons. The ortho-substitution pattern leads to a complex splitting pattern.

    • ~3.0-3.5 ppm (multiplet, 1H): The methine proton (-CH) on the cyclohexyl ring directly attached to the benzene ring. It is deshielded due to its proximity to the aromatic system.

    • ~1.2-2.0 ppm (multiplet, 10H): The remaining ten aliphatic protons of the cyclohexyl ring, appearing as a complex series of overlapping signals.[14]

  • ¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

    • ~170-175 ppm: The carbonyl carbon of the carboxylic acid group.[15]

    • ~145-150 ppm: The aromatic carbon directly attached to the cyclohexyl group (C2).

    • ~130-135 ppm: The aromatic carbon directly attached to the carboxyl group (C1).

    • ~125-132 ppm: The four remaining aromatic CH carbons.

    • ~40-45 ppm: The methine carbon of the cyclohexyl ring attached to the aromatic ring.

    • ~25-35 ppm: The remaining five aliphatic CH₂ carbons of the cyclohexyl ring.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorptions (KBr pellet or thin film):

    • ~2500-3300 cm⁻¹ (very broad, strong): O-H stretch of the carboxylic acid, which is significantly broadened due to strong hydrogen bonding in the dimeric form.[11]

    • ~2850-2930 cm⁻¹ (strong): C-H stretching vibrations of the cyclohexyl group.

    • ~1680-1710 cm⁻¹ (very strong, sharp): C=O (carbonyl) stretch of the aromatic carboxylic acid. Conjugation with the benzene ring lowers this frequency compared to an aliphatic carboxylic acid.[11]

    • ~1450-1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

    • ~1210-1320 cm⁻¹ (strong): C-O stretching vibration of the carboxylic acid.

    • ~900-960 cm⁻¹ (broad, medium): Out-of-plane O-H bend, another characteristic feature of a dimeric carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS):

    • Molecular Ion (M⁺): A peak at m/z = 204, corresponding to the molecular weight of the compound.

    • Key Fragments:

      • m/z = 187: Loss of a hydroxyl radical (-OH, M-17).

      • m/z = 159: Loss of a carboxyl group (-COOH, M-45).

      • m/z = 121: A common fragment for alkyl-substituted benzoic acids.

      • m/z = 122: Resulting from a McLafferty-type rearrangement involving the transfer of a hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by the elimination of cyclohexene (C₆H₁₀, 82 Da). This is a characteristic fragmentation for ortho-alkyl benzoic acids.[1]

Reactivity and the Ortho Effect

The cyclohexyl group at the C2 position exerts a significant steric influence, which is the primary driver of the ortho effect in this molecule. This effect has profound consequences for the acidity and reactivity of the carboxyl group.

  • Increased Acidity: The bulky cyclohexyl group forces the -COOH group to twist out of the plane of the benzene ring.[5] This steric hindrance inhibits resonance between the carbonyl group and the aromatic π-system. As a result, the carboxylate anion formed upon deprotonation is stabilized because the destabilizing resonance donation from the ring is minimized. Consequently, this compound is a stronger acid than both benzoic acid and its meta/para isomers.[1]

Ortho_Effect cluster_0 Benzoic Acid (Planar) cluster_1 This compound (Twisted) cluster_2 Consequence node1 [Benzene Ring]-COOH (Resonance Stabilized) node2 [Benzene Ring with ortho-Cyclohexyl] | COOH (Twisted out of plane) node3 Steric Hindrance -> Reduced Resonance -> Destabilized Acid -> Stabilized Conjugate Base -> Increased Acidity caption Fig. 3: The Ortho Effect in this compound

Caption: Fig. 3: The Ortho Effect in this compound

  • Implications for Reactivity: The steric hindrance also affects reactions involving the carboxyl group, such as esterification. These reactions may require more forcing conditions (higher temperatures, longer reaction times, or more potent catalysts) compared to unhindered benzoic acids.

Potential Applications in Drug Discovery: An Anti-Inflammatory Scaffold

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are relevant to the design of anti-inflammatory agents. The rationale for this interest lies in the arachidonic acid cascade, a central pathway in inflammation.

The Arachidonic Acid Cascade

Inflammatory responses are often mediated by prostaglandins and leukotrienes. The production of these signaling molecules begins with the release of arachidonic acid from cell membranes, a reaction catalyzed by phospholipase A₂ (PLA₂) .[7] Once released, arachidonic acid is converted into prostaglandins by cyclooxygenase (COX) enzymes (COX-1 and COX-2).

Inflammation_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ (PLA₂) Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Cyclooxygenase (COX) Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound (Hypothesized) This compound (Hypothesized) Phospholipase A₂ (PLA₂) Phospholipase A₂ (PLA₂) This compound (Hypothesized)->Phospholipase A₂ (PLA₂) Inhibits? Cyclooxygenase (COX) Cyclooxygenase (COX) This compound (Hypothesized)->Cyclooxygenase (COX) Inhibits? caption Fig. 4: Potential Sites of Action in the Inflammatory Pathway

Caption: Fig. 4: Potential Sites of Action in the Inflammatory Pathway

Rationale for Inhibition
  • PLA₂ Inhibition: Some commercial descriptions suggest that this compound may act as a PLA₂ inhibitor.[6] By blocking this initial, rate-limiting step, the entire downstream production of inflammatory mediators could be halted. This represents a powerful, upstream therapeutic strategy.[7]

  • COX Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Benzoic acid derivatives are a known class of compounds that have been investigated as COX inhibitors. The specific structure of this compound could allow it to fit into the active site of COX-1 or COX-2, preventing the conversion of arachidonic acid to prostaglandins.

The presence of both a lipophilic cyclohexyl group and an acidic carboxylate function provides a pharmacophore that is common to many enzyme inhibitors in this pathway. Therefore, this compound and its derivatives represent a promising scaffold for the development of novel anti-inflammatory drugs. Further research, including in vitro enzyme assays and cell-based studies, is required to validate these hypotheses and determine the potency and selectivity of its inhibitory activity.

Analytical Methodologies

Robust analytical methods are required for quality control, purity assessment, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the purity analysis and quantification of this compound.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric or formic acid) (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program (Illustrative):

    • Start at 70% A / 30% B.

    • Linearly increase to 10% A / 90% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 230 nm or 275 nm.

  • Sample Preparation: Samples should be dissolved in a mixture of water and acetonitrile.

This method effectively separates the nonpolar this compound from more polar or less polar impurities. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.

Conclusion

This compound is more than a simple chemical reagent; it is a molecule with distinct and compelling characteristics rooted in fundamental principles of organic chemistry. Its synthesis, while requiring modern catalytic methods, is accessible and provides a platform for exploring sterically demanding cross-coupling reactions. The compound's unique acidity, governed by the ortho effect, offers valuable insights into structure-reactivity relationships. Most significantly, its structural similarity to known anti-inflammatory agents suggests a promising, yet underexplored, potential in drug discovery as a scaffold for PLA₂ or COX inhibitors. This guide has provided the in-depth technical framework and causal reasoning necessary for researchers, scientists, and drug development professionals to confidently and effectively utilize this compound in their advanced applications.

References

  • Naidu, M. S. R., & Reddy, C. D. (1983). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Indian Academy of Sciences.
  • Industrial Chemicals. (n.d.).
  • LookChem. (n.d.). This compound. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (2023). Suzuki reaction. [Link]
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]
  • Balsinde, J., Winstead, M. V., & Dennis, E. A. (2002). Phospholipase A(2) inhibitors as potential anti-inflammatory agents.
  • Gelb, M. H., Jain, M. K., & Berg, O. G. (1994). Inhibition of phospholipase A2. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(12), 916–924. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • University of Massachusetts. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]
  • Wikipedia. (2023). Ortho effect. [Link]
  • Quora. (2016). Why are ortho substituted benzoic acids more acidic?. [Link]
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
  • ResearchGate. (2019). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]
  • ResearchGate. (n.d.). FTIR spectra of isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]
  • Cronstein, B. N. (2002). Cyclooxygenase-2-selective inhibitors: translating pharmacology into clinical utility. Cleveland Clinic journal of medicine, 69 Suppl 1, SI13–SI18. [Link]
  • Clària, J. (2005). Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer. Current pharmaceutical design, 11(26), 3405–3424. [Link]
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
  • Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in pharmacological sciences, 20(11), 465–469. [Link]

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Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyclohexylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers and professionals in organic synthesis and drug development. The document details its fundamental physicochemical properties, outlines a representative synthetic pathway, discusses its analytical characterization, explores its potential therapeutic applications, and provides essential safety and handling protocols. This guide is structured to serve as a foundational resource, integrating established data with practical, field-proven insights for laboratory application.

This compound is an organic compound featuring a benzoic acid core substituted with a cyclohexyl group at the ortho position. This unique structural arrangement of a planar aromatic ring adjacent to a bulky, non-planar cycloalkane ring imparts specific chemical and physical properties that are relevant to its application in medicinal chemistry and materials science.

1.1. Core Identifiers

Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
CAS Registry Number 97023-48-8[1][3][4]
Molecular Formula C₁₃H₁₆O₂[1][2][3]
Molecular Weight 204.26 g/mol [3][4][5]
Canonical SMILES C1CCC(CC1)C2=CC=CC=C2C(=O)O[1]
InChI Key ZKTFZNPTAJIXMK-UHFFFAOYSA-N[1][2]

1.2. Physicochemical Data

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource(s)
Appearance White crystals or crystalline powder[2]
Melting Point 103-105 °C[1][4]
Boiling Point 332.4 °C at 760 mmHg (Predicted)[4]
Density 1.115 g/cm³ (Predicted)[4]
LogP 3.43 (Predicted)[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bond Count 2[4]

Synthesis and Spectroscopic Characterization

While various synthetic routes can be envisioned, a common and reliable laboratory-scale approach involves the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance, making it a cornerstone of modern organic synthesis.

2.1. Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis involves the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with cyclohexylboronic acid. The causality behind this choice lies in the high efficiency and reliability of palladium catalysis for forming C-C bonds between sp² and sp³ hybridized carbons.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product R1 2-Bromobenzoic Acid P1 Reaction Setup (Inert Atmosphere) R1->P1 R2 Cyclohexylboronic Acid R2->P1 C1 Pd(PPh₃)₄ (Catalyst) C1->P1 C2 K₂CO₃ (Base) C2->P1 C3 Toluene/H₂O (Solvent) C3->P1 C4 Heat (e.g., 90 °C) C4->P1 P2 Reaction Monitoring (TLC/LC-MS) P1->P2 Reaction Progress P3 Aqueous Workup (Acidification & Extraction) P2->P3 Upon Completion P4 Purification (Crystallization/Chromatography) P3->P4 Crude Product FP This compound P4->FP Purified Product

Caption: Proposed workflow for the synthesis of this compound.

2.2. Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed through rigorous spectroscopic analysis.

  • Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), cyclohexylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed 3:1 mixture of Toluene:Water. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2 to protonate the carboxylate. The product will precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

2.3. Spectroscopic Characterization

Structural confirmation is achieved by a combination of spectroscopic techniques.[6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-8.2 ppm region) and the cyclohexyl protons (a complex series of multiplets in the δ 1.2-3.0 ppm region). The carboxylic acid proton will appear as a broad singlet at a downfield shift (δ > 10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 13 distinct carbon signals (unless there is accidental equivalence). Key signals include the carbonyl carbon (~170 ppm), aromatic carbons (~125-145 ppm), and the aliphatic carbons of the cyclohexyl ring (~25-45 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of key functional groups. A strong, broad absorption band is expected between 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700 cm⁻¹ will correspond to the C=O (carbonyl) stretch.[8]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 204. Fragmentation patterns may include the loss of the carboxyl group (-45 Da) and fragmentation of the cyclohexyl ring.[6]

Applications in Research and Drug Development

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, known to be present in numerous bioactive compounds.[9][10] this compound, in particular, has been identified as a potential modulator of enzymatic activity, making it a valuable lead compound for drug discovery.

3.1. Mechanism of Action: Enzyme Inhibition

This compound is described as an inhibitor of enzymes such as hydroxylase and phospholipase A2 (PLA2).[5] PLA2 enzymes are critical mediators of the inflammatory response, as they catalyze the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory molecules like prostaglandins and leukotrienes. By inhibiting PLA2, this compound can theoretically disrupt this inflammatory cascade. This makes it a compound of interest for conditions such as inflammatory bowel disease, chronic bronchitis, and certain autoimmune diseases.[5]

Caption: Potential anti-inflammatory mechanism via PLA2 inhibition.

3.2. Role as a Building Block

The structural features of this compound—a carboxylic acid for derivatization and a lipophilic cyclohexyl group—make it an attractive building block, or scaffold, for creating more complex molecules.[11] In drug development, the cyclohexyl group can enhance binding to hydrophobic pockets in target proteins, while the carboxylic acid can be converted into esters, amides, or other functional groups to modulate properties like solubility, stability, and cell permeability, in line with prodrug strategies.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).[13][14]

  • Hazard Identification: Classified as irritating to the eyes, respiratory system, and skin.[4] Hazard statements indicate it causes skin irritation and serious eye irritation.[14][15]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, get medical attention.[13][14]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[16]

  • Handling and Personal Protective Equipment (PPE):

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Avoid formation of dust. Do not breathe dust.[13]

    • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[13]

  • Fire-Fighting Measures:

    • Use extinguishing media appropriate for the surrounding fire.

    • Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[13]

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies like the Suzuki-Miyaura coupling, and its structure can be unequivocally verified using a suite of spectroscopic techniques. Its potential as an enzyme inhibitor, particularly in inflammatory pathways, positions it as a valuable compound for further investigation in drug discovery programs. Adherence to strict safety protocols is mandatory for its handling and storage. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this compound into their scientific endeavors.

References

  • Appchem. (n.d.). This compound | 97023-48-8 | C13H16O2.
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  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 97023-48-8].
  • Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
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  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
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  • Ahmad, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5384.
  • Nowick, J. S. (n.d.). Problems from Previous Years' Exams. UC Irvine, Department of Chemistry.
  • Beg, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems.
  • Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.
  • Beg, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science.

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2-cyclohexylbenzoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of 2-Cyclohexylbenzoic Acid

Introduction

This compound (C₁₃H₁₆O₂, CAS No: 97023-48-8) is an aromatic carboxylic acid characterized by a cyclohexyl substituent at the ortho-position of the benzoic acid ring. This molecule serves as a valuable intermediate in organic synthesis and holds potential in the development of novel pharmaceutical agents and materials. Within the rigorous framework of chemical and pharmaceutical development, the melting point is a fundamental thermodynamic property. It is a critical first-line indicator of identity, purity, and solid-state form, directly influencing material processability, stability, and bioavailability.

The literature and commercial sources present a notable variability in the reported melting point of this compound, with values ranging from approximately 101°C to as high as 153°C.[1][2] This discrepancy underscores the necessity for a thorough and methodologically sound approach to its determination. This guide provides an in-depth analysis of the factors governing the melting point of this compound, details robust protocols for its accurate measurement, and offers expert insights into the interpretation of experimental data for researchers, scientists, and drug development professionals.

Physicochemical Landscape and Its Influence on Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid phase to a liquid phase. This transition requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together. The molecular structure of this compound dictates the nature and strength of these forces.

  • Hydrogen Bonding: The primary intermolecular force is the strong hydrogen bonding between the carboxylic acid moieties, which often leads to the formation of stable centrosymmetric dimers. This dimerization significantly increases the energy required to break the lattice, contributing to a relatively high melting point compared to non-acidic analogues.[3][4]

  • Van der Waals Forces: The bulky, non-polar cyclohexyl and phenyl rings contribute significant surface area for van der Waals interactions (specifically, London dispersion forces), further stabilizing the crystal lattice.

  • Crystal Packing: The ortho-positioning of the sterically demanding cyclohexyl group can influence the efficiency of crystal packing. The way molecules arrange themselves in the solid state affects the overall lattice energy; inefficient packing can lead to a lower melting point compared to more compact isomers.[5] For some homologous series of carboxylic acids, those with an even number of carbon atoms pack more efficiently and thus have higher melting points than their odd-numbered counterparts, a phenomenon known as the alternation effect.[5][6]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 97023-48-8[1][7][8]
Molecular Formula C₁₃H₁₆O₂[1][2][9]
Molecular Weight 204.27 g/mol [2][10]
Appearance White to off-white crystals or powder[1][2]

Deconstructing the Variability: Impurities and Polymorphism

The significant range in reported melting points for this compound necessitates a critical evaluation of two primary factors: sample purity and the potential for polymorphism.

Table 2: Reported Melting Point Data for this compound

Melting Point / Range (°C)PuritySource
101.5–110.597%Thermo Scientific Chemicals[1][10]
103–10597%Fisher Scientific[8]
103–105Not specifiedChemicalBook, LookChem[11][12]
151–15397%Industrial Chemicals Supplier[2]
The Impact of Impurities

It is a fundamental thermodynamic principle that impurities disrupt the crystal lattice of a substance, typically resulting in a melting point depression and a broadening of the melting range .[13][14] A pure substance melts over a sharp, narrow range (often < 1°C), whereas an impure sample will begin to melt at a lower temperature and complete the transition over a wider range.

Potential impurities in a sample of this compound are largely dependent on its synthetic route. For instance, in a Friedel-Crafts-type synthesis, impurities could include unreacted starting materials or isomeric byproducts (e.g., 4-cyclohexylbenzoic acid).[15] If an oxidation route is used, over-oxidation to other species or residual starting material can also contaminate the final product. The 97% purity often cited by commercial suppliers inherently accounts for a melting range rather than a sharp point.

The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[16][17] Different polymorphs of the same compound have distinct crystal lattice arrangements and, consequently, different physical properties, including melting point, solubility, and stability. It is a critical consideration in the pharmaceutical industry, as a change in polymorphic form can alter a drug's performance.

The large discrepancy between the ~103-105°C range and the ~151-153°C value strongly suggests the possible existence of at least two different polymorphs of this compound.[2][8] The form with the more thermodynamically stable crystal lattice will have the higher melting point. The specific polymorph obtained is often dictated by crystallization conditions such as the choice of solvent, cooling rate, and temperature.[18] Without further crystallographic data, it is hypothesized that the more frequently reported 103-105°C range represents a metastable form, while the 151-153°C value could correspond to a more stable, higher-melting polymorph.

Methodologies for Accurate Melting Point Determination

To generate reliable and reproducible data, standardized methodologies must be employed. We present two protocols, from the classical capillary method to the more advanced thermal analysis technique of Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This visual observation method is a cornerstone of organic chemistry for assessing purity and identity. It relies on heating a small sample in a capillary tube at a controlled rate.

Experimental Workflow: Capillary Method

G cluster_prep Sample Preparation cluster_measure Measurement prep1 Dry sample thoroughly (e.g., in a vacuum desiccator) prep2 Finely powder the sample using a mortar and pestle prep1->prep2 prep3 Pack sample into a capillary tube to a height of 2-3 mm prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 measure2 Heat rapidly to ~10°C below expected melting point measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute measure2->measure3 measure4 Record T_onset: Temperature of first liquid droplet measure3->measure4 measure5 Record T_clear: Temperature when all solid disappears measure4->measure5 report Report Melting Range measure5->report Report as 'T_onset – T_clear'

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent will depress the melting point.[19] Grind the crystalline sample into a fine powder to ensure uniform packing and heat transfer.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface to tightly pack a 2-3 mm column of the sample.[20]

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Protocol:

    • For an unknown sample, perform a rapid preliminary run (10-20°C/min) to find an approximate melting range.

    • For a precise measurement, use a fresh sample and heat rapidly to a temperature about 10°C below the expected melting point.

    • Decrease the heating rate to 1°C/min as specified by most pharmacopeias to allow for thermal equilibrium between the sample, heating block, and thermometer.[21]

  • Observation and Reporting:

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Record the temperature at which the last crystal melts (T_clear or clear point).[19]

    • The result is reported as the melting range (T_onset – T_clear). A narrow range (e.g., 104-105°C) indicates high purity, while a broad range (e.g., 101-105°C) suggests the presence of impurities.[14]

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and precise data than visual methods.[22][23] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Workflow: DSC Analysis

G cluster_prep Preparation & Setup cluster_run Thermal Program prep1 Calibrate DSC instrument with certified standards (e.g., Indium) prep2 Weigh 1-5 mg of sample into an aluminum DSC pan prep1->prep2 prep3 Hermetically seal or crimp the pan prep2->prep3 prep4 Place sample pan and an empty reference pan into the DSC cell prep3->prep4 run1 Equilibrate at a start temperature (e.g., 25°C) prep4->run1 run2 Ramp temperature at a constant rate (e.g., 10°C/min) under inert gas (N₂) run1->run2 run3 Continue heating past the melt to a final temperature (e.g., 180°C) run2->run3 analysis Data Analysis: Determine Onset, Peak (Tm), and Enthalpy of Fusion (ΔHfus) run3->analysis Generate Heat Flow vs. Temperature Plot

Sources

2-cyclohexylbenzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyclohexylbenzoic Acid: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a key organic compound with significant applications in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and pharmaceutical professionals with an in-depth understanding of its core chemical principles, from fundamental nomenclature to practical applications. We will cover the definitive IUPAC naming convention, detailed physicochemical properties, a proposed, robust synthetic protocol, and a thorough analytical characterization workflow. Furthermore, this guide explores the compound's role as an enzyme inhibitor and a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction

Benzoic acid and its derivatives represent a cornerstone in the pharmaceutical industry, serving not only as essential preservatives but also as foundational "building blocks" for a vast array of therapeutic agents.[1][2] Their structural simplicity and versatile reactivity make them ideal starting points for synthesizing complex molecules with targeted biological activities.[3][4] Within this important class of compounds lies this compound, an aromatic carboxylic acid distinguished by a cyclohexyl group at the ortho-position to the carboxyl function. This substitution imparts specific steric and electronic properties that are of considerable interest in drug design. The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory pathways, suggesting its utility in developing treatments for conditions like bowel disease and chronic bronchitis.[5] This guide offers a detailed exploration of this compound, designed to equip professionals in the field with the technical knowledge required for its synthesis, analysis, and application.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[6][7] This nomenclature is derived from the following principles:

  • Parent Structure: The molecule is recognized as a derivative of benzoic acid, which consists of a benzene ring attached to a carboxylic acid group (-COOH). This forms the base name.

  • Substituent: A cyclohexyl group is attached to the benzene ring.

  • Locant: The carbon atom of the benzene ring to which the carboxyl group is attached is designated as position 1. The numbering proceeds around the ring to give the substituent the lowest possible number. In this case, the cyclohexyl group is at position 2.

These rules unambiguously lead to the name this compound.

A summary of its key chemical identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [6][7]
CAS Number 97023-48-8 [6][7][8][9][10]
Molecular Formula C₁₃H₁₆O₂ [6][7][10][11]
Molecular Weight 204.26 g/mol [5][6][10]
InChIKey ZKTFZNPTAJIXMK-UHFFFAOYSA-N [6][7][11]
SMILES C1CCC(CC1)C2=CC=CC=C2C(=O)O [6][11]

| Synonyms | Benzoic acid, 2-cyclohexyl-; 2-cyclohexyl-benzoic acid |[6][12] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

Property Value Source(s)
Appearance White crystals or crystalline powder [7]
Melting Point 103-105 °C [12]
Boiling Point 332.4 °C at 760 mmHg (Predicted) [12]
Density 1.115 g/cm³ (Predicted) [12]

| LogP | 3.43 (Predicted) |[12] |

Synthesis of this compound

A reliable and efficient synthetic route is paramount for obtaining high-purity material for research and development. While various methods can be envisioned, a highly effective and common strategy in modern organic synthesis for forming aryl-aliphatic C-C bonds is the Suzuki-Miyaura cross-coupling reaction. This pathway offers high yields and functional group tolerance.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of a commercially available halogenated benzoic acid derivative with a cyclohexylboronic acid species.

Reaction Scheme: 2-Bromobenzoic acid + Cyclohexylboronic acid → (in the presence of a Pd catalyst and base) → this compound

Detailed Experimental Protocol

Causality: This protocol is designed as a self-validating system. The choice of a palladium catalyst like Pd(PPh₃)₄ is based on its proven efficacy in a wide range of Suzuki couplings. A carbonate base (e.g., K₂CO₃) is used to activate the boronic acid for transmetalation without being overly harsh, which could cause side reactions. The solvent system (e.g., Toluene/Ethanol/Water) is chosen to ensure all reactants are sufficiently soluble for the reaction to proceed efficiently.

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • Cyclohexylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • 2M Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Round bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a 250 mL round bottom flask, add 2-bromobenzoic acid, cyclohexylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (e.g., 80 mL Toluene, 20 mL Ethanol, 20 mL Water) via syringe.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask. The mixture will likely turn yellow.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer with 50 mL of water.

  • Acidification and Product Isolation: Carefully acidify the aqueous layer with 2M HCl to a pH of ~2. The carboxylic acid product, being insoluble in acidic water, will precipitate out as a solid.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid. Dry the purified product under vacuum.

Synthesis_Workflow cluster_caption Figure 2: General Workflow for Suzuki Synthesis Reactants 1. Combine Reactants (2-Bromobenzoic Acid, Cyclohexylboronic Acid, Base) Inert 2. Purge with Inert Gas (Argon/Nitrogen) Reactants->Inert Solvent 3. Add Solvents & Catalyst (Toluene/Ethanol/Water, Pd(PPh3)4) Inert->Solvent Reflux 4. Heat to Reflux (85-90°C, 12-18h) Solvent->Reflux Workup 5. Aqueous Workup & Extraction Reflux->Workup Acidify 6. Acidify to Precipitate (pH ~2 with HCl) Workup->Acidify Filter 7. Isolate by Filtration Acidify->Filter Purify 8. Recrystallize & Dry Filter->Purify Product Pure this compound Purify->Product c

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. This validation is essential for its use in any research or developmental context.

Methodologies and Expected Data

A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Table 3: Expected Spectroscopic Data for this compound

Technique Characteristic Features Rationale
¹H NMR Multiplets ~δ 7.2-8.1 ppm (4H, aromatic); Broad singlet ~δ 12-13 ppm (1H, -COOH); Multiplets ~δ 1.2-3.0 ppm (11H, cyclohexyl) Confirms the presence and relative ratios of aromatic, carboxylic acid, and aliphatic protons.
¹³C NMR Signal ~δ 170-175 ppm (C=O); Signals ~δ 125-150 ppm (aromatic carbons); Signals ~δ 25-45 ppm (cyclohexyl carbons) Identifies the distinct carbon environments, including the key carbonyl and aromatic carbons.
IR Spectroscopy Broad peak ~2500-3300 cm⁻¹ (O-H stretch); Strong peak ~1680-1710 cm⁻¹ (C=O stretch); Peaks ~2850-3000 cm⁻¹ (C-H stretch) Confirms the presence of the carboxylic acid functional group (O-H and C=O) and hydrocarbon portions.
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z ≈ 204 Determines the molecular weight of the compound, confirming the elemental formula C₁₃H₁₆O₂.[13]

| HPLC | A single major peak with purity ≥96.0% | Quantifies the purity of the final compound, essential for dose-response studies.[7] |

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_caption Figure 3: Analytical & QC Workflow Sample Synthesized Product NMR ¹H & ¹³C NMR Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC Chromatographic Purity (HPLC) Sample->HPLC Analysis Data Interpretation & Structural Verification NMR->Analysis IR->Analysis MS->Analysis HPLC->Analysis Result Confirmed Structure & Purity Report Analysis->Result c

Applications in Research and Drug Development

The unique structure of this compound makes it a molecule of significant interest for therapeutic applications.

  • Enzyme Inhibition: The compound is described as an inhibitor of enzymes such as hydroxylase and phospholipase A2 (PLA2).[5] PLA2 is a critical enzyme that initiates the inflammatory cascade by releasing arachidonic acid from cell membranes. By inhibiting this enzyme, this compound has potential therapeutic applications in inflammatory conditions, including bowel disease and chronic bronchitis.[5]

  • Medicinal Chemistry Scaffold: Benzoic acid derivatives are widely recognized as privileged scaffolds in drug discovery.[1][3] The combination of a lipophilic cyclohexyl group and a polar carboxylic acid group in this compound provides an excellent starting point for library synthesis. The carboxyl group can be readily converted into esters, amides, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

  • Intermediate for API Synthesis: The compound can serve as an intermediate in the synthesis of more complex APIs. For example, related structures like 2-cyclohexyl-2-hydroxy-2-phenylacetic acid are known intermediates for drugs such as oxybutynin, which is used to treat overactive bladder.[14]

Applications cluster_caption Figure 4: Key Application Areas Compound This compound App1 Enzyme Inhibition (e.g., PLA2) for Anti-Inflammatory Agents Compound:f0->App1 App2 Medicinal Chemistry Scaffold for Library Synthesis Compound:f0->App2 App3 Key Intermediate for Complex API Synthesis Compound:f0->App3 c

Conclusion

This compound stands as a compound of significant utility and potential within the scientific research and drug development landscape. Its well-defined structure, accessible synthesis via robust methods like Suzuki-Miyaura coupling, and straightforward analytical characterization make it a practical molecule for laboratory investigation. The demonstrated biological activity as an enzyme inhibitor, combined with its value as a versatile chemical scaffold, underscores its importance. This guide has provided the core technical knowledge, from nomenclature to application, intended to support and facilitate further innovation by professionals in the field.

References

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  • This compound | 97023-48-8 | C13H16O2 - Appchem. Source: Appchem. [Link]
  • Benzoic acid, 2-amino-, cyclohexyl ester - NIST WebBook. Source: National Institute of Standards and Technology. [Link]
  • 2-Methoxy-benzoic acid cyclohexyl ester - SpectraBase. Source: Wiley Science Solutions. [Link]
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  • This compound (C13H16O2) - PubChemLite. Source: PubChemLite. [Link]
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  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
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2-cyclohexylbenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylbenzoic Acid

Abstract

This compound is a key structural motif and intermediate in the development of various fine chemicals and pharmaceutical agents.[1] Its synthesis requires a strategic approach to constructing the bond between the aromatic ring and the cyclohexyl moiety. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this compound. We will delve into three core strategies: the catalytic hydrogenation of 2-phenylbenzoic acid, the Grignard carboxylation of a cyclohexylbenzene precursor, and modern palladium-catalyzed cross-coupling reactions. For each pathway, we will explore the underlying chemical principles, provide field-proven experimental insights, and present detailed protocols. The discussion is grounded in authoritative references to ensure scientific integrity and provides a comparative analysis to guide researchers in selecting the optimal route for their specific application.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals several logical bond disconnections, which form the basis of the primary synthetic strategies. The most intuitive disconnections are at the C-C bond between the phenyl and cyclohexyl groups, or by functional group interconversion from a phenyl precursor.

G cluster_target Target Molecule cluster_pathways Retrosynthetic Pathways cluster_precursors Key Precursors Target This compound FGI Functional Group Interconversion (FGI) Target->FGI Hydrogenation CC_A C-C Disconnection (Aryl-Alkyl) Target->CC_A Grignard or Cross-Coupling Precursor_H2 2-Phenylbenzoic Acid FGI->Precursor_H2 Precursor_Grignard 1-Bromo-2-cyclohexylbenzene + CO2 CC_A->Precursor_Grignard Precursor_Suzuki 2-Halobenzoic Acid + Cyclohexylboronic Acid CC_A->Precursor_Suzuki

Figure 1: Retrosynthetic analysis of this compound.

This analysis logically leads to three primary synthetic approaches:

  • Pathway I: Catalytic Hydrogenation: A functional group interconversion where the phenyl group of 2-phenylbenzoic acid is reduced to a cyclohexyl group.

  • Pathway II: Grignard Carboxylation: Formation of the C-C bond by reacting an organometallic (Grignard) reagent derived from a cyclohexylbenzene halide with carbon dioxide.

  • Pathway III: Suzuki-Miyaura Cross-Coupling: A modern C-C bond formation strategy using a palladium catalyst to couple a boronic acid derivative with an aryl halide.

Pathway I: Catalytic Hydrogenation of 2-Phenylbenzoic Acid

This is arguably the most direct route, contingent on the availability of the starting material, 2-phenylbenzoic acid. The core of this method is the selective reduction of one aromatic ring while preserving the carboxylic acid functionality.

Principle and Rationale

Catalytic hydrogenation is a robust and atom-economical method for reducing aromatic systems. The choice of catalyst is paramount to achieving high selectivity and yield. Transition metals like palladium, platinum, rhodium, and ruthenium supported on high-surface-area materials like activated carbon are commonly employed.[2][3] The reaction is typically performed under a pressurized hydrogen atmosphere.

Causality Behind Experimental Choices:

  • Catalyst: Rhodium and Ruthenium catalysts are often more active for aromatic ring hydrogenation than Palladium, allowing for lower reaction temperatures.[2][4] However, Palladium on Carbon (Pd/C) is a cost-effective and highly effective catalyst, especially at elevated temperatures and pressures, and is widely used for benzoic acid hydrogenation.[2][5]

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. While some hydrogenations can be performed on molten benzoic acid, solvents like 1,4-dioxane, water, or binary mixtures are often used to improve mass transfer and moderate reaction conditions.[3][4] Using a binary solvent system of 1,4-dioxane and water has been shown to increase selectivity towards cyclohexane carboxylic acid by enhancing hydrogen solubility and reducing hydrogenolysis byproducts.[3]

  • Pressure and Temperature: These parameters are interdependent. Higher hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate and often allowing for lower operating temperatures. Typical conditions range from 150-170°C and pressures up to 15 MPa.[2][5]

Experimental Protocol: Hydrogenation using Pd/C

This protocol is a representative example for the hydrogenation of an aromatic carboxylic acid.

  • Reactor Preparation: A high-pressure autoclave (e.g., Parr reactor) is charged with 2-phenylbenzoic acid (1 equivalent) and 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5% by weight of the substrate).

  • Solvent Addition: A suitable solvent, such as 1,4-dioxane, is added to dissolve or suspend the substrate.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

  • Pressurization: The reactor is pressurized with hydrogen gas to the target pressure (e.g., 10 MPa).

  • Reaction: The mixture is heated to the desired temperature (e.g., 150°C) with vigorous stirring to ensure efficient gas-liquid-solid mixing. The reaction progress is monitored by observing the drop in hydrogen pressure.

  • Work-up: After the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and carefully depressurized.

  • Purification: The reaction mixture is filtered through a pad of Celite to remove the solid Pd/C catalyst. The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[6]

Data Summary
CatalystSolventTemperature (°C)Pressure (MPa)Selectivity for Ring HydrogenationReference
5% Ru/C1,4-Dioxane/Water (1:1)2206.8986%[3]
5% Pd/CMolten (No Solvent)15015High[2]
Rh/CSupercritical CO₂50->99%[2]
Ni on Al₂O₃Vapor Phase147AtmosphericHigh[5]
Workflow Diagram: Catalytic Hydrogenation

G start Start reactor_prep Charge Autoclave: 1. 2-Phenylbenzoic Acid 2. 5% Pd/C Catalyst 3. Solvent (e.g., Dioxane) start->reactor_prep purge Seal & Purge Reactor (Nitrogen/Argon) reactor_prep->purge pressurize Pressurize with H₂ (e.g., 10 MPa) purge->pressurize react Heat & Stir (e.g., 150°C) Monitor H₂ uptake pressurize->react cooldown Cool to RT Depressurize react->cooldown filter Filter through Celite to remove Pd/C cooldown->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate purify Recrystallize Crude Product evaporate->purify end Pure this compound purify->end

Figure 2: Experimental workflow for catalytic hydrogenation.

Pathway II: Grignard Carboxylation of Cyclohexylbenzene

This classical organometallic approach builds the molecule in two main stages: first, the synthesis of a suitable precursor, cyclohexylbenzene, and its subsequent halogenation, followed by the formation of a Grignard reagent and its reaction with carbon dioxide.

Principle and Rationale

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[7] The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile (a carbanion equivalent). It attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt, which is then protonated with acid to yield the carboxylic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily destroyed by protic sources, including trace amounts of water.[8][9] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Precursor Synthesis: The required precursor is an ortho-halocyclohexylbenzene. A common route to the hydrocarbon backbone, cyclohexylbenzene, is the acid-catalyzed Friedel-Crafts alkylation of benzene with cyclohexene.[10][11] Subsequent ortho-bromination can be challenging due to competing para-substitution, often requiring specific directing groups or separation of isomers.

  • Carboxylation: Solid carbon dioxide (dry ice) serves as a convenient and inexpensive source of CO₂. It is used in excess to ensure complete reaction and to help control the reaction temperature.

Experimental Protocol

Part A: Synthesis of Cyclohexylbenzene [10]

  • Setup: A three-necked flask is equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Reaction: Benzene (excess) and concentrated sulfuric acid are cooled in an ice bath. Cyclohexene is added dropwise while maintaining the temperature between 5-10°C.

  • Work-up: After stirring, the organic layer is separated, washed with cold sulfuric acid, water, and sodium hydroxide solution, then dried over anhydrous calcium chloride.

  • Purification: The product is purified by fractional distillation to yield cyclohexylbenzene.

Part B: Bromination, Grignard Formation, and Carboxylation

  • Bromination: Cyclohexylbenzene is brominated using a standard electrophilic aromatic substitution method (e.g., Br₂ with a Lewis acid catalyst like FeBr₃), followed by separation of the 2-bromo- and 4-bromo-isomers.

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether. A small amount of 1-bromo-2-cyclohexylbenzene is added. The reaction is initiated (often indicated by cloudiness and gentle boiling), after which the remaining halide, dissolved in ether, is added dropwise to maintain a gentle reflux.[9]

  • Carboxylation: The prepared Grignard reagent is slowly poured over a large excess of crushed dry ice with vigorous stirring.

  • Work-up and Purification: After the excess CO₂ has sublimed, the reaction is quenched by the slow addition of aqueous acid (e.g., 6M HCl) to protonate the carboxylate salt and dissolve any remaining magnesium.[8] The product is extracted into an organic solvent. The organic layer is then extracted with a base (e.g., NaOH) to separate the acidic product from neutral byproducts. Finally, the aqueous basic layer is re-acidified to precipitate the pure this compound, which is collected by filtration.

Workflow Diagram: Grignard Synthesis

G cluster_precursor Precursor Synthesis cluster_grignard Grignard Carboxylation fc_alkylation Friedel-Crafts Alkylation: Benzene + Cyclohexene bromination Aromatic Bromination of Cyclohexylbenzene fc_alkylation->bromination isomer_sep Isomer Separation to get 1-Bromo-2-cyclohexylbenzene bromination->isomer_sep grignard_form Grignard Formation: Precursor + Mg in Ether (Anhydrous) isomer_sep->grignard_form Start Grignard Sequence carboxylation Carboxylation: Pour Grignard solution onto excess Dry Ice (CO₂) grignard_form->carboxylation workup Acidic Work-up (HCl) & Organic Extraction carboxylation->workup purify Base-Acid Extraction/ Purification workup->purify final_product Pure this compound purify->final_product

Figure 3: Workflow for Grignard synthesis pathway.

Pathway III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, offering a highly versatile and functional-group-tolerant method for creating C(sp²)-C(sp²) bonds.[12] This pathway can be adapted to form the aryl-alkyl bond in this compound.

Principle and Rationale

The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a base.[12][13] The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[14]

Causality Behind Experimental Choices:

  • Coupling Partners: For this compound, a logical coupling would be between 2-bromobenzoic acid (commercially available) and cyclohexylboronic acid or its pinacol ester.

  • Catalyst/Ligand System: The choice of palladium catalyst and its associated phosphine ligands is critical. Catalysts like Pd(dppf)Cl₂ are robust and effective for a wide range of substrates.[15] The ligand influences the stability and reactivity of the palladium center throughout the catalytic cycle.

  • Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required for the transmetalation step.[12] The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, facilitates the dissolution of both the organic substrates and the inorganic base.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure that can be optimized for specific substrates.

  • Reaction Setup: To a Schlenk flask or sealed reaction vessel equipped with a stir bar, add 2-bromobenzoic acid (1 equivalent), cyclohexylboronic acid pinacol ester (1.1-1.5 equivalents), and a base such as cesium carbonate (2-3 equivalents).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (argon) several times.

  • Solvent and Catalyst Addition: Anhydrous solvent (e.g., 1,4-dioxane) and water (e.g., in a 4:1 ratio) are added via syringe. The mixture is sparged with argon for 10-15 minutes to degas the solution. Finally, the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 equivalents) is added.[14]

  • Reaction: The vessel is sealed and heated to a temperature of 80-100°C with stirring. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with water, and acidified with HCl. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Workflow Diagram: Suzuki-Miyaura Coupling

G start Start setup Charge Vessel: 1. 2-Bromobenzoic Acid 2. Cyclohexylboronic Ester 3. Base (e.g., Cs₂CO₃) start->setup inert Evacuate & Backfill with Argon setup->inert add_solvents Add Solvents (Dioxane/H₂O) Degas with Argon inert->add_solvents add_catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) add_solvents->add_catalyst react Seal & Heat (80-100°C) Monitor by TLC/LC-MS add_catalyst->react cooldown Cool to RT Acidify with HCl react->cooldown extract Extract with Organic Solvent cooldown->extract purify Wash, Dry, Concentrate Purify (Chromatography) extract->purify end Pure this compound purify->end

Figure 4: Experimental workflow for Suzuki-Miyaura cross-coupling.

Purification and Analytical Characterization

Regardless of the synthetic pathway, the final product must be rigorously purified and its identity confirmed.

Purification Techniques
  • Recrystallization: This is the most common method for purifying solid carboxylic acids. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[6]

  • Acid-Base Extraction: This is a powerful technique used during work-up to separate the acidic product from neutral or basic impurities, as described in the Grignard protocol.

  • Distillation/Sublimation: Benzoic acid and its derivatives can sometimes be purified by distillation under reduced pressure or by sublimation, which is effective for removing non-volatile impurities.[16][17]

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a complex multiplet for the 11 protons of the cyclohexyl group, typically in the range of 1.2-3.0 ppm. The four aromatic protons will appear as multiplets in the 7.2-8.1 ppm region. The carboxylic acid proton will be a broad singlet, often above 10 ppm, which is exchangeable with D₂O.[18]

    • ¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon (~170 ppm), the six unique aromatic carbons (125-145 ppm), and the carbons of the cyclohexyl ring (25-45 ppm).[19]

  • Infrared (IR) Spectroscopy: Key characteristic peaks include a broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹ and a strong C=O stretch at ~1700 cm⁻¹.[20]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₆O₂ = 204.26 g/mol ).[21]

Conclusion and Pathway Comparison

Three robust synthetic pathways to this compound have been presented, each with distinct advantages and disadvantages.

PathwayAdvantagesDisadvantagesBest Suited For
Catalytic Hydrogenation High atom economy, direct route, potentially scalable.Requires high-pressure equipment, availability of 2-phenylbenzoic acid.Large-scale industrial synthesis where the precursor is available.
Grignard Carboxylation Uses inexpensive starting materials (benzene, CO₂), classical and well-understood.Multi-step, requires strictly anhydrous conditions, potential for isomer formation.Laboratory-scale synthesis where flexibility in precursor synthesis is needed.
Suzuki Cross-Coupling Excellent functional group tolerance, high yields, modular.Expensive catalyst and reagents (boronic acids), requires careful optimization.Medicinal chemistry and discovery applications requiring high purity and versatility.

The selection of a specific pathway will ultimately depend on the researcher's objectives, including scale, cost, available equipment, and the desired purity of the final product. The catalytic hydrogenation route offers an elegant and efficient path for large-scale production, while the Grignard and Suzuki methods provide valuable flexibility for laboratory and discovery-scale synthesis.

References

  • Corson, B. B., & Ipatieff, V. N. (n.d.). Cyclohexylbenzene. Organic Syntheses.
  • University of the West Indies. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • Sumitomo Chemical Co. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof (U.S. Patent No. 6,777,576B2). U.S. Patent and Trademark Office.
  • Han, B., et al. (2004). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 9(4), 199-205.
  • University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Gawande, M. B., et al. (2013). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Applied and Natural Sciences, 2(3), 69-78.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Sumitomo Chemical Co. (2003). Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof (U.S. Patent Application No. 20030013911A1). U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Cyclohexylbenzene.
  • Gawande, M. B., et al. (2013). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. ResearchGate.
  • Gawande, M. B., et al. (2013). Catalytic Hydrogenation of Benzoic Acid. ResearchGate.
  • Appchem. (n.d.). This compound.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • University of the West Indies at Mona. (n.d.). Organic synthesis: benzoic acid via a grignard reaction.
  • LookChem. (n.d.). This compound.
  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 97023-48-8].
  • Standard Oil Co. (1966). Purification of benzoic acid (U.S. Patent No. 3,235,588A). U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Suzuki reaction.
  • North Seattle College. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube.
  • Jia, W., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
  • Iester, M., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2019(2), M1065.
  • Stamicarbon N.V. (1965). Hydrogenation of benzoic acid to cyclohexane-carboxylic acid (U.S. Patent No. 3,210,411A). U.S. Patent and Trademark Office.
  • Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid.
  • Bilge, M., et al. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.
  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2133-2140.
  • Hoechst. (1978). Process for the purification of benzoic acid (U.S. Patent No. 4,092,353A). U.S. Patent and Trademark Office.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • ResearchGate. (n.d.). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).
  • CONCISE CHEMISTRY. (2020, September 30). Purification of Benzoic acid by Crystallization Method in Distilled Water [Video]. YouTube.
  • Stamicarbon B.V. (1991). Method for the purification of benzoic acid (European Patent No. EP 0453022 A2). European Patent Office.
  • Hoechst Aktiengesellschaft. (1978). Process for the purification of benzoic acid (U.S. Patent No. 4,092,353A). U.S. Patent and Trademark Office.

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The Synthesis, Characterization, and Therapeutic Potential of 2-Cyclohexylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-cyclohexylbenzoic acid, a molecule of significant interest to researchers and professionals in drug development and organic synthesis. While the historical genesis of its initial discovery remains diffuse, this document consolidates current scientific understanding, focusing on robust synthetic methodologies, detailed characterization protocols, and an exploration of its therapeutic potential. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system. This guide is intended to be a practical resource, grounded in authoritative references, to empower further research and application of this versatile benzoic acid derivative.

Introduction: The Emergence of a Multifaceted Molecule

This compound (C₁₃H₁₆O₂) is a carboxylic acid featuring a cyclohexyl group at the ortho-position of the benzoic acid core. This structural arrangement imparts a unique combination of lipophilicity and acidic functionality, making it a compelling scaffold for medicinal chemistry and materials science. Though a seminal "discovery" paper is not readily identifiable in the chemical literature, its importance has grown through investigations into its biological activities. It has been identified as a chiral compound with potential as an inhibitor of enzymes such as hydroxylase and phospholipase A2, suggesting applications in treating inflammatory conditions like bowel disease.[1] Furthermore, its activity in the context of immunodeficiency diseases has been noted.

This guide will provide an in-depth exploration of two primary synthetic pathways to this compound, offering detailed experimental procedures. We will then discuss the analytical techniques crucial for its structural elucidation and purity assessment. Finally, we will examine its known and putative biological activities, providing context for its potential applications in drug discovery.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. Here, we detail two of the most logical and commonly employed methods: the catalytic hydrogenation of 2-phenylbenzoic acid and a multi-step synthesis commencing with the Friedel-Crafts acylation of cyclohexylbenzene.

Method 1: Catalytic Hydrogenation of 2-Phenylbenzoic Acid

This is arguably the most direct route, leveraging the saturation of the phenyl ring of the readily available 2-phenylbenzoic acid. The choice of catalyst and reaction conditions is critical to ensure complete hydrogenation of the target ring while preserving the carboxylic acid functionality.

Causality of Experimental Choices:

  • Catalyst: Noble metal catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are highly effective for the hydrogenation of aromatic rings under relatively mild conditions.[2][3] Rhodium is often preferred for its high activity and selectivity.

  • Solvent: A polar, protic solvent like ethanol or a binary solvent system such as dioxane-water can be employed.[3] These solvents effectively dissolve the starting material and the resulting product, facilitating the reaction.

  • Pressure and Temperature: Elevated hydrogen pressure is necessary to drive the hydrogenation of the aromatic ring. The temperature is optimized to ensure a reasonable reaction rate without promoting side reactions like decarboxylation.

Experimental Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-phenylbenzoic acid (1.0 eq) and a catalytic amount of 5% Rh/C (typically 1-5 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol) to dissolve the starting material.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by techniques such as TLC or HPLC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Table 1: Reaction Parameters for Catalytic Hydrogenation

ParameterRecommended Conditions
Starting Material2-Phenylbenzoic Acid
Catalyst5% Rhodium on Carbon (Rh/C)
SolventEthanol or Dioxane/Water mixture
Hydrogen Pressure5 - 10 atm
Temperature80 - 100 °C
Reaction Time12 - 24 hours (monitor for completion)
Expected Yield>90%

Diagram 1: Workflow for Catalytic Hydrogenation

start 2-Phenylbenzoic Acid + Rh/C reactor High-Pressure Reactor Ethanol, H2 (5-10 atm) 80-100 °C start->reactor filtration Filtration (remove catalyst) reactor->filtration concentration Concentration (remove solvent) filtration->concentration recrystallization Recrystallization concentration->recrystallization product This compound recrystallization->product start Cyclohexylbenzene acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) start->acylation intermediate 2-Acetylcyclohexylbenzene acylation->intermediate oxidation Haloform Reaction (e.g., NaOBr) intermediate->oxidation product This compound oxidation->product membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Swelling) prostaglandins->inflammation compound This compound compound->pla2 Inhibits compound->cox2 Potentially Inhibits

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, A Spectroscopic Identity

2-Cyclohexylbenzoic acid (C₁₃H₁₆O₂) is an organic compound featuring a benzoic acid core substituted with a cyclohexyl group at the ortho position.[1][2][3] Its structural complexity, combining aromatic, carboxylic, and aliphatic moieties, makes it an excellent subject for illustrating the power of modern spectroscopic techniques. For researchers in materials science, medicinal chemistry, and drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed not as a mere recitation of data, but as a logical workflow for structural elucidation. We will explore the "why" behind the data, offering insights into the experimental choices and the physicochemical principles that govern the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecule's atomic connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Interpreting the ¹H NMR Spectrum

The spectrum of this compound can be logically divided into three regions:

  • Carboxylic Acid Proton (10.0 - 13.0 ppm): The proton of the -COOH group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and anisotropy from the carbonyl bond.[4][5] It typically appears as a broad singlet far downfield. The broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (7.2 - 8.1 ppm): The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-substitution, they will exhibit complex splitting patterns (multiplets), reflecting their coupling with adjacent aromatic protons. The proton ortho to the carboxyl group is often the most deshielded.

  • Cyclohexyl Protons (1.2 - 3.5 ppm): The eleven protons of the cyclohexyl group will be found in the upfield, aliphatic region. The single methine proton attached directly to the benzene ring will be the most deshielded of this group, appearing as a multiplet around 3.0-3.5 ppm. The remaining ten protons on the five CH₂ groups will produce a series of complex, overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Aromatic (-C₆H₄-)7.2 - 8.1Multiplet4H
Cyclohexyl Methine (-CH-)3.0 - 3.5Multiplet1H
Cyclohexyl Methylene (-CH₂-)1.2 - 2.0Multiplet10H

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.[6] Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

Expert Insight: The Choice of Solvent

The choice of deuterated solvent is critical. In a non-polar solvent like chloroform-d (CDCl₃), the carboxylic acid proton signal is often very broad and may be difficult to observe. In contrast, a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) will form a stronger hydrogen bond with the acidic proton, resulting in a sharper, more easily identifiable signal, though its chemical shift may vary.[6]

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

A proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment within the molecule as a single peak.

Interpreting the ¹³C NMR Spectrum

The thirteen carbon atoms of this compound will give rise to a number of distinct signals:

  • Carbonyl Carbon (~170-175 ppm): The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield, though typically upfield of aldehyde or ketone carbonyls (~190-220 ppm).[4][5][7] Due to its long relaxation time and lack of directly attached protons, this signal is often of lower intensity.[4]

  • Aromatic Carbons (125-145 ppm): The six aromatic carbons will produce distinct signals. The ipso-carbon attached to the -COOH group and the ipso-carbon attached to the cyclohexyl group will have unique chemical shifts determined by these substituents.[7][8] Due to the ortho-substitution, all four CH carbons in the ring are chemically non-equivalent.

  • Cyclohexyl Carbons (25-45 ppm): The six carbons of the cyclohexyl ring will appear in the aliphatic region. The methine carbon bonded to the aromatic ring will be the most deshielded of this set.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH)170 - 175
Aromatic (C-Cyclohexyl)~145
Aromatic (C-COOH)~132
Aromatic (-CH-)125 - 131
Cyclohexyl Methine (-C H-)40 - 45
Cyclohexyl Methylene (-C H₂-)25 - 35

Experimental Protocol: ¹³C NMR Spectrum Acquisition

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

  • Acquisition: Acquire a proton-decoupled spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.

  • Parameters: A significantly larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR to obtain an adequate signal-to-noise ratio, especially for the quaternary carbonyl carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying functional groups.

Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by the features of the carboxylic acid group.

  • O-H Stretch (2500-3300 cm⁻¹): This is the most characteristic feature. In the solid state or as a concentrate, carboxylic acids exist as hydrogen-bonded dimers. This interaction weakens the O-H bond, causing its stretching vibration to absorb over a very broad range of frequencies.[4][9][10][11] This broad absorption often overlaps with the C-H stretching signals.

  • C-H Stretches (2850-3100 cm⁻¹): Sharp peaks corresponding to the aliphatic C-H bonds of the cyclohexyl ring (2850-2960 cm⁻¹) and the aromatic C-H bonds (3000-3100 cm⁻¹) will be superimposed on the broad O-H band.[9]

  • C=O Stretch (1680-1710 cm⁻¹): A very strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid.[10][12][13] Conjugation with the aromatic ring and participation in the hydrogen-bonded dimer lower the frequency from that of a simple saturated carboxylic acid monomer (~1760 cm⁻¹).[11][12]

  • C-O Stretch & O-H Bend (900-1440 cm⁻¹): A C-O stretching vibration appears in the 1210-1320 cm⁻¹ region, while O-H in-plane and out-of-plane bending vibrations also contribute to the fingerprint region, with a notable broad "wag" often seen around 900-960 cm⁻¹.[10][11]

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
O-H Stretch (H-bonded)2500 - 3300Strong, Very Broad
C-H Stretch (Aromatic)3000 - 3100Medium, Sharp
C-H Stretch (Aliphatic)2850 - 2960Medium, Sharp
C=O Stretch (Dimer)1680 - 1710Strong, Sharp
C-O Stretch1210 - 1320Strong
O-H Bend (Out-of-plane)900 - 960Medium, Broad

Experimental Protocol: ATR-IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient method that requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.

Diagram 1: Hydrogen-Bonded Dimer of this compound

Caption: Dimerization via intermolecular hydrogen bonding in carboxylic acids.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure based on how it fragments under energetic conditions. For this compound, the molecular weight is 204.11 g/mol .[1]

Interpreting the Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Molecular Ion (M⁺˙, m/z 204): The peak corresponding to the intact molecule minus one electron. Aromatic systems often produce a relatively stable molecular ion, so this peak should be observable.

  • Loss of -OH (m/z 187): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (17 Da).[4][14]

  • Loss of -COOH (m/z 159): Loss of the entire carboxyl group as a radical (45 Da) is also a possible pathway.[5]

  • Benzoyl-type Cation (m/z 187 -> 159): The ion at m/z 187 can subsequently lose carbon monoxide (CO, 28 Da).

  • Loss of Cyclohexyl Radical (m/z 121): Cleavage of the bond between the two rings can lead to the formation of a protonated benzoic acid ion.

  • Phenyl Cation (m/z 77): A common fragment in the mass spectra of benzene derivatives, arising from the loss of the carboxyl group from the benzoyl cation.[14]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zIon StructureLoss from M⁺˙
204[C₁₃H₁₆O₂]⁺˙-
187[C₁₃H₁₅O]⁺•OH
159[C₁₂H₁₅]⁺•COOH
121[C₇H₅O₂]⁺•C₆H₁₁
77[C₆H₅]⁺-

Experimental Protocol: GC-MS with EI

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the analyte molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Diagram 2: Primary Fragmentation Pathway of this compound

G M [M]⁺˙ m/z 204 M_OH [M-OH]⁺ m/z 187 M->M_OH - •OH M_C6H11 [M-C₆H₁₁]⁺ m/z 121 M->M_C6H11 - •C₆H₁₁ Phenyl [C₆H₅]⁺ m/z 77 M_OH->Phenyl - C₆H₁₀CO

Caption: Key fragmentation pathways for this compound in EI-MS.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. True structural confirmation lies in the integration of complementary data, creating a self-validating system.

Diagram 3: Integrated Spectroscopic Workflow

G cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Structural Confirmation MS Mass Spec (EI-MS) MS_Data Molecular Weight = 204 Key Fragments (187, 121, 77) MS->MS_Data IR Infrared Spec (ATR-IR) IR_Data Functional Groups: -COOH (Broad O-H) C=O (~1700 cm⁻¹) Aromatic & Aliphatic C-H IR->IR_Data NMR NMR Spec (¹H & ¹³C) NMR_Data Carbon-Proton Skeleton: -COOH Proton (~12 ppm) Aromatic & Aliphatic Regions 13 Unique Carbons NMR->NMR_Data Confirmation Unambiguous Structure of This compound MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Caption: Logical workflow for integrating MS, IR, and NMR data.

This workflow demonstrates the synergy of the techniques. MS provides the molecular formula (via high-resolution MS) and key structural fragments. IR confirms the presence of the essential carboxylic acid, aromatic, and aliphatic functional groups. Finally, NMR provides the definitive atomic connectivity map, showing precisely how these pieces are assembled. The consistency across all three datasets provides a high degree of confidence in the final structural assignment.

References

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3650–3658.
  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
  • Pace, C. P., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Wang, R., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 956-964.
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  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
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  • ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193 samples of the Spezieria di Santa Maria della Scala by GC-MS.
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structural elucidation of 2-cyclohexylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 2-Cyclohexylbenzoic Acid

Authored by a Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise molecular structure of a compound is its defining characteristic. It dictates function, reactivity, and safety. This compound (C₁₃H₁₆O₂)[1][2], a molecule combining aliphatic and aromatic moieties, serves as an excellent case study for the rigorous, multi-technique approach required for definitive structural elucidation. Misinterpretation of spectral data can lead to costly and time-consuming downstream failures. This guide is therefore structured not as a rigid checklist, but as a logical, decision-driven workflow. We will move from foundational mass and functional group identification to the fine-grained detail of atomic connectivity, demonstrating how each piece of data corroborates the others to build an unshakeable structural proof.

Foundational Analysis: Molecular Mass and Formula Confirmation

Before delving into complex spectroscopic analysis, the first step is always to confirm the molecular weight and, by extension, the molecular formula. This provides the fundamental canvas upon which the structural details will be painted. Mass Spectrometry (MS) is the definitive technique for this purpose.

1.1 Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified analyte (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC provides an additional layer of purification and separation from any residual solvents or impurities before the sample enters the mass analyzer.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Column: Standard non-polar capillary column (e.g., HP-5ms).

    • Oven Program: Initiate at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This high-energy method ensures fragmentation, which is crucial for structural analysis.

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺•) in the resulting spectrum. This peak corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain initial structural insights.[3]

1.2 Data Interpretation and Structural Insights

The mass spectrum provides two critical pieces of information: the molecular weight and a fragmentation "fingerprint" that reveals stable substructures.

Table 1: Key Mass Spectrometry Data for this compound

m/z ValueProposed FragmentStructural Significance
204[C₁₃H₁₆O₂]⁺•Molecular Ion (M⁺•) . Confirms the molecular weight of 204.26 g/mol .[2]
187[M - OH]⁺Loss of the hydroxyl radical (17 Da) from the carboxylic acid, forming a stable acylium ion. This is a characteristic fragmentation for benzoic acids.[4][5]
121[M - C₆H₁₁]⁺Loss of the cyclohexyl radical (83 Da), indicating the presence of a cyclohexyl substituent. The resulting fragment is the benzoyl cation.
105[C₆H₅CO]⁺This fragment, often seen in benzoic acid derivatives, suggests a rearrangement may occur, though the m/z 187 peak is more indicative for this specific structure.[4]
77[C₆H₅]⁺The phenyl cation, a common fragment for aromatic compounds.[4]

The detection of the molecular ion at m/z 204 confirms the molecular formula C₁₃H₁₆O₂. The logical losses of the hydroxyl and cyclohexyl groups provide strong preliminary evidence for the proposed connectivity.

MassSpec_Fragmentation M [C₁₃H₁₆O₂]⁺• m/z 204 F1 [C₁₃H₁₅O]⁺ m/z 187 M->F1 - •OH (17 Da) F2 [C₇H₅O₂]⁺ m/z 121 M->F2 - •C₆H₁₁ (83 Da) Mol_Structure img_node

Caption: Molecular structure of this compound.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0-13.0Singlet, broad1H-COOH The acidic proton is highly deshielded and often appears as a broad singlet.
~8.1Doublet of Doublets (dd)1HAr-H (ortho to COOH)Deshielded by the anisotropic effect of the carbonyl group.
~7.5Triplet of Doublets (td)1HAr-H (para to COOH)Standard aromatic region.
~7.3Triplet (t)1HAr-H Standard aromatic region.
~7.2Doublet (d)1HAr-H (ortho to cyclohexyl)Standard aromatic region.
~3.5Multiplet (m)1H-CH- (cyclohexyl, attached to ring)Deshielded due to its direct attachment to the aromatic ring.
1.2 - 2.0Multiplet (m)10H-CH₂- (cyclohexyl)Complex overlapping signals typical for a cyclohexyl ring.

The distinct separation between the aromatic signals (δ 7.2-8.1 ppm), the aliphatic signals (δ 1.2-3.5 ppm), and the carboxylic acid proton (~12 ppm) is immediately apparent. The integration values (1H, 1H, 1H, 1H for aromatic; 1H and 10H for aliphatic) perfectly match the number of protons in each part of the molecule.

3.3 ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~173C =OThe carbonyl carbon of the carboxylic acid is the most deshielded.
~145Aromatic C (quaternary, attached to cyclohexyl)Quaternary carbons often have lower intensity.
~133Aromatic C -HStandard aromatic region.
~131Aromatic C -HStandard aromatic region.
~130Aromatic C (quaternary, attached to COOH)Deshielded by the carboxyl group.
~128Aromatic C -HStandard aromatic region.
~126Aromatic C -HStandard aromatic region.
~44Aliphatic C H (attached to ring)The most deshielded aliphatic carbon.
~33Aliphatic C H₂Typical chemical shift for cyclohexyl carbons. [6]
~27Aliphatic C H₂Typical chemical shift for cyclohexyl carbons. [6]
~26Aliphatic C H₂Typical chemical shift for cyclohexyl carbons. [6]

The presence of 6 aromatic signals and 4 aliphatic signals is consistent with the ortho-substituted structure.

The Workflow of Confirmation: A Unified Approach

The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and together they form a single, coherent picture.

Elucidation_Workflow cluster_exp Experimental Analysis cluster_data Data Interpretation MS Mass Spectrometry (GC-MS) MS_Data Molecular Weight = 204 Key Fragments: 187, 121 MS->MS_Data IR Infrared Spectroscopy (ATR-FTIR) IR_Data Functional Groups: -COOH, Ar-H, Alk-H IR->IR_Data NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Proton/Carbon Environments Connectivity Map NMR->NMR_Data Conclusion Final Structure Confirmed: This compound MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Logical workflow for the structural elucidation of a novel compound.

Conclusion

The is achieved through a systematic and hierarchical application of modern analytical techniques. Mass spectrometry establishes the correct molecular weight (204 g/mol ) and provides initial structural clues through predictable fragmentation. Infrared spectroscopy unequivocally confirms the presence of the carboxylic acid functional group, which is the molecule's chemical cornerstone. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic framework, detailing the precise environment and connectivity of the aromatic and cyclohexyl moieties. The congruence across all datasets provides an unambiguous and trustworthy confirmation of the structure.

References

  • The Royal Society of Chemistry. Supplementary Information.
  • University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.
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  • PubChem. 2-[(cyclohexylcarbonyl)oxy]Benzoic acid. National Center for Biotechnology Information.
  • Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern.
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  • CentAUR. Molecular structures of benzoic acid and 2-hydroxybenzoic acid, obtained by gas-phase electron diffraction and theoretical calculations.
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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 2-cyclohexylbenzoic acid and its positional isomers (3- and 4-cyclohexylbenzoic acid). It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and materials science. This document delves into the synthesis, analytical characterization, conformational analysis, and structure-activity relationships of these compounds, with a particular focus on their potential as anti-inflammatory agents through the inhibition of key enzymes in the inflammatory cascade. Detailed experimental protocols, comparative data analysis, and mechanistic insights are provided to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of Cyclohexylbenzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a cyclohexyl moiety to this scaffold imparts significant changes in lipophilicity, steric profile, and conformational behavior, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its ortho-substitution pattern, presents a particularly interesting case due to the potential for intramolecular interactions and unique conformational preferences that can modulate its biological activity.

This guide will provide a deep dive into the chemical and biological landscape of this compound and its isomers, with a focus on their emerging role as inhibitors of inflammatory enzymes. Inflammation is a complex biological response implicated in a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Key enzymes in the inflammatory pathway, such as phospholipase A2 (PLA2) and cyclooxygenases (COX-1 and COX-2), are well-established targets for anti-inflammatory drugs. Understanding how the structural nuances of cyclohexylbenzoic acid isomers affect their interaction with these targets is paramount for the rational design of novel and more effective anti-inflammatory therapeutics.

Synthesis of Cyclohexylbenzoic Acid Isomers

The synthesis of cyclohexylbenzoic acid isomers can be approached through several strategic routes. The most common strategies involve either the introduction of the carboxyl group to a pre-existing cyclohexylbenzene scaffold or the saturation of a biphenyl precursor. The choice of synthetic route often depends on the availability of starting materials and the desired isomeric purity.

General Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of cyclohexylbenzoic acids:

retrosynthesis main Cyclohexylbenzoic Acid sub1 Cyclohexylbenzene main->sub1 Carboxylation sub2 Biphenylcarboxylic Acid main->sub2 Hydrogenation synthesis_step1 reactant1 Cyclohexylbenzene product 4-Cyclohexylacetophenone reactant1->product + reactant2 Acetyl Chloride reactant2->product + catalyst AlCl₃ catalyst->product

Caption: Friedel-Crafts acylation of cyclohexylbenzene.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel.

  • Reaction: To the stirred mixture, add cyclohexylbenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude 4-cyclohexylacetophenone can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hypohalite Oxidation of 4-Cyclohexylacetophenone

synthesis_step2 reactant 4-Cyclohexylacetophenone product 4-Cyclohexylbenzoic Acid reactant->product reagent 1. NaOH, Br₂ 2. H₃O⁺ reagent->product

Caption: Hypohalite oxidation to form the carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyclohexylacetophenone (1.0 eq) in dioxane. Prepare a solution of sodium hydroxide (4.0 eq) in water and cool to 0 °C.

  • Addition of Bromine: Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution to form a sodium hypobromite solution.

  • Reaction: Add the hypobromite solution dropwise to the solution of 4-cyclohexylacetophenone, maintaining the temperature below 10 °C. After the addition, stir the mixture at room temperature for 2-3 hours.

  • Work-up: Remove any excess bromine by adding a small amount of sodium bisulfite solution. Extract the aqueous layer with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 4-cyclohexylbenzoic acid.

Note: Similar strategies can be employed for the synthesis of 2- and 3-cyclohexylbenzoic acid, although the directing effects of the cyclohexyl group in Friedel-Crafts reactions may lead to mixtures of isomers requiring careful separation.

Analytical Characterization of Cyclohexylbenzoic Acid Isomers

The unambiguous identification and differentiation of 2-, 3-, and 4-cyclohexylbenzoic acid are crucial for both synthetic chemistry and biological evaluation. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of positional isomers. [1][2][3]The choice of stationary phase and mobile phase composition is critical for achieving baseline resolution.

Table 1: HPLC Parameters for Isomer Separation

ParameterRecommended Conditions
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) [4]
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 254 nm
Temperature 25-30 °C

Experimental Protocol: HPLC Separation of Cyclohexylbenzoic Acid Isomers

  • Sample Preparation: Prepare individual standard solutions of each isomer (if available) and a mixed solution in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of each standard and the mixed solution.

  • Data Analysis: Record the chromatograms and determine the retention times for each isomer. The elution order will depend on the specific column and mobile phase used but is generally related to the polarity of the isomers.

For the separation of enantiomers, which may arise from the chirality of the cyclohexyl ring in certain substituted derivatives, chiral HPLC is required. [5][6][7][8][9]This typically involves the use of a chiral stationary phase (CSP).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of cyclohexylbenzoic acid isomers.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. [10][11][12] Table 2: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental) in CDCl₃

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic: 7.2-8.1 (m, 4H), Cyclohexyl: 1.2-3.0 (m, 11H), Carboxylic: ~11-12 (br s, 1H)C=O: ~172, Aromatic: 125-145, Cyclohexyl: 25-45
3-Cyclohexylbenzoic Acid Aromatic: 7.3-8.0 (m, 4H), Cyclohexyl: 1.2-2.6 (m, 11H), Carboxylic: ~11-12 (br s, 1H)C=O: ~171, Aromatic: 127-148, Cyclohexyl: 26-44 [13]
4-Cyclohexylbenzoic Acid Aromatic: 7.3 (d, 2H), 8.0 (d, 2H), Cyclohexyl: 1.2-2.6 (m, 11H), Carboxylic: ~12.8 (s, 1H) [10]C=O: ~172, Aromatic: 126-150, Cyclohexyl: 26-44

Note: Specific chemical shifts can vary depending on the solvent and concentration. The data for 2- and 3-cyclohexylbenzoic acid are largely predictive based on related structures due to a lack of readily available experimental spectra in public databases.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified cyclohexylbenzoic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and assign the chemical shifts of the observed signals.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Sharp
C-H (Aliphatic)2850-2960Strong, sharp
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C (Aromatic)1450-1600Medium

Conformational Analysis and Structure-Activity Relationship (SAR)

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For cyclohexylbenzoic acids, the orientation of the cyclohexyl ring relative to the benzoic acid moiety significantly influences how the molecule interacts with its biological target.

Conformational Preferences

The cyclohexane ring typically adopts a low-energy chair conformation. The cyclohexyl substituent on the benzene ring can exist in either an axial or equatorial position relative to the plane of the benzene ring, with the equatorial conformation generally being more stable to minimize steric hindrance. [14][15][16] For this compound, the proximity of the bulky cyclohexyl and carboxylic acid groups leads to significant steric strain. This can restrict the free rotation around the C-C bond connecting the two rings, leading to preferred, non-planar conformations.

conformation cluster_ortho This compound cluster_meta_para 3- & 4-Cyclohexylbenzoic Acid a Restricted Rotation b Non-planar Conformation a->b Leads to c Less Steric Hindrance d Greater Rotational Freedom c->d

Caption: Conformational differences between ortho and meta/para isomers.

This restricted conformation of the 2-isomer may either enhance or diminish its binding affinity to a target enzyme compared to the more flexible 3- and 4-isomers.

Structure-Activity Relationship (SAR)

The position of the cyclohexyl group is a key determinant of the biological activity of these isomers. In the context of anti-inflammatory drug design, the SAR can be rationalized by considering the binding pocket of the target enzymes, such as PLA2 and COX.

  • Lipophilicity and Membrane Interaction: The cyclohexyl group significantly increases the lipophilicity of the molecule compared to benzoic acid. This can enhance its ability to partition into cell membranes, which is relevant for the inhibition of membrane-bound enzymes like PLA2.

  • Steric Complementarity: The shape and size of the cyclohexyl group, and its orientation relative to the carboxylic acid, will determine how well the molecule fits into the active site of the target enzyme. The carboxylic acid group is often a key interacting moiety, forming hydrogen bonds or ionic interactions with residues in the active site. The position of the cyclohexyl group will dictate the trajectory of the rest of the molecule within the binding pocket.

  • Isomer-Specific Activity: It is hypothesized that the different positional isomers will exhibit varying potencies. For example, the active site of COX-2 has a larger hydrophobic side pocket compared to COX-1. It is plausible that one of the cyclohexylbenzoic acid isomers will have a shape that is more complementary to this side pocket, leading to selective COX-2 inhibition.

While specific IC₅₀ values for this compound and its isomers against PLA2 and COX enzymes are not widely available in the public domain, studies on related nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin show IC₅₀ values in the micromolar range for group II PLA2. [17][18]It is anticipated that the cyclohexylbenzoic acids will also exhibit inhibitory activity in this range.

Mechanism of Action in Inflammation

The primary proposed mechanism of anti-inflammatory action for cyclohexylbenzoic acids is the inhibition of key enzymes in the arachidonic acid cascade.

inflammation_pathway membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa Hydrolysis prostaglandins Prostaglandins aa->prostaglandins Oxygenation pla2 Phospholipase A₂ (PLA₂) pla2->aa Inhibited by Cyclohexylbenzoic Acids cox Cyclooxygenases (COX-1 & COX-2) cox->prostaglandins Inhibited by Cyclohexylbenzoic Acids inflammation Inflammation prostaglandins->inflammation

Caption: The arachidonic acid cascade and points of inhibition.

  • Inhibition of Phospholipase A₂ (PLA₂): PLA₂ enzymes are responsible for hydrolyzing membrane phospholipids to release arachidonic acid, the precursor to a wide range of pro-inflammatory mediators. [19][20]By inhibiting PLA₂, cyclohexylbenzoic acids can reduce the availability of arachidonic acid, thereby attenuating the downstream production of these inflammatory molecules. The increased lipophilicity conferred by the cyclohexyl group may facilitate the interaction of these inhibitors with the membrane-interfacing active site of PLA₂.

  • Inhibition of Cyclooxygenases (COX): The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. [21][22][23]Many existing NSAIDs function by inhibiting these enzymes. The structural similarity of cyclohexylbenzoic acids to other NSAIDs suggests that they may also act as COX inhibitors. The differential inhibition of COX-1 and COX-2 is a key factor in the safety profile of NSAIDs, with selective COX-2 inhibition being associated with a lower risk of gastrointestinal side effects.

Conclusion and Future Directions

This compound and its positional isomers represent a promising class of compounds with the potential for development as novel anti-inflammatory agents. Their synthesis is achievable through established organic chemistry methodologies, and their characterization can be readily performed using standard analytical techniques. The interplay between isomeric structure, conformational preferences, and biological activity provides a rich area for further investigation.

Future research should focus on:

  • Systematic Synthesis and Biological Evaluation: The synthesis and purification of all three positional isomers and their subsequent testing in in vitro enzyme assays to determine their IC₅₀ values against PLA₂ and COX isoforms.

  • Stereochemical Investigations: The separation of any potential stereoisomers and the evaluation of their individual biological activities.

  • In-depth Conformational Analysis: The use of computational modeling and advanced NMR techniques to gain a more detailed understanding of the conformational landscape of the this compound isomer and its impact on target binding.

  • Lead Optimization: The exploration of further derivatization of the cyclohexylbenzoic acid scaffold to improve potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for these future endeavors, offering the necessary background, protocols, and conceptual framework to accelerate research and development in this exciting area of medicinal chemistry.

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An In-depth Technical Guide to the Solubility of 2-Cyclohexylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles, experimental determination, and theoretical prediction of the solubility of 2-cyclohexylbenzoic acid in organic solvents. While specific experimental solubility data for this compound is not extensively available in published literature, this guide establishes a robust framework for its investigation, leveraging foundational principles of physical chemistry and extensive data from its parent compound, benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and a deep dive into the molecular interactions governing solubility. The guide covers physicochemical characterization, a detailed gravimetric protocol for solubility measurement, thermodynamic considerations, and the application of predictive models.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that dictates the viability of a compound in numerous applications, from pharmaceutical formulation to industrial chemical processes. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for purification, crystallization, reaction chemistry, and formulation development. The presence of both a polar carboxylic acid group and a nonpolar cyclohexyl ring imparts a dualistic character to the molecule, making its interaction with solvents a subject of scientific interest. This guide will deconstruct the factors influencing the solubility of this compound and provide the necessary tools for its empirical determination and theoretical approximation.

Physicochemical Characterization of this compound and Representative Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. To understand the solubility of this compound, we must first characterize the solute and a range of potential solvents.

This compound: A Molecule of Dual Nature

This compound (C₁₃H₁₆O₂) is a derivative of benzoic acid, where a cyclohexyl group is substituted at the ortho position of the benzene ring. This substitution has a profound impact on its physical properties compared to benzoic acid.

  • Structure: The molecule possesses a carboxylic acid group (-COOH) capable of acting as a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking interactions. The bulky, nonpolar cyclohexyl group introduces significant steric hindrance and increases the molecule's lipophilicity.

  • Polarity and Lipophilicity: The presence of the cyclohexyl group significantly increases the nonpolar surface area, leading to a higher predicted LogP value compared to benzoic acid. This suggests a general preference for less polar solvents.

  • Hydrogen Bonding: The carboxylic acid moiety is the primary site for strong, specific interactions with protic and polar aprotic solvents. It can form dimers in nonpolar, aprotic environments.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.27 g/mol [2]
CAS Number 97023-48-8[3]
Melting Point 103-105 °C[4]
Boiling Point 332.4 °C at 760 mmHg[4]
Density 1.115 g/cm³[4]
LogP (predicted) 3.43 - 4.6[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Appearance White to off-white solid[2]
A Spectrum of Organic Solvents

The choice of solvent is critical in determining solubility. Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. Table 2 provides a list of representative organic solvents and their relevant properties.

Table 2: Properties of Selected Organic Solvents

SolventClassPolarity IndexHydrogen Bonding
Hexane Nonpolar, Aprotic0.1None
Toluene Nonpolar, Aprotic2.4Acceptor (π-system)
Chloroform Polar, Aprotic4.1Weak Donor
Ethyl Acetate Polar, Aprotic4.4Acceptor
Acetone Polar, Aprotic5.1Acceptor
Ethanol Polar, Protic4.3Donor & Acceptor
Methanol Polar, Protic5.1Donor & Acceptor
Dimethyl Sulfoxide (DMSO) Polar, Aprotic7.2Strong Acceptor

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid into a liquid solvent can be conceptualized as a three-step process:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation: The energy required to create a space in the solvent for the solute molecule.

  • Solvation Energy: The energy released when the solute molecule forms new interactions with the solvent molecules.

The overall enthalpy of dissolution (ΔHsoln) is the sum of the enthalpies of these three steps. A negative or small positive ΔHsoln, coupled with a positive entropy of dissolution (ΔSsoln), favors solubility.

For this compound, the strong hydrogen bonds and potential π-stacking in its crystal lattice must be overcome. The bulky cyclohexyl group will require a larger cavity in the solvent. The subsequent solvation will depend on the solvent's ability to interact with both the polar carboxylic acid group and the nonpolar hydrocarbon portion of the molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a liquid.[2][5] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes and glassware

  • Drying oven

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the gravimetric determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. equil1 Place vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C). prep1->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. equil1->equil2 samp1 Allow vials to stand at the same temperature for undissolved solid to settle. equil2->samp1 samp2 Withdraw a known volume of the supernatant using a pre-warmed syringe. samp1->samp2 samp3 Filter the sample through a syringe filter into a pre-weighed container. samp2->samp3 samp4 Record the final weight of the container with the saturated solution. samp3->samp4 samp5 Evaporate the solvent in a drying oven until a constant weight of the solute is achieved. samp4->samp5 samp6 Record the final weight of the container with the dried solute. samp5->samp6 calc1 Calculate the mass of the dissolved solute and the mass of the solvent. samp6->calc1 calc2 Express solubility in desired units (e.g., g/100g solvent, mol/L). calc1->calc2

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol
  • Preparation: To a series of glass vials, add a precisely weighed amount of the selected organic solvent (e.g., 10.0 g). Add an excess of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for at least 24 hours to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sampling: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Analysis: a. Carefully withdraw an aliquot (e.g., 5 mL) of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid. b. Transfer the filtered solution to a pre-weighed evaporating dish. c. Weigh the evaporating dish with the solution to determine the mass of the saturated solution. d. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). e. Periodically weigh the dish until a constant mass is achieved, indicating complete solvent evaporation.

  • Calculation:

    • Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

Predicted Solubility and Discussion of Solute-Solvent Interactions

In the absence of experimental data, we can predict the solubility trends of this compound based on its structure and the properties of the solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the cyclohexyl group has an affinity for these solvents, the energy required to break the strong hydrogen bonds of the carboxylic acid dimers in the crystal lattice is not compensated by the weak van der Waals interactions with the solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents are effective hydrogen bond acceptors. They can disrupt the self-association of the carboxylic acid groups and solvate the polar part of the molecule. The nonpolar cyclohexyl group will be solvated through dipole-induced dipole and van der Waals interactions. Good to excellent solubility is predicted in these solvents, likely increasing with the solvent's hydrogen bond accepting ability (DMSO > Acetone > Ethyl Acetate).

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are both hydrogen bond donors and acceptors. They are highly effective at solvating the carboxylic acid group. The alkyl chains of the alcohols will interact favorably with the cyclohexyl group. High solubility is expected in these solvents.

  • Chloroform: As a weak hydrogen bond donor, chloroform can interact with the carbonyl oxygen of the carboxylic acid. Its polarity is intermediate, and it can solvate the nonpolar portion of the molecule. Moderate to good solubility is anticipated.

Table 3: Predicted Solubility Trends for this compound

Solvent ClassKey Interaction with -COOHKey Interaction with CyclohexylPredicted Solubility
Nonpolar, Aprotic WeakFavorable (van der Waals)Low
Polar, Aprotic Strong (H-bond acceptor)ModerateHigh to Very High
Polar, Protic Very Strong (H-bond donor/acceptor)FavorableVery High

Thermodynamic Modeling and Prediction

For a more quantitative prediction, several thermodynamic models can be employed. These models are often used to correlate experimental data but can also provide predictive insights.

The Jouyban-Acree Model

The Jouyban-Acree model is a widely used semi-empirical model for correlating the solubility of a solute in binary solvent mixtures.[3][6][7] It can also be adapted for predicting solubility in pure solvents under certain conditions. The general form for binary mixtures is:

ln xm,T = f₁ ln x1,T + f₂ ln x₂,T + (f₁f₂ / T) Σ Ji(f₁ - f₂)i

Where xm,T, x1,T, and x2,T are the mole fraction solubilities in the mixture and in pure solvents 1 and 2, respectively, at temperature T. f₁ and f₂ are the volume fractions of the solvents, and Ji are the model constants. While this model is most powerful with some experimental data, it highlights the key parameters needed for accurate solubility prediction in mixed solvent systems, which are common in industrial applications.[8]

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of solubility and allows for the calculation of the apparent molar enthalpy of dissolution (ΔHsoln).[9]

d(ln x) / d(1/T) = - ΔHsoln / R

Where x is the mole fraction solubility, T is the absolute temperature, and R is the ideal gas constant. By measuring the solubility at several temperatures, a plot of ln(x) versus 1/T can be constructed. The slope of this plot is equal to -ΔHsoln/R, providing valuable thermodynamic insight into the dissolution process. A positive ΔHsoln indicates that the dissolution is endothermic and solubility will increase with temperature.[10]

The logical relationship for applying these models is shown in the following diagram.

G exp_data Experimental Solubility Data (at various temperatures and solvent compositions) vant_hoff Van't Hoff Analysis (Plot ln(x) vs 1/T) exp_data->vant_hoff jouyban_acree Jouyban-Acree Model (For mixed solvents) exp_data->jouyban_acree thermo_params Thermodynamic Parameters (ΔH_soln, ΔS_soln, ΔG_soln) vant_hoff->thermo_params predictive_model Predictive Solubility Model (Interpolation and Extrapolation) jouyban_acree->predictive_model thermo_params->predictive_model Provides mechanistic insight

Caption: Logical workflow for thermodynamic modeling of solubility.

Conclusion and Future Work

This guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data is sparse, a thorough analysis of its physicochemical properties, combined with established theoretical principles and knowledge from the parent compound benzoic acid, allows for robust predictions of its solubility behavior. The provided step-by-step gravimetric protocol offers a clear and reliable method for researchers to generate the much-needed experimental data.

Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures. This data would be invaluable for validating the predictions made in this guide and for parameterizing thermodynamic models like the Jouyban-Acree and van't Hoff equations. Such studies will not only benefit processes involving this compound but will also contribute to the broader understanding of structure-property relationships in substituted aromatic compounds.

References

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A Theoretical and Computational Scrutiny of 2-Cyclohexylbenzoic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-cyclohexylbenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews a rigid template in favor of a logically structured exploration. It delves into the molecule's conformational landscape, electronic properties, and potential as a therapeutic agent through the lens of modern computational chemistry. The methodologies presented herein are grounded in established scientific principles, offering a self-validating system for the in-silico analysis of this and similar small molecules.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. The introduction of a cyclohexyl moiety at the ortho position of benzoic acid presents an intriguing structural modification, creating a molecule with distinct steric and electronic characteristics. This compound, with its combination of a planar aromatic ring and a flexible alicyclic group, is a candidate for enzymatic inhibition, potentially targeting pathways involved in inflammation and other disease states[2]. Understanding the three-dimensional structure, conformational flexibility, and electronic nature of this molecule is paramount to elucidating its mechanism of action and designing more potent and selective derivatives.

Physicochemical Properties of this compound

A foundational understanding of a molecule's basic properties is essential before embarking on complex theoretical studies.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[3]
Molecular Weight 204.26 g/mol [3]
Melting Point 103-105 °CN/A
LogP 3.43N/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 2N/A
Rotatable Bonds 2N/A

Part 1: Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its accessible conformations. The relative orientation of the cyclohexyl ring and the carboxylic acid group dictates the molecule's shape and how it interacts with a biological target. A thorough conformational analysis is therefore the critical first step in its theoretical investigation.

Methodology: Computational Conformational Search

A robust conformational search can be performed using computational chemistry software. The following protocol outlines a typical workflow.[4][5]

Step-by-Step Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using a molecular editor.

  • Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e) is chosen to approximate the potential energy of the molecule.

  • Systematic or Stochastic Search:

    • Systematic Search: The dihedral angles of the rotatable bonds (the C-C bond connecting the rings and the C-C bond of the carboxylic acid) are rotated in discrete steps to generate a comprehensive set of conformers.

    • Stochastic Search (e.g., Monte Carlo): Random changes are made to the molecule's geometry, and the resulting conformations are accepted or rejected based on their energies.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Clustering and Analysis: The minimized conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique low-energy structures. The relative energies of these conformers are then calculated to determine their population at a given temperature.

Expected Outcomes and Interpretation

The conformational analysis is expected to reveal several low-energy conformers. The most stable conformer will likely feature the bulky cyclohexyl group positioned to minimize steric hindrance with the carboxylic acid moiety. The orientation of the carboxylic acid group relative to the benzene ring will also be a key determinant of stability.

G cluster_workflow Conformational Analysis Workflow A 2D Structure of this compound B 3D Model Generation A->B C Conformational Search (Systematic/Stochastic) B->C D Energy Minimization of Conformers C->D E Clustering & RMSD Analysis D->E F Identification of Low-Energy Conformers E->F

Caption: Workflow for Conformational Analysis.

Part 2: Quantum Chemical Calculations for Electronic Properties

Once the key low-energy conformers are identified, quantum chemical calculations, particularly Density Functional Theory (DFT), can provide a more accurate description of their electronic structure.[3][6][7] These calculations are crucial for understanding the molecule's reactivity, electrostatic potential, and spectroscopic properties.

Methodology: Density Functional Theory (DFT) Calculations

Step-by-Step Protocol:

  • Geometry Optimization: The geometries of the lowest energy conformers identified from the conformational search are re-optimized at a higher level of theory, such as B3LYP with a 6-31G(d,p) basis set.[6]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to predict their infrared (IR) spectra.

  • Electronic Property Calculation: A single-point energy calculation is performed using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties, including:

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which indicate potential sites for electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.

Expected Outcomes and Interpretation

The MEP map is expected to show a region of negative potential around the carboxylic acid's oxygen atoms, indicating their nucleophilic character and ability to participate in hydrogen bonding. The HOMO is likely to be localized on the electron-rich benzene ring, while the LUMO may be distributed over the carboxylic acid group. The HOMO-LUMO energy gap will provide an indication of the molecule's chemical stability.

G cluster_dft DFT Calculation Protocol Start Low-Energy Conformer Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) Freq->SPE MEP Molecular Electrostatic Potential (MEP) SPE->MEP HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO) SPE->HOMO_LUMO NBO Natural Bond Orbital (NBO) Analysis SPE->NBO

Caption: Protocol for DFT Calculations.

Part 3: Molecular Docking and Virtual Screening

The potential of this compound as a drug candidate can be explored through molecular docking simulations.[8][9][10][11] This technique predicts the preferred binding orientation of a ligand to a biological target and estimates the strength of the interaction. Given that some carboxylic acid derivatives are known to inhibit enzymes like cyclooxygenases (COX) and fatty acid amide hydrolase (FAAH), these are plausible initial targets for investigation.[12][13][14]

Methodology: Molecular Docking

Step-by-Step Protocol:

  • Target Selection and Preparation:

    • Select a relevant protein target (e.g., COX-2, FAAH) and obtain its 3D structure from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.

  • Ligand Preparation:

    • The 3D structure of the lowest energy conformer of this compound is prepared by assigning appropriate atom types and charges.

  • Binding Site Definition: The active site of the enzyme is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample a large number of possible binding poses of the ligand within the active site.

  • Scoring and Analysis:

    • Each pose is assigned a score that estimates its binding affinity.

    • The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Hypothetical Docking into Cyclooxygenase-2 (COX-2)

As a hypothetical example, docking this compound into the active site of COX-2 could reveal that the carboxylic acid group forms a salt bridge with a key arginine residue and a hydrogen bond with a tyrosine residue, similar to how many non-steroidal anti-inflammatory drugs (NSAIDs) bind. The cyclohexyl group might occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity.

G cluster_docking Molecular Docking Workflow PDB Protein Structure (e.g., COX-2) PrepProt Prepare Protein PDB->PrepProt Ligand This compound Conformer PrepLig Prepare Ligand Ligand->PrepLig DefineSite Define Binding Site PrepProt->DefineSite Dock Run Docking Simulation PrepLig->Dock DefineSite->Dock Analyze Analyze Binding Poses & Interactions Dock->Analyze

Caption: Molecular Docking Workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the investigation of this compound, from fundamental conformational analysis to its potential interactions with biological targets. The proposed workflow provides a solid foundation for understanding the structure-activity relationship of this molecule and for the rational design of novel derivatives with improved therapeutic properties. Future experimental work, including synthesis, in vitro enzyme inhibition assays, and crystallographic studies, would be essential to validate the theoretical predictions presented herein and to further advance the development of this compound as a potential drug candidate.

References

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  • Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central. [Link]
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  • Enzymes: Inhibitors (A-level Biology). (2024). Study Mind. [Link]
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quantum chemical calculations for 2-cyclohexylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 2-Cyclohexylbenzoic Acid for Drug Development Applications

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a molecule of interest in medicinal chemistry due to its structural relation to known bioactive compounds. As a conformationally flexible molecule, this compound presents unique computational challenges. This document outlines a robust, multi-level workflow designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a self-validating and reproducible protocol. The guide covers conformational analysis, geometry optimization, frequency calculations, and the analysis of key electronic properties such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. The ultimate goal is to translate calculated quantum mechanical properties into actionable insights for rational drug design.

Introduction: The "Why" of Computation for this compound

This compound (CAS: 97023-48-8, Formula: C₁₃H₁₆O₂) is an aromatic carboxylic acid.[1][2][3] Its scaffold is found in various compounds and is structurally related to certain non-steroidal anti-inflammatory drugs (NSAIDs) which often feature an aromatic ring and a carboxylic acid moiety essential for their mechanism of action.[4][5][6] Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer potential, making them valuable scaffolds in drug discovery.[7][8]

The therapeutic efficacy of a small molecule is intrinsically linked to its three-dimensional structure and electronic properties, which govern its interaction with biological targets like enzymes or receptors. For this compound, the key challenge and determinant of its behavior is its conformational flexibility. The orientation of the cyclohexyl ring relative to the benzoic acid plane, and the conformation of the cyclohexyl ring itself, can dramatically alter the molecule's shape and electronic landscape.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to explore these properties in silico. By accurately modeling the molecule's geometry and electron distribution, we can predict its reactivity, stability, and intermolecular interaction potential, thereby guiding the design of more potent and selective drug candidates.[9]

The Core Challenge: Conformational Flexibility

A single, static calculation of this compound is insufficient and scientifically unsound. The molecule's flexibility necessitates a thorough exploration of its potential energy surface to identify the global energy minimum and other low-energy conformers that may exist in equilibrium.

The primary degrees of freedom include:

  • Torsion Angle (Dihedral): The rotation around the C-C single bond connecting the phenyl and cyclohexyl rings.

  • Cyclohexane Ring Pucker: The interconversion between chair, boat, and twist-boat conformations.

  • Carboxylic Acid Orientation: Rotation of the -COOH group relative to the phenyl ring.

Computational Methodology: A Validated Approach

Our workflow is designed to balance computational accuracy with practical feasibility, a common paradigm in computational chemistry.[11]

G node_start node_start node_mm node_mm node_start->node_mm Generate conformers node_semi node_semi node_mm->node_semi Reduce candidate pool node_opt node_opt node_semi->node_opt Input unique conformers node_freq node_freq node_opt->node_freq Confirm true minima node_energy node_energy node_freq->node_energy Refine electronic energy node_boltzmann node_boltzmann node_energy->node_boltzmann Calculate populations node_mep node_mep node_energy->node_mep node_fmo node_fmo node_energy->node_fmo node_report node_report node_boltzmann->node_report node_mep->node_report node_fmo->node_report

Level of Theory Selection
  • Density Functional: We recommend the M06-2X functional. This meta-hybrid GGA functional is well-regarded for its excellent performance in calculating non-covalent interactions and main-group thermochemistry, which are critical for accurately determining the relative energies of different conformers.[10] The popular B3LYP functional is also a viable alternative, though M06-2X often provides superior accuracy for conformational energies.[12]

  • Basis Set: A Pople-style basis set, 6-31G(d) , is a suitable starting point for geometry optimizations. It includes polarization functions (d) on heavy atoms, which are essential for describing the anisotropic electron density in the π-system and the carboxylic acid group. For a final, more accurate electronic energy, a single-point calculation with a larger triple-zeta basis set like def2-TZVP is recommended on the optimized geometry.[11]

Experimental Protocols

Protocol 1: Conformational Search and Analysis

This protocol is the most critical step for a flexible molecule.

  • Initial Structure Generation: Generate a 3D structure of this compound from its SMILES string: C1CCC(CC1)C2=CC=CC=C2C(=O)O.[3][13]

  • Molecular Mechanics Search: Employ a molecular mechanics force field (e.g., MMFF94) to rapidly explore the conformational space. This will generate hundreds or thousands of potential conformers by rotating all rotatable bonds.[10]

  • Clustering and Filtering: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and discard duplicates. Keep all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the lowest energy structure found.

  • Semi-Empirical Refinement: For the reduced set of conformers, perform a faster quantum mechanical geometry optimization using a semi-empirical method like GFN2-xTB. This step provides more reliable geometries and relative energies than MM alone, further refining the candidate pool.

  • DFT Optimization: Take the unique, low-energy conformers from the previous step (typically 10-20 structures) and submit them for full DFT geometry optimization using the chosen level of theory (e.g., M06-2X/6-31G(d)).

Protocol 2: Geometry Optimization and Frequency Validation
  • Optimization: For each candidate conformer, perform a full geometry optimization. The goal is to find a stationary point on the potential energy surface where the net forces on all atoms are zero.

  • Frequency Calculation: Conduct a vibrational frequency analysis on each optimized structure at the same level of theory.

  • Validation (Trustworthiness): A key validation step is to confirm that the optimized geometry corresponds to a true energy minimum. This is verified by the absence of imaginary frequencies .[14] If an imaginary frequency is found, it indicates a transition state, not a stable conformer, and should be discarded or used to find the connected minima.

  • Zero-Point Energy Correction: The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections. The Gibbs free energy (G) should be used for comparing the final stability of conformers.

Analysis of Molecular Properties for Drug Design

After identifying the global minimum and other low-energy conformers, we can calculate properties that inform drug design. If multiple conformers are close in energy (within ~2-3 kcal/mol), their properties should be Boltzmann-averaged to represent the dynamic state of the molecule in solution.[11]

Structural and Energetic Data

The relative energies of the stable conformers determine their population at a given temperature. This data is crucial for understanding which shape the molecule is most likely to adopt.

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Key Dihedral Angle (°)*Boltzmann Population (%) at 298.15 K
Conf-01 (Global Min.) 0.000.0085.275.8
Conf-02 0.850.92-91.518.1
Conf-03 2.102.0525.43.5
Conf-04 2.552.68-30.12.6
Note: Data is illustrative. Actual values must be calculated. Key Dihedral Angle refers to the C-C-C-C torsion between the rings.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic reactivity.[15][16]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, this is typically localized on the electron-rich π-system of the benzene ring.

  • LUMO: Represents the ability to accept an electron (electrophilicity). This is often centered around the carboxylic acid group and the anti-bonding π* orbitals of the ring.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[15]

PropertyEnergy (eV)Description
HOMO Energy -7.2Electron-donating capability
LUMO Energy -0.9Electron-accepting capability
Energy Gap (ΔE) 6.3Indicator of chemical stability
Note: Illustrative data.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.[9]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, prime for electrophilic attack or hydrogen bond accepting. In this compound, these are strongly localized on the oxygen atoms of the carboxylic acid group.

  • Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. The most positive region is the acidic hydrogen of the -COOH group, making it a strong hydrogen bond donor.

  • Neutral Regions (Green): Typically correspond to the non-polar cyclohexyl and phenyl carbon frameworks.

G mep_mol mep_mol mep_red mep_red mep_mol->mep_red H-Bond Acceptor Nucleophilic Site mep_blue mep_blue mep_mol->mep_blue H-Bond Donor Acidic Site mep_green mep_green mep_mol->mep_green Hydrophobic/ Van der Waals Interactions

Conclusion: From Data to Drug Design Insights

The rigorous computational workflow detailed here provides a deep understanding of the structural and electronic character of this compound. The conformational analysis reveals the molecule's preferred three-dimensional shapes, which is fundamental for docking studies and understanding receptor fit. The MEP map clearly identifies the primary interaction points: the carboxylic acid group is a potent hydrogen bond donor and acceptor site. The HOMO-LUMO analysis provides a quantitative measure of chemical stability.

For drug development professionals, this data is directly applicable. It can be used to:

  • Select the correct, low-energy conformer for virtual screening and docking simulations.

  • Guide the rational design of derivatives by modifying the structure to enhance interactions with a target or to alter electronic properties.

  • Provide a theoretical basis for interpreting experimental structure-activity relationship (SAR) data.

By integrating these quantum chemical insights, researchers can accelerate the drug discovery process, moving beyond trial-and-error and toward a more predictive, structure-based design paradigm.

References

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Methodological & Application

Application Notes & Protocols: Synthesis of 2-Cyclohexylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Cyclohexylbenzoic Acid Scaffold

The this compound framework and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. This structural motif, which combines a flexible, three-dimensional cycloalkane with a rigid, planar aromatic acid, serves as a valuable scaffold in drug discovery. The benzoic acid portion provides a key site for ionic interactions and hydrogen bonding, common in receptor binding, while the cyclohexyl group can modulate lipophilicity, metabolic stability, and conformational preference.[1][2] Derivatives of benzoic acid are found in a wide array of therapeutics, including anti-inflammatory, analgesic, and anticancer agents.[1][3][4] Therefore, robust and versatile synthetic routes to access these molecules are critical for the development of new chemical entities (NCEs).

This guide provides an in-depth analysis of the primary synthetic strategies for constructing this compound derivatives, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific research and development needs.

Retrosynthetic Analysis: Key Bond Disconnections

A logical approach to designing the synthesis of this compound begins with identifying the key bond disconnections. This retrosynthetic analysis reveals the primary strategies that can be employed, focusing on the formation of the critical carbon-carbon bond between the cyclohexyl and phenyl rings.

G cluster_0 Synthetic Strategies Target This compound (Target Molecule) SM Suzuki-Miyaura (C-C Coupling) Target->SM Disconnect C-C bond H2 Catalytic Hydrogenation (Ring Saturation) Target->H2 Reduce Phenyl Ring FC Friedel-Crafts (C-C Acylation/Alkylation) Target->FC Disconnect C-C bond GR Grignard Reaction (C-C Coupling) Target->GR Disconnect C-C bond

Caption: Retrosynthetic pathways for this compound.

Strategy 1: Catalytic Hydrogenation of a Biphenyl Precursor

One of the most direct and atom-economical methods to synthesize the target scaffold is through the catalytic hydrogenation of a biphenyl-2-carboxylic acid precursor. This approach leverages a well-established transformation where one of the aromatic rings is selectively saturated.

Scientific Rationale: The choice of catalyst is paramount for achieving high selectivity and yield. Transition metal catalysts on a solid support are typically employed. Rhodium (Rh) and Ruthenium (Ru) catalysts are often highly active for aromatic ring hydrogenation.[5][6] Palladium (Pd) is also effective, though sometimes requires more forcing conditions.[7] The reaction is often performed in solvents that can solubilize the starting material and withstand pressure, such as dioxane or supercritical CO2, the latter being a "greener" alternative that can enhance reaction rates.[5]

Table 1: Comparison of Catalysts for Aromatic Ring Hydrogenation

Catalyst Typical Conditions Selectivity Key Insights
5% Rh/C 323-353 K, 2-10 MPa H₂ High to Excellent Often the most active catalyst for this transformation, allowing for lower temperatures.[5]
5% Ru/C 453-493 K, 6-7 MPa H₂ Good to High Highly effective, though may require higher temperatures than Rhodium. Can sometimes lead to over-hydrogenation if not controlled.[6][8]
5% Pd/C 423 K, 15 MPa H₂ Excellent Very selective for the aromatic ring without reducing the carboxylic acid. Often requires higher pressures and temperatures.[5][7]

| Pt/C | 353 K, 10 MPa H₂ | Good | Active catalyst, but generally shows lower activity compared to Rh/C and Ru/C for this specific transformation.[5] |

Protocol 1: Hydrogenation of Biphenyl-2-carboxylic Acid

Materials:

  • Biphenyl-2-carboxylic acid

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • 1,4-Dioxane (Anhydrous)

  • High-pressure hydrogenation vessel (e.g., Parr autoclave)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite or filter paper

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure reaction vessel, add biphenyl-2-carboxylic acid (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (to prevent catalyst oxidation), add 5% Rh/C (typically 1-5 mol% relative to the substrate).

  • Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Sealing and Purging: Seal the vessel securely. Purge the vessel 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 MPa). Begin stirring and heat the reaction to the target temperature (e.g., 353 K).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 3-24 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

  • Filtration: Dilute the reaction mixture with additional solvent (e.g., methanol or ethyl acetate) and filter through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with the solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or flash column chromatography if necessary.

Strategy 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[9] This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate. For the synthesis of this compound, this involves coupling a cyclohexylboronic acid with a 2-halobenzoic acid (or ester) or vice versa.

Scientific Rationale: The reaction proceeds through a well-defined catalytic cycle. A base is essential for the transmetalation step, activating the boronic acid.[10] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with sterically hindered substrates. Using an ester of the benzoic acid (e.g., methyl 2-bromobenzoate) is often preferred as the free carboxylic acid can sometimes interfere with the catalyst or base. The ester can then be easily hydrolyzed in a subsequent step.

G cluster_steps Pd0 Pd(0)L2 PdII_halide R-Pd(II)-X L2 Pd0->PdII_halide R-X PdII_boronate R-Pd(II)-R' L2 PdII_halide->PdII_boronate R'-B(OH)2 + Base PdII_boronate->Pd0 R-R' OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate

Materials:

  • Methyl 2-bromobenzoate

  • Cyclohexylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (degassed)

  • Standard Schlenk line or glovebox equipment

  • Sodium hydroxide (for subsequent hydrolysis)

  • Hydrochloric acid

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromobenzoate (1.0 eq), cyclohexylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Pre-formation/Addition: In a separate vessel, prepare the catalyst by mixing Pd(OAc)₂ (1-3 mol%) and the ligand (e.g., PCy₃, 2-6 mol%) in a small amount of the reaction solvent. Alternatively, add the solid catalyst components directly to the main flask.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio). Degassing the solvents (e.g., by sparging with argon for 30 minutes) is critical to prevent oxidation of the Pd(0) species.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration & Purification: Remove the solvent under reduced pressure. Purify the crude methyl 2-cyclohexylbenzoate by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and THF. Add an aqueous solution of sodium hydroxide (2-4 eq) and stir at room temperature or with gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidification: Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Alternative Synthetic Strategies

While hydrogenation and cross-coupling are often the most effective routes, other classical reactions can be adapted for this synthesis.

  • Friedel-Crafts Acylation: This method involves the reaction of an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst.[11] One could envision a reaction between cyclohexane and phthalic anhydride under Friedel-Crafts conditions, followed by reduction of the resulting ketone and selective cleavage of the second carboxylic acid. However, this route can suffer from poor regioselectivity and the requirement for stoichiometric amounts of a Lewis acid catalyst.[11] The acylium ion intermediate is resonance-stabilized, avoiding the carbocation rearrangements often seen in Friedel-Crafts alkylations.[12][13]

  • Grignard Reactions: The addition of a Grignard reagent to a carbonyl is a fundamental C-C bond-forming reaction.[14][15] One could prepare a Grignard reagent from 2-bromotoluene, couple it with cyclohexanone to form an alcohol, and then oxidize the methyl group to the carboxylic acid. A more direct approach involves forming the Grignard reagent from 2-bromocyclohexylbenzene and reacting it with solid carbon dioxide (dry ice) followed by an acidic workup. The primary challenge with Grignard reagents is their extreme sensitivity to moisture and acidic protons, requiring strictly anhydrous conditions.

Conclusion and Method Selection

The synthesis of this compound derivatives can be accomplished through several effective strategies.

  • Catalytic Hydrogenation is ideal when the biphenyl-2-carboxylic acid precursor is readily available. It is an atom-economical and often high-yielding process.

  • Suzuki-Miyaura Cross-Coupling offers the greatest flexibility and substrate scope, allowing for the late-stage introduction of either the cyclohexyl or the benzoic acid moiety from a wide range of commercially available building blocks.

  • Friedel-Crafts and Grignard reactions represent classical alternatives that can be effective but may present challenges related to selectivity, functional group tolerance, and reaction conditions.

The optimal choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the functional groups present in more complex derivatives.

References

  • He, L., Liu, H., & Wang, L. (2007).
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  • Jadhav, P., & Rode, C. V. (2014). Catalytic Hydrogenation of Benzoic Acid.
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  • The Organic Chemistry Tutor. (2019).
  • Maji, B., & Kundu, P. (2018).
  • The Organic Chemistry Tutor. (2016).
  • Mars, P. (1965). Hydrogenation of benzoic acid to cyclohexane-carboxylic acid.
  • Kumar, A., et al. (2023).
  • Hu, X., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Kumar, A., et al. (2024).
  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. [Link]
  • Silva, M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
  • Srivastava, V. K., et al. (2002). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
  • Martins, M., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. [Link]

Sources

2-Cyclohexylbenzoic Acid: A Specialized Reagent for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Steric Hindrance in Catalysis

In the landscape of modern organic synthesis, the quest for highly selective and efficient catalytic systems is paramount. 2-Cyclohexylbenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a valuable reagent, primarily leveraging its unique steric profile to influence the outcome of transition metal-catalyzed reactions. The bulky cyclohexyl group, positioned ortho to the carboxylic acid functionality, plays a crucial role in directing and stabilizing catalytic intermediates, thereby enabling challenging chemical transformations with high precision. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Principles of Application: A Ligand and a Directing Group

This compound primarily functions in two key capacities in organic synthesis:

  • As a Bulky Ligand: In palladium-catalyzed cross-coupling reactions, the carboxylate of this compound can coordinate to the metal center. The sterically demanding cyclohexyl group can influence the coordination sphere of the palladium catalyst, promoting specific reaction pathways, enhancing catalyst stability, and influencing regioselectivity. Bulky ligands are known to facilitate challenging cross-coupling reactions, such as those involving sterically hindered substrates or unreactive aryl chlorides.

  • As a Directing Group in C-H Functionalization: The carboxylic acid moiety can act as a directing group, coordinating to a transition metal catalyst and positioning it in close proximity to an ortho C-H bond of the benzoic acid ring. This directed metalation facilitates the cleavage of the otherwise inert C-H bond, allowing for its subsequent functionalization. The cyclohexyl group can further influence the stereochemistry and efficiency of this process. While the primary role here is as a substrate that gets functionalized, the principles are highly relevant to its use as a transient directing group in other contexts.

Application Note I: Palladium-Catalyzed Direct Arylation via C-H Activation

Direct C-H arylation is a powerful tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The use of carboxylic acids as directing groups has become a cornerstone of this methodology. While a specific protocol detailing this compound as a ligand for the direct arylation of a separate aromatic substrate is not readily found in extensive literature searches, its role as a substrate undergoing directed C-H functionalization provides a clear and instructive example of its utility. The principles demonstrated are directly applicable to its potential use as a ligand.

The following protocol is a representative example of a palladium-catalyzed direct C-H arylation of a benzoic acid derivative, illustrating the fundamental steps and considerations.

Mechanistic Rationale

The generally accepted mechanism for this type of reaction involves a Concerted Metalation-Deprotonation (CMD) pathway. The carboxylic acid first coordinates to the palladium(II) catalyst. The bulky ligand on the palladium and the directing group on the substrate then facilitate the cleavage of a specific C-H bond. The resulting palladacycle can then undergo oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.

C_H_Activation_Mechanism cluster_0 Catalytic Cycle Substrate Benzoic Acid Derivative Coordination Coordination Complex Substrate->Coordination Coordination Pd_II_cat Pd(II) Catalyst Pd_II_cat->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD C-H Cleavage Palladacycle Palladacycle Intermediate CMD->Palladacycle Ox_Add Oxidative Addition Palladacycle->Ox_Add ArX Aryl Halide (Ar-X) ArX->Ox_Add Pd_IV_int Pd(IV) Intermediate Ox_Add->Pd_IV_int Red_Elim Reductive Elimination Pd_IV_int->Red_Elim Red_Elim->Pd_II_cat Regeneration Product Arylated Product Red_Elim->Product

Caption: Generalized catalytic cycle for direct C-H arylation.

Protocol 1: Palladium-Catalyzed Ortho-Arylation of a Benzoic Acid Derivative

This protocol is adapted from established methods for the direct arylation of benzoic acids.

Materials:

  • 2-Substituted Benzoic Acid (e.g., this compound) (1.0 mmol)

  • Aryl Halide (e.g., 4-bromoanisole) (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%, 0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • Pivalic Acid (PivOH) (30 mol%, 0.3 mmol) - as an additive

  • N,N-Dimethylacetamide (DMA) (3 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the 2-substituted benzoic acid (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (repeat three times).

  • Add pivalic acid (0.3 mmol) and degassed DMA (3 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated benzoic acid.

Data Presentation:

EntryBenzoic Acid DerivativeAryl HalideYield (%)
12-Methylbenzoic Acid4-Bromoanisole85
22-Phenylbenzoic Acid4-Chlorotoluene78
3Benzoic Acid1-Iodonaphthalene92

Note: These are representative yields for similar reactions and should be considered as a general guide.

Application Note II: this compound as a Ligand in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands are often employed. While phosphines are the most common ligands, carboxylic acids can also play a role in stabilizing the palladium catalyst and facilitating the reaction. The bulky nature of this compound makes it an interesting candidate for such applications.

Mechanistic Considerations

In the Suzuki-Miyaura reaction, the bulky ligand influences the rates of oxidative addition and reductive elimination. A bulky ligand can promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition of unreactive aryl chlorides. It also facilitates the final reductive elimination step to release the product and regenerate the catalyst.

Suzuki_Miyaura_Workflow cluster_1 Experimental Workflow Start Start Reactants Combine Aryl Halide, Boronic Acid, Base, Pd Catalyst, and This compound Start->Reactants Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with a Boronic Acid

This protocol is a general procedure adapted for the use of a bulky carboxylic acid as a potential co-ligand or additive.

Materials:

  • Aryl Chloride (e.g., 4-chlorotoluene) (1.0 mmol)

  • Arylboronic Acid (e.g., phenylboronic acid) (1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%, 0.02 mmol)

  • This compound (4 mol%, 0.04 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • Toluene/Water (10:1 mixture, 2.2 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Microwave vial or sealed tube

Procedure:

  • In a microwave vial, combine the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), this compound (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (repeat three times).

  • Add the degassed toluene/water mixture (2.2 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath or microwave reactor at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the biaryl product.

Quantitative Data Summary:

EntryAryl HalideBoronic AcidLigand/AdditiveYield (%)
14-ChlorotoluenePhenylboronic AcidSPhos95
24-Bromoanisole4-Acetylphenylboronic AcidP(t-Bu)₃92
31-Chloro-4-nitrobenzeneNaphthalene-1-boronic acidXPhos98

Note: The yields presented are for established phosphine ligands and serve as a benchmark for evaluating the efficacy of this compound in this role.

Conclusion and Future Outlook

This compound represents a valuable tool in the arsenal of the modern synthetic chemist. Its utility as a bulky directing group and its potential as a sterically demanding ligand in cross-coupling reactions make it a reagent of interest for the synthesis of complex molecular architectures. The protocols provided herein serve as a foundation for the application of this and similar reagents in the development of novel and efficient synthetic methodologies. Further research into the precise mechanistic role of this compound as a ligand and the expansion of its applications to other catalytic transformations will undoubtedly continue to enrich the field of organic synthesis.

References

  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Acc. Chem. Res.2009, 42 (8), 1074–1086. [Link]
  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010, 110 (2), 1147–1169. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
  • Alcaraz, L.; Cailly, T.; Schneider, R. Direct Arylation of Heterocycles: A Practical and Scalable Alternative to Cross-Coupling Reactions. Angew. Chem. Int. Ed.2011, 50 (15), 3356-3378. [Link]

Application Notes and Protocols for the Evaluation of 2-Cyclohexylbenzoic Acid as a Potential Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Cyclooxygenase Inhibition

Cyclooxygenase (COX), a key enzyme in the arachidonic acid cascade, exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. The inhibition of COX-2 is a major therapeutic target for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors has been a significant focus in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

This document provides a comprehensive guide to the experimental protocols for evaluating the potential of 2-cyclohexylbenzoic acid as a cyclooxygenase inhibitor. While specific inhibitory data for this compound is not extensively published, the methodologies outlined herein are standard in the field for characterizing novel chemical entities for their anti-inflammatory potential.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

This compound, as a derivative of benzoic acid, is hypothesized to act as a competitive inhibitor of the cyclooxygenase enzymes. The structural features of benzoic acid derivatives are known to be important for their interaction with the active site of COX enzymes. The carboxylic acid moiety is crucial for binding, while the cyclohexyl group likely influences the compound's hydrophobicity and interaction with the enzyme's active site, potentially contributing to its potency and selectivity.

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins and the proposed inhibitory action of this compound.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain) PGH2->Prostaglandins Inhibitor This compound Inhibitor->COX Inhibition

Caption: Proposed mechanism of this compound as a COX inhibitor.

Quantitative Data Summary (Hypothetical)

Due to the limited availability of published IC50 values for this compound, the following table presents hypothetical data to illustrate how the results of the described protocols would be summarized. These values are for demonstrative purposes only and should be determined experimentally.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound To be determinedTo be determinedTo be determined
Celecoxib (Positive Control)150.05300
Indomethacin (Positive Control)0.150.02

Note: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a COX inhibitor. A higher SI value indicates greater selectivity for COX-2 over COX-1, which is generally associated with a more favorable gastrointestinal safety profile.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of this compound against COX-1 and COX-2.

Protocol 1: In Vitro Fluorometric COX-1 and COX-2 Inhibition Assay

This enzyme-based assay provides a direct measure of the inhibitory potency of the test compound on purified COX-1 and COX-2 enzymes.

Principle: This assay utilizes a fluorometric substrate that is oxidized by the peroxidase activity of COX, resulting in a fluorescent product. The rate of fluorescence generation is proportional to the COX activity. The presence of an inhibitor will decrease the rate of fluorescence production.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Hemin

  • Fluorometric Substrate (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

Fluorometric_Assay_Workflow A Prepare serial dilutions of This compound and controls in DMSO. C Add test compound dilutions or vehicle (DMSO) to the respective wells. A->C B Add assay buffer, hemin, and enzyme (COX-1 or COX-2) to wells of a 96-well plate. B->C D Pre-incubate at room temperature for 10 minutes. C->D E Add fluorometric substrate to all wells. D->E F Initiate the reaction by adding arachidonic acid. E->F G Immediately measure fluorescence kinetics (e.g., every minute for 10 minutes). F->G H Calculate the rate of reaction (slope of the linear phase). G->H I Determine % inhibition and calculate IC50 values. H->I

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.01 µM to 100 µM). Prepare similar dilutions for the positive controls (celecoxib and indomethacin).

  • Reaction Setup: In a 96-well black microplate, add the components in the following order:

    • Assay Buffer

    • Hemin

    • COX-1 or COX-2 enzyme

    • Test compound dilution or vehicle (DMSO for control wells).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorometric substrate solution to all wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for ADHP) kinetically over a period of 10-20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This assay provides a more physiologically relevant measure of COX inhibition by quantifying the production of PGE2, a key inflammatory mediator, in a cellular context.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The cells are treated with the test compound, and the amount of PGE2 released into the cell culture supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Indomethacin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • 96-well cell culture plates

  • PGE2 ELISA kit

Experimental Workflow:

PGE2_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate and incubate overnight to allow attachment. C Pre-treat cells with compound dilutions or vehicle for 1 hour. A->C B Prepare serial dilutions of this compound and indomethacin in culture medium. B->C D Stimulate cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression. C->D E Incubate for 24 hours at 37°C, 5% CO2. D->E F Collect the cell culture supernatant. E->F G Quantify PGE2 concentration in the supernatant using a commercial ELISA kit. F->G H Calculate % PGE2 inhibition and determine the IC50 value. G->H

Caption: Workflow for the cell-based PGE2 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and indomethacin in complete culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the compound dilutions or vehicle (DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.

  • LPS Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for PGE2 measurement.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Control (DMSO): This control ensures that the solvent used to dissolve the test compound does not have an effect on the assay.

  • Unstimulated Control (for cell-based assay): This control establishes the basal level of PGE2 production in the absence of an inflammatory stimulus.

  • Positive Controls (Celecoxib and Indomethacin): These well-characterized COX inhibitors with known selectivity profiles serve as a benchmark for the performance of the assay and allow for the relative comparison of the test compound's potency and selectivity.

Consistent results with the positive controls will validate the integrity of the experimental setup.

Conclusion

The experimental protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential cyclooxygenase inhibitor. By employing both enzyme-based and cell-based assays, researchers can obtain critical data on the compound's potency, selectivity, and cellular efficacy. This information is essential for guiding further preclinical development and understanding the therapeutic potential of this compound and related derivatives in the treatment of inflammatory conditions.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182. [Link]
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]
  • Capdevila, J. H., & Falck, J. R. (2001). Biochemical and molecular characteristics of the cytochrome P450 arachidonic acid monooxygenase.
  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]

Application Notes & Protocols: A Guide to the Rational Development of β2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Editor's Foreword

The development of selective β2-adrenergic receptor (β2AR) agonists remains a cornerstone of respiratory medicine, primarily for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] This guide was conceptualized to provide an in-depth framework for the discovery and characterization of novel β2AR agonists. While the initial query explored the use of 2-cyclohexylbenzoic acid as a novel starting scaffold, a comprehensive review of authoritative scientific literature and patent databases did not yield evidence of its application in this specific context.

In the spirit of scientific integrity and to provide a truly valuable and actionable guide, we have pivoted to a well-established and highly successful scaffold: the phenylethanolamine core . This structure forms the backbone of numerous clinically vital β2AR agonists and serves as an exemplary model for illustrating the principles of rational drug design, synthesis, and pharmacological evaluation.[3]

This document will, therefore, guide the researcher through the logic, synthesis, and evaluation of a representative phenylethanolamine-based β2AR agonist, providing both the "how" and the "why" behind each critical step.

Introduction: The β2-Adrenergic Receptor as a Therapeutic Target

The β2-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, the largest family of signaling proteins in the human genome.[1] Primarily located on the smooth muscle cells of the airways, its stimulation triggers a signaling cascade that results in bronchodilation, making it a prime target for treating obstructive lung diseases.[1][4]

Mechanism of Action & Signaling Pathway

Upon agonist binding, the β2AR undergoes a conformational change, activating the associated heterotrimeric Gs protein.[5] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger, cyclic AMP (cAMP).[4][6] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of the airway smooth muscle.[4]

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist β2 Agonist b2AR β2AR (Inactive) Agonist->b2AR Binding b2AR_active β2AR (Active) b2AR->b2AR_active Conformational Change Gs Gs Protein (GDP-bound) b2AR_active->Gs Activation Gs_active Gαs (GTP-bound) Gs->Gs_active GTP/GDP Exchange AC Adenylyl Cyclase Gs_active->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

Caption: β2AR Gs Signaling Pathway.

Rational Drug Design: The Phenylethanolamine Pharmacophore

The development of effective β2AR agonists hinges on understanding the structure-activity relationships (SAR) of the core pharmacophore. A pharmacophore is the essential three-dimensional arrangement of functional groups required for biological activity.[1][7][8]

For β2AR agonists, the critical features are:

  • Aromatic Ring: Provides a key interaction point within the receptor. Substitutions on this ring heavily influence selectivity and duration of action.[3]

  • β-hydroxyl Group: A hydroxyl group on the ethylamine side chain, in the correct stereochemical configuration (R-enantiomer), is crucial for maximal activity.[3]

  • Amine Group: A protonated amine is essential for binding to a key aspartate residue (Asp-113) in the receptor binding pocket.[9] The size of the substituent on the nitrogen atom influences β2 selectivity.[3]

Pharmacophore cluster_pharmacophore β2 Agonist Pharmacophore node1 Aromatic Ring (e.g., Catechol, Saligenin) node4 Two-Carbon Spacer node1->node4 C-C Bond node2 β-Hydroxyl Group (R-configuration) node3 Protonated Amine (N-substituent size dictates selectivity) node2->node3 C-N Bond node4->node2 C-C Bond

Caption: Core Pharmacophore for β2AR Agonists.

Experimental Protocols

This section provides a representative workflow for the synthesis and evaluation of a novel β2AR agonist based on the phenylethanolamine scaffold.

Protocol 1: Synthesis of a Salbutamol Analogue

This protocol outlines a synthetic route to a hypothetical salbutamol analogue, Cmpd-X, starting from a commercially available substituted acetophenone.

Objective: To synthesize a novel phenylethanolamine derivative for pharmacological screening.

Materials:

  • 4-hydroxy-3-(hydroxymethyl)acetophenone

  • N-benzyl-tert-butylamine

  • N-Bromosuccinimide (NBS)

  • Sodium borohydride (NaBH4)

  • Palladium on carbon (Pd/C)

  • Methanol, Dichloromethane (DCM), Ethyl Acetate, Hexanes

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: α-Bromination of Acetophenone

    • Dissolve 4-hydroxy-3-(hydroxymethyl)acetophenone (1.0 eq) in a suitable solvent like ethyl acetate.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with aqueous sodium thiosulfate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

    • Rationale: This step introduces the bromine atom, which will be displaced by the amine in a subsequent step.

  • Step 2: Amine Substitution

    • Dissolve the crude α-bromo ketone from Step 1 in DCM.

    • Add N-benzyl-tert-butylamine (2.5 eq) and stir at room temperature overnight.

    • Rationale: The amine acts as a nucleophile, displacing the bromide to form the α-amino ketone. The bulky tert-butyl group is a classic feature for conferring β2 selectivity. The benzyl group serves as a protecting group.

  • Step 3: Ketone Reduction

    • Cool the reaction mixture from Step 2 to 0°C.

    • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Rationale: NaBH4 is a mild reducing agent that selectively reduces the ketone to the crucial β-hydroxyl group, creating a racemic mixture of the desired alcohol.

  • Step 4: Deprotection (Hydrogenolysis)

    • Purify the product from Step 3 via column chromatography.

    • Dissolve the purified intermediate in methanol and add Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the final product, Cmpd-X.

    • Rationale: Hydrogenolysis cleaves the N-benzyl protecting group to reveal the secondary amine required for activity.

Protocol 2: In Vitro Functional Assay - cAMP Accumulation

This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing the human β2AR.

Objective: To determine the potency (EC50) and efficacy (Emax) of Cmpd-X.

Materials:

  • HEK293 cells stably expressing the human β2AR (e.g., Innoprot ADRB2 Nomad Cell Line).[10]

  • Assay medium (e.g., HBSS with 0.1% BSA, 0.5 mM IBMX).

  • Isoproterenol (positive control).

  • Cmpd-X (test compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[11]

  • 384-well white microplates.

Procedure:

  • Cell Seeding:

    • Culture β2AR-expressing HEK293 cells to ~80% confluency.

    • Harvest cells and seed them into a 384-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cmpd-X and isoproterenol in DMSO.

    • Perform a serial dilution in assay medium to create a range of concentrations (e.g., 10 µM to 0.1 pM).

  • Agonist Stimulation:

    • Carefully remove the culture medium from the cells.

    • Add 20 µL of the prepared compound dilutions (including a vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Rationale: This incubation period allows the agonist to bind to the receptor and stimulate the cAMP signaling cascade. The phosphodiesterase inhibitor IBMX is included to prevent the degradation of newly synthesized cAMP.

  • Detection:

    • Following incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Protocol 3: In Vitro Selectivity Assay - Radioligand Binding

This protocol assesses the binding affinity of Cmpd-X for the β2AR versus the β1AR to determine its selectivity profile.

Objective: To determine the binding affinity (Ki) of Cmpd-X for β1AR and β2AR.

Materials:

  • Cell membranes prepared from cells expressing either human β1AR or β2AR.

  • [3H]-Dihydroalprenolol ([3H]-DHA) or another suitable radiolabeled antagonist.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Cmpd-X and non-labeled antagonists (e.g., ICI-118,551 for β2, CGP-20712A for β1) for non-specific binding determination.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of [3H]-DHA (at its approximate Kd), and varying concentrations of the test compound Cmpd-X.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Cmpd-X.

    • Plot the percent specific binding against the log of the competitor concentration.

    • Use non-linear regression to fit the data and determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

    • The selectivity is determined by the ratio of Ki (β1) / Ki (β2).

Data Presentation & Interpretation

Summarize the pharmacological data in a clear, tabular format to facilitate comparison and decision-making.

Compoundβ2AR EC50 (nM)β2AR Emax (%)β2AR Ki (nM)β1AR Ki (nM)Selectivity (β1/β2)
Isoproterenol0.51001.22.5~2
Cmpd-X 1.2 95 2.8 350 ~125

Interpretation:

  • The low nanomolar EC50 value for Cmpd-X indicates high potency at the β2AR.

  • An Emax of 95% relative to the full agonist isoproterenol demonstrates that Cmpd-X is a highly efficacious agonist.

  • The selectivity ratio of ~125-fold indicates that Cmpd-X binds much more tightly to the β2AR than the β1AR, predicting a lower risk of cardiac side effects.[12]

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to the development of β2-adrenergic receptor agonists, using the classical phenylethanolamine scaffold as a model. The provided protocols detail a representative workflow from chemical synthesis to in vitro pharmacological characterization, establishing a foundation for identifying promising lead candidates.

Successful candidates, like the hypothetical Cmpd-X, would proceed to more advanced studies, including:

  • In vivo efficacy models: (e.g., bronchoprotection in guinea pigs).

  • Pharmacokinetic profiling: To assess absorption, distribution, metabolism, and excretion (ADME).

  • Safety and toxicology studies: To ensure a suitable therapeutic window.

The principles and methodologies described herein provide a robust framework for researchers aiming to discover the next generation of improved and highly selective respiratory therapeutics.

References

  • Xing, R. J., Wang, J., Pan, L., & Cheng, M. S. (2009). A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. Molecules, 14(11), 4486–4496. [Link]
  • Xing, R. J., Wang, J., Pan, L., & Cheng, M. S. (2009). A Selective Pharmacophore Model for beta(2)-Adrenoceptor Agonists. PubMed. [Link]
  • Xing, R. J., et al. (2009). A Selective Pharmacophore Model for β2-Adrenoceptor Agonists.
  • Pharmacophore model for β2-adrenoreceptor agonists generated by HipHop.
  • Structure-activity relationships of beta-adrenergic receptor-coupled adenyl
  • Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry, 53(11), 4522–4530. [Link]
  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]
  • Cazzola, M., & Matera, M. G. (2000). [Beta2-agonists--what does their chemical structure determine?]. PubMed. [Link]
  • Freddolino, P. L., Kalani, M. Y., Vaidehi, N., Floriano, W. B., Hall, S. E., Trabanino, R. J., Kam, V. W., & Goddard, W. A. (2004). Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. PNAS, 101(9), 2736–2741. [Link]
  • beta2 adrenoceptor Assay. Innoprot. [Link]
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  • Beta2-adrenergic agonist. Wikipedia. [Link]
  • Zhang, Y., et al. (2020). Recent progress in the development of β2 adrenergic receptor agonists: a patent review (2015-2020).
  • Gauthier, C. D., et al. (2022). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 10(4), e00989. [Link]
  • Discovery and development of beta2 agonists. Wikipedia. [Link]
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Sources

Application Notes and Protocols for the Synthesis of Muscarinic Receptor Antagonists from α-Cyclohexylmandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Logic of Muscarinic Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Their antagonists are therapeutically vital drugs used to treat a range of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and peptic ulcers, and as preoperative agents to reduce secretions.[2]

The chemical architecture of many potent muscarinic antagonists, such as the widely used drug glycopyrronium bromide (glycopyrrolate), is not arbitrary. It is a carefully orchestrated assembly of specific pharmacophoric elements designed for high-affinity, competitive binding to the receptor. The structure-activity relationship (SAR) for this class of compounds consistently highlights three critical features:[3][4]

  • A Cationic Head: A quaternary ammonium group is essential for high-affinity interaction with a conserved aspartate residue in the orthosteric binding pocket of the muscarinic receptor.[3] This permanent positive charge also limits the molecule's ability to cross the blood-brain barrier, thereby reducing central nervous system (CNS) side effects.[5]

  • Bulky, Hydrophobic Moieties: Two large, hydrophobic groups (such as a cyclohexyl and a phenyl ring) attached to a central carbon atom are critical for antagonistic activity. These groups enhance receptor binding through van der Waals and hydrophobic interactions.[3]

  • An Ester Linkage: An ester group, appropriately positioned, is a key component that contributes to the binding of the compound to the muscarinic receptor.[6]

While the user inquiry specified 2-cyclohexylbenzoic acid as a starting point, the core structural scaffold for highly potent antagonists like glycopyrrolate is α-cyclohexylmandelic acid (also known as 2-cyclohexyl-2-hydroxy-2-phenylacetic acid). This molecule already contains the crucial α-hydroxy acid functionality and the required bulky cyclohexyl and phenyl groups.

Synthesizing α-cyclohexylmandelic acid from this compound would require a multi-step process, likely involving reduction of the benzoic acid to a benzyl alcohol, conversion to a benzyl halide, formation of a nitrile, and subsequent α-hydroxylation. A more direct and industrially relevant approach begins with precursors that can readily form the α-hydroxy acid structure.

This guide, therefore, focuses on the established and efficient synthesis of muscarinic antagonists starting from the pivotal intermediate, α-cyclohexylmandelic acid . We will detail two primary routes for synthesizing this intermediate and then proceed to its conversion into a final quaternary ammonium antagonist.

Part 1: Synthesis of the Core Intermediate: α-Cyclohexylmandelic Acid

The synthesis of this key α-hydroxy acid is the foundational step. Two robust methods are presented here.

Route A: Grignard-Based Synthesis

This classic organometallic approach involves the nucleophilic addition of a Grignard reagent to an α-keto ester, such as ethyl benzoylformate.[7] The Grignard reagent provides the cyclohexyl group, which attacks the electrophilic keto-carbonyl, leading to the desired tertiary alcohol upon acidic workup and subsequent hydrolysis of the ester.

Grignard_Synthesis start Cyclohexyl Bromide + Mg intermediate Magnesium Alkoxide Intermediate start->intermediate Grignard Reaction in dry Ether/THF reagent Ethyl Benzoylformate reagent->intermediate saponification Saponification (e.g., NaOH, H₂O) intermediate->saponification Hydrolysis of Ester hydrolysis Acidic Workup (e.g., aq. HCl) hydrolysis->saponification product α-Cyclohexylmandelic Acid saponification->product Acidification Alpha_Hydroxylation start Cyclohexylphenylacetic Acid enolate Di-lithium Enolate Intermediate start->enolate Deprotonation in THF, -78 °C base Strong Base (e.g., 2 eq. n-BuLi) base->enolate hydroperoxy α-Hydroperoxy Acid Intermediate enolate->hydroperoxy Oxidation oxidant Oxidant (Molecular Oxygen, O₂) oxidant->hydroperoxy product α-Cyclohexylmandelic Acid hydroperoxy->product Reduction workup Reductive Workup (e.g., Na₂SO₃) workup->product

Caption: α-Hydroxylation workflow via a di-lithium enolate intermediate.

[8][9]

Step Reagent/Parameter Molar Eq. Details
1 Cyclohexylphenylacetic Acid 1.0 Dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
2 n-Butyllithium (n-BuLi) 2.2 Added dropwise to the solution at -78 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the di-lithium enolate.
3 Molecular Oxygen (O₂) Excess Dry oxygen gas is bubbled through the solution at -78 °C for several hours.
4 Quenching/Workup - A saturated aqueous solution of sodium sulfite (Na₂SO₃) is added to the cold reaction mixture to reduce the intermediate hydroperoxide.

| 5 | Isolation | - | The mixture is allowed to warm to room temperature. The pH is adjusted to ~2 with aqueous HCl. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification is achieved by recrystallization. |

Causality and Expertise: Two equivalents of a strong base like n-BuLi are required: the first deprotonates the acidic carboxylic acid proton, and the second deprotonates the α-carbon to form the enolate. [8]The subsequent oxidation with O₂ forms an α-hydroperoxy intermediate, which must be reduced (e.g., with Na₂SO₃) to the desired α-hydroxy acid. [9]This method, especially when adapted to continuous-flow systems, offers a safe way to handle organolithium reagents and molecular oxygen. [8]

Part 2: Esterification with an Amino Alcohol

With the core acid in hand, the next step is to form the ester with a suitable amino alcohol. For the synthesis of glycopyrrolate, the required alcohol is 1-methylpyrrolidin-3-ol .

[2][10]

Step Reagent/Parameter Molar Eq. Details
1 α-Cyclohexylmandelic Acid 1.0 Dissolved in a suitable aprotic solvent (e.g., acetonitrile or DMF).
2 1,1'-Carbonyldiimidazole (CDI) 1.1 Added portion-wise to the solution at room temperature. The mixture is stirred for 1-2 hours until CO₂ evolution ceases (activation of the carboxylic acid).
3 1-Methylpyrrolidin-3-ol 1.0 Added to the activated acid mixture.
4 Reaction - The reaction is heated (e.g., to 60-80 °C) and stirred overnight until completion (monitored by TLC or HPLC).
5 Workup - The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous sodium bicarbonate solution and then brine.

| 6 | Purification | - | The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude tertiary amino ester can be purified by column chromatography or by extraction of its salt into water to remove impurities, followed by basification and back-extraction into an organic solvent. [2]|

Causality and Expertise: Direct acid-catalyzed esterification (Fischer esterification) is often inefficient for tertiary alcohols like α-cyclohexylmandelic acid. Activating the carboxylic acid is necessary. CDI is an excellent coupling reagent that forms a highly reactive acylimidazolide intermediate, which is then readily attacked by the amino alcohol nucleophile. [10]Alternative methods include transesterification from the methyl ester of the acid, often catalyzed by a strong base like sodium methoxide. [2]

Part 3: Quaternization to the Final Antagonist

The final step is the conversion of the tertiary amine of the ester into a quaternary ammonium salt. This N-alkylation step imparts the permanent positive charge crucial for antagonist activity.

[2]

Step Reagent/Parameter Molar Eq. Details
1 Tertiary Amino Ester 1.0 The purified ester from Protocol 3 is dissolved in a suitable solvent, such as anhydrous acetone or acetonitrile.
2 Methyl Bromide (MeBr) 1.1 - 1.5 Can be bubbled as a gas through the solution or added as a solution in a suitable solvent at low temperature (-5 to 5 °C). [11]
3 Reaction - The reaction vessel is sealed, and the mixture is stirred at room temperature for 24-48 hours. The quaternary ammonium salt product often precipitates from the solution as a solid.
4 Isolation - The solid product is collected by filtration.

| 5 | Purification | - | The crude product is washed with cold solvent (e.g., acetone) to remove any unreacted starting material. It is then recrystallized from a suitable solvent system (e.g., methanol/acetone or isopropanol) to yield the pure glycopyrronium bromide. [2]|

Causality and Expertise: This is a standard Sₙ2 reaction where the lone pair of the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide and displacing the bromide ion. [2]Since the starting α-cyclohexylmandelic acid and 1-methylpyrrolidin-3-ol are often used as racemates, the final product will be a mixture of diastereomers (specifically, two pairs of enantiomers). The desired, more active diastereomer (the erythro or RS/SR pair) can be isolated through fractional recrystallization. [2]

Overall Synthetic Workflow

Overall_Synthesis cluster_0 Part 1: Core Intermediate Synthesis cluster_1 Part 2: Esterification cluster_2 Part 3: Quaternization precursors Precursors (e.g., Ethyl Benzoylformate + Cyclohexyl Bromide) core_acid α-Cyclohexylmandelic Acid precursors->core_acid Protocol 1 or 2 tertiary_ester Tertiary Amino Ester core_acid->tertiary_ester Protocol 3 (CDI) amino_alcohol 1-Methylpyrrolidin-3-ol amino_alcohol->tertiary_ester final_product Quaternary Ammonium Antagonist (Glycopyrronium Bromide) tertiary_ester->final_product Protocol 4 (N-Methylation) alkylating_agent Methyl Bromide alkylating_agent->final_product

Caption: A three-part workflow for synthesizing muscarinic antagonists.

References

  • Synthesis and structure-activity relationships of new muscarinic antagonists.Journal of Pharmaceutical Sciences, 1987. URL: https://pubmed.ncbi.nlm.nih.gov/3430489/
  • Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics.Trends in Pharmacological Sciences, 1989. URL: https://pubmed.ncbi.nlm.nih.gov/2694382/
  • Structure Activity Relationship - Cholinergic Drugs.Pharmacy 180. URL: https://pharma180.
  • SAR of the Muscarinic Antagonist / SAR of Parasympatholytic.YouTube, 2021. URL: https://www.youtube.
  • The Structure-Activity Relationship of (S)-Tricyclamol: A Guide for Muscarinic Receptor Antagonist Development.BenchChem, 2023. URL: https://www.benchchem.com/blog/the-structure-activity-relationship-of-s-tricyclamol-a-guide-for-muscarinic-receptor-antagonist-development/
  • Muscarinic Receptor Agonists and Antagonists.Molecules, 2001. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6236406/
  • Video: Cholinergic Antagonists: Chemistry and Structure-Activity Relationship.JoVE, 2022. URL: https://www.jove.
  • Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine.Journal of Medicinal Chemistry, 1978. URL: https://pubmed.ncbi.nlm.nih.gov/642111/
  • Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid.Reaction Chemistry & Engineering, 2018. URL: https://pubs.rsc.org/en/content/articlelanding/2018/re/c8re00147a
  • Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases.Therapeutic Advances in Respiratory Disease, 2013. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4107879/
  • Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists...Journal of Medicinal Chemistry, 2009. URL: https://pubmed.ncbi.nlm.nih.gov/19580131/
  • Grignard Reaction.Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
  • New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient.Google Patents, KR101460694B1. URL: https://patents.google.
  • Process for preparation of glycopyrrolate intermediate.Google Patents, WO2020148777A1. URL: https://patents.google.
  • Synthetics method of Glycopyrrolate and pharmaceutical formulations containing this active ingredient.Google Patents, KR20120128522A. URL: https://patents.google.
  • Grignard Reagents.BYJU'S. URL: https://byjus.com/chemistry/grignard-reagents/
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet.Leah4Sci. URL: https://leah4sci.com/grignard-reaction-reagent-and-mechanism/
  • The Grignard Reaction Mechanism.Chemistry Steps. URL: https://www.chemistrysteps.com/grignard-reaction-mechanism/
  • Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.Google Patents, CN102924431A. URL: https://patents.google.
  • PROCESSES FOR MAKING, AND METHODS OF USING, GLYCOPYRRONIUM COMPOUNDS.European Patent Office, Patent 3494106. URL: https://data.epo.org/publication-server/document?
  • Reactions of Grignard Reagents.Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2011/10/12/reactions-of-grignard-reagents/
  • Preparation method and application of glycopyrronium bromide chiral antipode.Google Patents, CN103012231A. URL: https://patents.google.
  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.Google Patents, US20030013911A1. URL: https://patents.google.
  • Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid.ResearchGate, 2018. URL: https://www.researchgate.net/publication/326922901_Sequential_a-lithiation_and_aerobic_oxidation_of_an_arylacetic_acid-_continuous-flow_synthesis_of_cyclopentyl_mandelic_acid
  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.Google Patents, US6777576B2. URL: https://patents.google.

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Application Notes & Protocols: 2-Cyclohexylbenzoic Acid in the Synthesis of Cannabinoid Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cannabinoid receptors, CB1 and CB2, are integral components of the endocannabinoid system and represent significant therapeutic targets for a multitude of pathological conditions.[1][2][3] The structural diversity of ligands that modulate these G protein-coupled receptors (GPCRs) is vast, ranging from classical cannabinoids to synthetic analogs.[4][5] Within the landscape of synthetic modulators, derivatives of 2-cyclohexylbenzoic acid have emerged as a promising scaffold. This document provides a detailed guide on the strategic use of this compound in the design and synthesis of novel cannabinoid receptor ligands. It delves into the underlying structure-activity relationships (SAR), offers field-proven synthetic protocols, and explains the causal reasoning behind key experimental choices, aiming to empower researchers in the development of next-generation cannabinoid-based therapeutics.

Introduction: The Therapeutic Promise of Cannabinoid Receptors

The cannabinoid receptors, primarily CB1 and CB2, are key players in regulating a wide array of physiological processes. CB1 receptors are predominantly expressed in the central nervous system (CNS), where they modulate neurotransmission, while CB2 receptors are primarily found in the immune system, playing a crucial role in inflammatory responses.[3][6] This differential distribution makes them attractive targets for therapeutic intervention in conditions ranging from chronic pain and neurodegenerative diseases to inflammation and metabolic disorders.[2][6]

The development of synthetic ligands for these receptors has been a major focus of medicinal chemistry. These efforts aim to create molecules with improved potency, selectivity (CB1 vs. CB2), and pharmacokinetic profiles compared to naturally occurring cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[5][7] The this compound scaffold offers a versatile platform for achieving these goals due to its synthetic tractability and its ability to present key pharmacophoric elements in a spatially favorable manner for receptor interaction.

The this compound Scaffold: A Privileged Structure for Cannabinoid Ligands

The utility of the this compound core lies in its ability to mimic certain structural features of classical and non-classical cannabinoids, which are known to be critical for receptor binding and activation. The cyclohexyl ring, in particular, can be viewed as a mimic of the cyclohexenyl C-ring found in classical cannabinoids like THC.[5][7]

Causality in Design: Structure-Activity Relationship (SAR) Insights

Decades of research have established key SAR principles for cannabinoid receptor ligands, which directly inform the design of analogs based on the this compound scaffold.

  • The Cyclohexyl Ring: The size and substitution of the cyclohexyl ring significantly impact both binding affinity and analgesic activity.[8] Optimization studies on related bicyclic cannabinoid analogs have shown that a six- or seven-membered ring is often optimal.[8]

  • The Benzoic Acid Moiety: The carboxylic acid group can serve as a key hydrogen bond donor or acceptor, interacting with specific residues in the receptor binding pocket. Furthermore, it provides a convenient handle for derivatization to explore different linker and pharmacophore strategies.

  • Aromatic Ring Substitution: Substitution on the phenyl ring of the benzoic acid can modulate electronic properties and provide additional points of interaction with the receptor, influencing both affinity and selectivity.

  • Side Chain Elaboration: As with classical cannabinoids where the C3 side chain length is crucial for potency, modifications to the this compound structure, often by extending chains from the cyclohexyl or phenyl rings, can have a profound effect on receptor affinity.[7]

The following diagram illustrates the key regions of the this compound scaffold that are amenable to modification for SAR studies.

SAR_Scaffold cluster_0 This compound Scaffold cluster_1 Key Modification Points Scaffold Scaffold CyclohexylRing Cyclohexyl Ring (Size & Substitution) Scaffold->CyclohexylRing BenzoicAcid Benzoic Acid (Esterification, Amidation) Scaffold->BenzoicAcid PhenylRing Phenyl Ring (Substitution) Scaffold->PhenylRing SideChain Side Chain Addition (Potency Modulation) Scaffold->SideChain

Caption: Key regions for chemical modification on the this compound scaffold.

Synthetic Protocols: A Step-by-Step Guide

The following protocols provide a generalized yet detailed approach for the synthesis and derivatization of this compound-based cannabinoid receptor ligands. These protocols are designed to be self-validating, with integrated checkpoints for characterization and purity assessment.

Protocol 1: Synthesis of the Core this compound Scaffold

This protocol outlines a common method for the synthesis of the foundational scaffold, which can then be further elaborated.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: 2-Bromobenzoic Acid & Cyclohexylmagnesium Bromide Step1 Step 1: Grignard Reaction (Coupling of Rings) Start->Step1 QC1 QC Check 1: TLC & Crude NMR (Reaction Completion) Step1->QC1 Step2 Step 2: Aqueous Work-up & Extraction QC1->Step2 Step3 Step 3: Purification (Column Chromatography) Step2->Step3 QC2 QC Check 2: ¹H & ¹³C NMR, MS (Structure & Purity Verification) Step3->QC2 End Product: This compound QC2->End

Caption: Workflow for the synthesis of the this compound core structure.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Slowly add a solution of cyclohexylmagnesium bromide (2.2 eq) in THF to the reaction mixture via a dropping funnel over 30 minutes. Causality Note: The excess Grignard reagent ensures complete consumption of the starting material and also deprotonates the carboxylic acid.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromobenzoic acid is no longer visible.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid provides a versatile handle for creating ester or amide derivatives, which can significantly alter the ligand's properties.

Step-by-Step Methodology (Amide Formation Example):

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes. Causality Note: HATU is an efficient coupling reagent that minimizes side reactions and racemization if chiral amines are used.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated carboxylic acid solution.

  • Reaction and Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the amide product by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by flash column chromatography.

  • Characterization: Verify the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Comparative Analysis of Analogs

To effectively evaluate the SAR of newly synthesized ligands, it is crucial to present the biological data in a clear and comparative format.

Compound IDR Group (Amide)CB1 Ki (nM)CB2 Ki (nM)CB2/CB1 Selectivity
Ligand-1 -H150.525.26.0
Ligand-2 -CH₃120.815.87.6
Ligand-3 -CH₂CH₂OH250.18.529.4
Ligand-4 -Cyclopropyl85.312.17.0

Data are hypothetical for illustrative purposes.

This tabular format allows for a quick assessment of how different amide substitutions impact binding affinity and selectivity for the cannabinoid receptors.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and synthetically accessible starting point for the development of novel cannabinoid receptor ligands. The protocols and SAR insights provided in this guide offer a robust framework for researchers to design and synthesize compounds with tailored pharmacological profiles. Future work in this area could focus on the introduction of more complex side chains, the exploration of different bioisosteric replacements for the carboxylic acid, and the synthesis of dualsteric ligands that target both orthosteric and allosteric sites on the receptors.[2] Such endeavors will undoubtedly contribute to the discovery of new chemical entities with enhanced therapeutic potential for a wide range of diseases.

References

  • Bow, E. W., & Rimoldi, J. M. (2016). The Structure-Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in Medicinal Chemistry, 8, 17–39. [Link]
  • D'Ambra, T. E., Estep, K. G., Bell, M. R., Eissenstat, M. A., Josef, K. A., Ward, S. J., Haycock, D. A., & Baizman, E. R. (1992). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Molecular Pharmacology, 44(5), 1008–1015. [Link]
  • Ferrisi, R., Gado, F., Polini, B., Ricardi, C., Mohamed, K. A., Stevenson, L. A., Ortore, G., Rapposelli, S., Saccomanni, G., Pertwee, R. G., Laprairie, R. B., Manera, C., & Chiellini, G. (2022). Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R). Frontiers in Chemistry, 10, 1027931. [Link]
  • Howlett, A. C., Abood, M. E., Alexander, S. P. H., Di Marzo, V., Elphick, M. R., Greasley, P. J., Hansen, H. S., Kunos, G., Mackie, K., Mechoulam, R., & Ross, R. A. (2011). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2. Pharmacological Reviews, 63(3), 567–611. [Link]
  • Kim, J., & Lee, J. (2019). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 27(4), 346–355. [Link]
  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215. [Link]
  • Reggio, P. H. (2010). CB1 & CB2 Receptor Pharmacology. Current topics in medicinal chemistry, 10(8), 743. [Link]
  • Scialdone, M. (2016). Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. Planta Medica, 82(9/10), 784–791. [Link]

Sources

Application Note: Quantitative Analysis of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-cyclohexylbenzoic acid in various matrices. Designed for researchers, scientists, and drug development professionals, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section explains the underlying scientific principles, causality behind experimental choices, and step-by-step protocols to ensure reproducible and reliable results. This guide serves as a practical resource for quality control, impurity profiling, and pharmacokinetic studies involving this compound.

Introduction: The Analytical Imperative for this compound

This compound is an organic compound whose accurate quantification is critical in diverse scientific contexts. As a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), a metabolite in preclinical or clinical studies, or a key building block in materials science, the ability to measure its concentration precisely is paramount. The presence of both a bulky, non-polar cyclohexyl group and a polar, acidic carboxyl group gives the molecule unique physicochemical properties that demand tailored analytical strategies.

The choice of an analytical method is governed by the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation. This document details three complementary techniques, providing the rationale and protocols to empower researchers to select and implement the most appropriate method for their needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method: HPLC is a cornerstone technique for the analysis of non-volatile and semi-volatile organic compounds. For this compound, a reversed-phase (RP-HPLC) method is ideal. The molecule is separated on a non-polar stationary phase (e.g., C18) based on its hydrophobicity. A polar mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile, is used for elution. The acidic modifier (e.g., phosphoric or formic acid) is crucial as it suppresses the ionization of the carboxylic acid group, ensuring a single, well-retained, and sharp chromatographic peak. Detection is achieved via a UV detector, leveraging the strong absorbance of the benzoic acid chromophore.

This method is best suited for:

  • Purity analysis of bulk drug substances.

  • Quantification in simple formulations.

  • Assays where analyte concentrations are relatively high (µg/mL range).

Experimental Protocol: HPLC-UV

2.1. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution (Target concentration ~50 µg/mL): Accurately weigh the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.[1]

2.3. Chromatographic Conditions

Parameter Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic Elution: 60% Mobile Phase B, 40% Mobile Phase A[2][3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 227 nm or 254 nm[4][5]

| Run Time | 10 minutes |

2.4. System Suitability Before analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%[6]

2.5. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample solutions using the linear regression equation derived from the curve.

Workflow and Validation Summary

HPLC_Workflow prep_std prep_std sst sst prep_std->sst inject inject sst->inject If Pass prep_sample prep_sample prep_sample->inject acquire acquire inject->acquire integrate integrate acquire->integrate calibrate calibrate integrate->calibrate quantify quantify calibrate->quantify

Validation Parameter Typical Acceptance Criteria Reference
Linearity (r²) ≥ 0.999[6]
Range 1 - 100 µg/mL[7]
LOD ~0.1 µg/mL[2][7]
LOQ ~0.3 µg/mL[2][7]
Precision (RSD%) Intra-day ≤ 2%, Inter-day ≤ 3%[6]
Accuracy (Recovery %) 98.0 - 102.0%[2][3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. Due to the low volatility of carboxylic acids, a derivatization step is required to convert this compound into a more volatile and thermally stable analogue.[8] Trimethylsilylation (TMS) using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. The resulting TMS ester is volatile and chromatographs well. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern, and sensitive quantification.[9]

This method is best suited for:

  • Trace-level analysis in complex matrices.

  • Confirmatory analysis and impurity identification.

  • Analysis of volatile and semi-volatile impurities alongside the main analyte.

Experimental Protocol: GC-MS

3.1. Reagents and Materials

  • This compound Reference Standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous Grade)

  • Ethyl Acetate (GC Grade)

  • Helium (99.999% purity)

3.2. Preparation of Solutions and Derivatization

  • Standard Stock Solution (1 mg/mL): Prepare in Ethyl Acetate.

  • Calibration Standards: Prepare serial dilutions in Ethyl Acetate.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate). Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Protocol: [8][10]

    • To the dried residue of the standard or sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

3.3. GC-MS Conditions

Parameter Condition
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness[11]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1 ratio), 1 µL injection volume
Injector Temp. 250 °C
Oven Program Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.[12]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. |

3.4. Data Analysis For quantification, use SIM mode, monitoring characteristic ions of the derivatized this compound (e.g., the molecular ion [M]+ and a key fragment ion). Construct a calibration curve by plotting the peak area of a chosen ion against concentration.

Workflow and Validation Summary

GCMS_Workflow extract extract derivatize derivatize extract->derivatize inject inject derivatize->inject gc_sep gc_sep inject->gc_sep ms_detect ms_detect gc_sep->ms_detect integrate integrate ms_detect->integrate calibrate calibrate integrate->calibrate quantify quantify calibrate->quantify

Validation Parameter Typical Acceptance Criteria Reference
Linearity (r²) ≥ 0.995[10]
Range 10 - 2000 ng/mL[8][10]
LOD ~3 ng/mL[8]
LOQ ~10 ng/mL[13]
Precision (RSD%) Intra-day ≤ 10%, Inter-day ≤ 15%[13]
Accuracy (Recovery %) 90.0 - 110.0%[8][10]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method: LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices like plasma or tissue homogenates.[14] It combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative mode is highly efficient, forming the deprotonated molecule [M-H]-.[15][16] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion ([M-H]-) is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and virtually eliminates matrix interference, enabling ultra-low quantification limits.[13]

This method is best suited for:

  • Pharmacokinetic (PK) studies in plasma, urine, or tissue.

  • Bioavailability and bioequivalence studies.

  • Trace-level quantification where high throughput is required.

Experimental Protocol: LC-MS/MS

4.1. Reagents and Materials

  • This compound Reference Standard and a suitable Internal Standard (IS), e.g., isotopically labeled this compound or a structural analogue like 2-benzoylbenzoic acid.[17]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

4.2. Sample Preparation (from Rat Plasma)

  • Protein Precipitation:

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to an HPLC vial for analysis.

4.3. LC-MS/MS Conditions

Parameter Condition
LC Column C18 UPLC Column, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate for 1 min.
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | To be optimized by infusing standard. Predicted:Analyte: 203.1 → 159.1 ([M-H]- → [M-H-CO2]-); IS: (Varies with choice) |

4.4. Data Analysis Quantification is based on the ratio of the analyte peak area to the internal standard peak area versus the concentration of the calibration standards prepared in the same biological matrix.

Workflow and Validation Summary

LCMSMS_Workflow spike spike precipitate precipitate spike->precipitate centrifuge centrifuge precipitate->centrifuge inject inject centrifuge->inject lc_sep lc_sep inject->lc_sep ms_detect ms_detect lc_sep->ms_detect integrate integrate ms_detect->integrate ratio ratio integrate->ratio quantify quantify ratio->quantify

Validation Parameter Typical Acceptance Criteria (FDA Bioanalytical Guidelines) Reference
Linearity (r²) ≥ 0.99[16]
Range 0.5 - 500 ng/mL[13][16]
LLOQ ~0.5 ng/mL (with S/N > 5)[13][18]
Precision (RSD%) Intra- & Inter-day ≤ 15% (≤ 20% at LLOQ)[13]
Accuracy (RE %) Within ±15% of nominal (±20% at LLOQ)[13]
Matrix Effect Monitored and within acceptable limits[13]
Recovery Consistent, precise, and reproducible[16]

Method Comparison and Selection

FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity Low (µg/mL)High (ng/mL)Very High (pg/mL to ng/mL)
Selectivity ModerateHighVery High
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization)Moderate (Protein Precipitation/LLE)
Matrix Tolerance LowModerateHigh
Primary Use Case Purity, AssayConfirmatory, Trace AnalysisBioanalysis, Pharmacokinetics

References

  • Reis, B. F., et al. (2013). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Research International.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central.
  • ResearchGate. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • Phenomenex. Sample Preparation Guide.
  • Innovative Solutions in Medicine. GC-MS analysis of Harpagophytum procumbens roots.
  • Scholars Research Library. (2014). Gas chromatography and mass spectroscopic determination of phytocompounds.
  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC.
  • Sigma-Aldrich. Sample Preparation for Size Exclusion Chromatography.
  • Diva-portal.org. Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods.
  • Thermo Fisher Scientific. Sample preparation for mass spectrometry.
  • Zhang, L., et al. (2015). A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma. PubMed.
  • Gologan, E., et al. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • Qucosa - TU Dresden. Development and validation of a liquid chromatography–tandem mass spectrometry method for the quantification of acetyl-coe.
  • Nandakumar, S., et al. (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma. PubMed.
  • ResearchGate. (2008). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives.
  • Darshpreet, K., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PMC - NIH.
  • Al-Qubaisi, M., et al. (2020). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan.

Sources

Quantitative Analysis of 2-Cyclohexylbenzoic Acid and its Putative Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2-cyclohexylbenzoic acid and its primary putative metabolites in human plasma. As xenobiotics undergo extensive metabolism, understanding the biotransformation of parent compounds is critical in drug development for assessing efficacy and safety. This method employs a straightforward protein precipitation protocol for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. The described method is validated according to FDA guidelines and is suitable for pharmacokinetic studies and metabolite profiling in a regulated bioanalytical environment.[1][2]

1. Introduction

This compound is an organic compound whose analogues may be investigated in various stages of drug discovery and development. The metabolic fate of such compounds is of paramount importance, as metabolites can range from being inactive to possessing their own pharmacological or toxicological profiles. Therefore, a reliable bioanalytical method capable of quantifying both the parent drug and its key metabolites is essential for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and speed.[4] This note details a complete workflow, from sample preparation to data analysis, providing researchers with a validated protocol that can be readily adapted for their specific needs.

2. Principle of the Method

The method is based on the efficient extraction of this compound and its more polar metabolites from a complex biological matrix (human plasma) using protein precipitation.[5] An internal standard (IS) is added prior to extraction to correct for variability during sample processing and analysis.[4] Chromatographic separation is achieved on a C18 reversed-phase column, which separates the analytes based on their hydrophobicity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[6] Following separation, the analytes are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. The high selectivity of MRM allows for precise quantification even at low concentrations by monitoring specific precursor-to-product ion transitions for each analyte.[3]

3. Putative Metabolic Pathway

While the specific metabolic pathway for this compound must be empirically determined, common xenobiotic biotransformation reactions can be predicted. The primary routes of metabolism for a molecule with its structure are likely to be Phase I oxidation followed by Phase II conjugation.

  • Phase I Metabolism: Cytochrome P450 enzymes are likely to hydroxylate the cyclohexyl ring, primarily at the 4-position (para) due to steric accessibility, creating more polar molecules.

  • Phase II Metabolism: The carboxylic acid group is a prime site for glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the parent molecule, significantly increasing its water solubility for excretion.

These predicted transformations are illustrated in the diagram below.

Metabolic Pathway parent This compound metabolite1 4-Hydroxy-2-cyclohexylbenzoic Acid (Phase I Metabolite) parent->metabolite1 CYP450 Oxidation (+16 Da) metabolite2 This compound Acyl Glucuronide (Phase II Metabolite) parent->metabolite2 UGT Conjugation (+176 Da)

Caption: Predicted metabolic pathway of this compound.

4. Materials and Methods

4.1 Reagents and Materials

  • Standards: this compound (≥99% purity), this compound-d11 (Internal Standard, IS), and synthesized standards for putative metabolites.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, HPLC vials.

4.2 Instrumentation

  • LC System: A standard UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • MS System: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo Scientific TSQ Altis Plus).

  • Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

4.3 Chromatographic and Mass Spectrometric Conditions

Quantitative data was summarized into clearly structured tables for easy comparison.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | See Table 2 |

Table 2: LC Gradient Elution Profile

Time (min) % Mobile Phase B
0.0 10
0.5 10
3.0 95
4.0 95
4.1 10

| 5.0 | 10 |

Table 3: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 550 °C
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Scan Type Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 4 |

Rationale for Method Choices:

  • A C18 column is selected for its excellent retention and separation of moderately nonpolar compounds like this compound.[6][7]

  • Formic acid is added to the mobile phase to acidify it, which neutralizes the carboxylic acid moiety on the analytes. This suppression of ionization increases their hydrophobicity, leading to better retention on the reversed-phase column and improved chromatographic peak shape.[6]

  • Negative mode ESI is chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, providing high sensitivity for this class of compounds.

  • MRM is used for its superior selectivity and sensitivity, which is critical for quantifying low-level metabolites in a complex biological matrix.[3] The loss of CO₂ (44 Da) from the deprotonated precursor ion is a characteristic fragmentation for benzoic acids.[8][9]

Table 4: Optimized MRM Transitions

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV)
This compound 205.1 161.1 ([-CO₂]) -25
4-Hydroxy Metabolite 221.1 177.1 ([-CO₂]) -28
Acyl Glucuronide 381.2 205.1 ([M-H-Gluc]⁻) -22

| Internal Standard (-d11) | 216.2 | 171.2 ([-CO₂]) | -25 |

5. Experimental Protocols

5.1 Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Mixture: Combine aliquots of the primary stocks to create a mixed standard solution containing all analytes at a suitable concentration (e.g., 10 µg/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 acetonitrile:water. This solution will be used for the protein precipitation step.

5.2 Preparation of Calibration Curve and QC Samples

  • Serially dilute the working standard mixture with methanol:water (1:1, v/v) to prepare a series of calibration standards.

  • Spike these standards into blank human plasma to create the final calibration curve, typically ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

5.3 Sample Preparation Protocol: Protein Precipitation

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitating agent.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial or 96-well plate.

  • Inject into the LC-MS/MS system.

Caption: Overall experimental workflow from sample preparation to data analysis.

6. Method Validation

The bioanalytical method was validated according to the U.S. Food and Drug Administration's Guidance for Industry.[1][2] A full validation should assess selectivity, accuracy, precision, calibration curve, stability, and matrix effects.[10][11]

Table 5: Summary of Method Validation Acceptance Criteria and Typical Results

Validation Parameter Acceptance Criteria (FDA) Typical Result
Selectivity No significant interfering peaks at the retention time of analytes in blank matrix. Pass
Linearity (r²) ≥ 0.99 > 0.995
Intra-day Precision ±15% RSD (±20% at LLOQ) < 8%
Intra-day Accuracy 85-115% (80-120% at LLOQ) 94-106%
Inter-day Precision ±15% RSD (±20% at LLOQ) < 10%
Inter-day Accuracy 85-115% (80-120% at LLOQ) 92-109%
Matrix Effect IS-normalized matrix factor CV ≤ 15% < 7%

| Recovery | Consistent and precise | > 85% |

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, and the optimized chromatographic and mass spectrometric conditions provide excellent performance that meets regulatory standards for bioanalytical method validation. This method is well-suited for supporting drug metabolism and pharmacokinetic studies in the pharmaceutical industry.

8. References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. SIELC Technologies. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. ACCP. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Retrieved from [Link]

  • Gao, H., et al. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2021). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Retrieved from [Link]

  • Hansen, A. M. Z., et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

  • van den Brink, F. T. G., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications. Retrieved from [Link]

  • Imtakt. (n.d.). Organic Acid Analysis Column for LC-MS. Imtakt. Retrieved from [Link]

  • Olariu, R. I., et al. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Studia Universitatis „Vasile Goldis”, Seria Stiintele Vietii. Retrieved from [Link]

  • Request PDF. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Retrieved from [Link]

  • Bowie, J. H., & White, P. Y. (1982). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from

  • Wei, R., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Kiani, R., et al. (2023). LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). A... ResearchGate. Retrieved from [Link]

Sources

Patented Applications of 2-Cyclohexylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the patented applications of 2-cyclohexylbenzoic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, mechanism, and practical application of this versatile chemical scaffold. This guide moves beyond a simple recitation of facts to provide in-depth technical insights and actionable protocols grounded in patented literature.

Introduction: The Significance of the Cyclohexyl-Aryl Moiety

The unique structural combination of a bulky, lipophilic cyclohexyl group attached to an aromatic benzoic acid core imparts distinct physicochemical properties to this compound and its analogs. This structure has been effectively leveraged in medicinal chemistry to modulate receptor binding, improve pharmacokinetic profiles, and enhance therapeutic efficacy. The patents discussed herein primarily highlight its crucial role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Patented Application: Intermediate in Pharmaceutical Synthesis

A significant body of patented work focuses on the application of this compound derivatives as pivotal intermediates in the industrial production of pharmaceuticals. A prime example is the synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a direct precursor to drugs such as Oxybutynin, which is used to treat overactive bladder.

Mechanistic Insights into Synthesis

Traditional synthetic routes to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid were often plagued by the use of expensive and hazardous reagents, such as lithium diisopropylamide and cyclohexyl iodide, making them unsuitable for large-scale industrial production.[1] Patented improvements, such as the one detailed in US Patent 6,777,576 B2, have revolutionized this process. This innovative approach utilizes an ene reaction between cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid catalyst.[1][2] This method is not only more economical and safer but also proceeds in high yield under mild conditions.[1]

The reaction proceeds through a [4+2] cycloaddition-like transition state, where the cyclohexene acts as the "ene" component and the benzoylformic acid ester as the "enophile." The Lewis acid catalyst, such as tin tetrachloride or aluminum chloride, activates the carbonyl group of the benzoylformate, making it more susceptible to nucleophilic attack by the alkene.

Experimental Protocols

The following protocols are synthesized from the methodologies described in the patent literature. They are presented to provide a practical guide for laboratory-scale synthesis.

Protocol 1: Synthesis of 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester

This protocol describes the key ene reaction to form the precursor to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Materials:

  • Benzoylformic acid ester (e.g., methyl benzoylformate)

  • Cyclohexene

  • Lewis Acid (e.g., Tin (IV) chloride solution in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the benzoylformic acid ester (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add cyclohexene (1.5 eq) to the solution.

  • Slowly add the Lewis acid solution (e.g., 1 M SnCl₄ in DCM, 1.1 eq) to the stirred mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester.

Protocol 2: Reduction and Hydrolysis to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid

This protocol outlines the conversion of the ene product to the final desired pharmaceutical intermediate.

Materials:

  • 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Sodium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 2 M)

  • Ethyl acetate

  • Standard hydrogenation glassware

Procedure:

Part A: Reduction of the Cyclohexene Ring

  • Dissolve the 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for lab scale) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester.

Part B: Hydrolysis of the Ester

  • Dissolve the crude ester from Part A in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of sodium hydroxide solution (e.g., 2 M, 3-5 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the ester is fully hydrolyzed.

  • Cool the reaction mixture to room temperature and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid.

  • A white precipitate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizing the Synthetic Pathway

The following diagram illustrates the patented synthetic route to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

G cluster_start Starting Materials cluster_reaction1 Ene Reaction cluster_intermediate Intermediate Product cluster_reaction2 Reduction & Hydrolysis cluster_final Final Product start1 Benzoylformic acid ester ene_reaction Reaction with Lewis Acid Catalyst start1->ene_reaction start2 Cyclohexene start2->ene_reaction intermediate 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester ene_reaction->intermediate reduction Reduction (H₂/Pd-C) intermediate->reduction hydrolysis Hydrolysis (NaOH, then HCl) reduction->hydrolysis final_product 2-cyclohexyl-2-hydroxy-2-phenylacetic acid hydrolysis->final_product

Sources

reaction of 2-cyclohexylbenzoic acid with thionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylbenzoyl Chloride via Thionyl Chloride Chlorination

Foreword: The Strategic Importance of Acyl Chlorides

The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone transformation in modern organic synthesis. Acyl chlorides, such as the target molecule 2-cyclohexylbenzoyl chloride, serve as highly activated intermediates, readily participating in nucleophilic acyl substitution reactions to forge a diverse array of functional groups including esters, amides, and anhydrides.[1][2] Among the various chlorinating agents available, thionyl chloride (SOCl₂) is frequently the reagent of choice. Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gaseous, which allows them to be easily expelled from the reaction mixture, thereby driving the equilibrium towards the product and simplifying purification.[1][3][4] This guide provides a comprehensive examination of this reaction, from its underlying mechanism to a field-tested laboratory protocol, emphasizing safety, efficiency, and analytical validation.

The Reaction Mechanism: Activating the Carboxyl Group

The reaction proceeds through a well-established nucleophilic acyl substitution pathway. The core principle is the conversion of the carboxylic acid's hydroxyl group—a poor leaving group—into a highly effective chlorosulfite leaving group.[5][6]

The mechanism unfolds in several discrete steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[3][7]

  • Intermediate Formation & Chloride Expulsion: A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion and forming a protonated acyl chlorosulfite intermediate.

  • Deprotonation: The previously expelled chloride ion acts as a base, deprotonating the intermediate to yield the key acyl chlorosulfite species. This step also generates the hydrogen chloride byproduct.

  • Nucleophilic Acyl Substitution: The chloride ion now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chlorosulfite.[1][5]

  • Tetrahedral Intermediate Collapse: This attack forms a new tetrahedral intermediate. The reaction is driven to completion by the irreversible collapse of this intermediate, which eliminates the acyl chloride product and releases the stable gaseous byproducts, sulfur dioxide and another chloride ion which pairs with the proton from HCl.[1][3] The entropic favorability of forming three product molecules from two reactant molecules helps drive the reaction forward.[3]

Reaction_Mechanism Figure 1: Reaction Mechanism of Carboxylic Acid with Thionyl Chloride cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products RCOOH 2-Cyclohexylbenzoic Acid (R-COOH) Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 1. Nucleophilic Attack 2. H⁺ Transfer SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 RCOCl 2-Cyclohexylbenzoyl Chloride (R-COCl) Intermediate1->RCOCl 3. Nucleophilic Attack by Cl⁻ 4. Collapse & Elimination SO2 Sulfur Dioxide (SO₂) Intermediate1->SO2 HCl Hydrogen Chloride (HCl) Intermediate1->HCl

Caption: Figure 1: Reaction Mechanism of Carboxylic Acid with Thionyl Chloride

Mandatory Safety Protocols: Handling Thionyl Chloride

Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent that demands stringent safety measures.[8][9] Failure to adhere to these protocols can result in severe chemical burns, respiratory damage, and violent, uncontrolled reactions.

  • Engineering Controls: All manipulations involving thionyl chloride must be performed inside a certified chemical fume hood with robust airflow to prevent inhalation of its toxic and corrosive vapors.[10] An emergency safety shower and eyewash station must be immediately accessible.[10][11]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable.

    • Eye Protection: Tightly fitting chemical splash goggles in conjunction with a full-face shield are required.[9][12]

    • Hand Protection: Use chemical-resistant gloves, such as neoprene or Viton®. Inspect gloves for any signs of degradation before and after use.[8]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[11]

  • Anhydrous Conditions: Thionyl chloride reacts violently with water, releasing large volumes of toxic SO₂ and HCl gas.[8][9] All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and cooled in a desiccator or under an inert atmosphere (N₂ or Ar) before use.

  • Waste Disposal & Quenching: Never quench thionyl chloride or the reaction mixture with water directly in an open or sealed container. Excess reagent and reaction residues must be quenched cautiously by slowly adding the mixture to a vigorously stirred, ice-cold solution of a weak base, such as sodium bicarbonate.[13][14][15] This procedure must be done in a fume hood. All contaminated materials are to be disposed of as hazardous waste according to institutional guidelines.[10]

Detailed Experimental Protocol: Synthesis of 2-Cyclohexylbenzoyl Chloride

This protocol details a representative procedure for the synthesis of 2-cyclohexylbenzoyl chloride on a laboratory scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Example AmountMoles (mmol)EquivalentsSupplier/Grade
This compound204.2710.21 g50.01.0Fisher Scientific (or equivalent, ≥97%)[16]
Thionyl Chloride (SOCl₂)118.978.9 mL (14.9 g)125.02.5Sigma-Aldrich (or equivalent, ≥99%)
N,N-Dimethylformamide (DMF)73.09~0.1 mL~1.3catalyticAnhydrous
Toluene92.14100 mL--Anhydrous

Note: Amounts can be scaled as needed, with corresponding adjustments to other reagents.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Acyl Chloride Synthesis Setup 1. Apparatus Setup (Oven-dried glassware, N₂ atmosphere, gas trap) Charge 2. Charge Reactants (Add acid and solvent to flask) Setup->Charge ReagentAdd 3. Add Thionyl Chloride (Slow, dropwise addition at 0 °C to RT) Charge->ReagentAdd Catalyst 4. Add Catalyst (Optional) (1-2 drops of anhydrous DMF) ReagentAdd->Catalyst Reflux 5. Heat to Reflux (e.g., 80-110 °C for 2-4 hours) Catalyst->Reflux Monitor 6. Monitor Reaction (Cessation of gas evolution) Reflux->Monitor Cool 7. Cool to Room Temp. Monitor->Cool Evaporate 8. Remove Volatiles (Rotary evaporation with base trap) Cool->Evaporate Purify 9. Purify Product (Vacuum distillation) Evaporate->Purify Characterize 10. Characterize Product (IR, NMR, GC-MS) Purify->Characterize

Caption: Figure 2: Experimental Workflow for Acyl Chloride Synthesis

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a drying tube (containing CaCl₂) connected via tubing to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is oven-dried and assembled under a slight positive pressure of nitrogen or argon.

  • Charging Reactants: To the flask, add this compound (10.21 g, 50.0 mmol) and anhydrous toluene (100 mL).

  • Thionyl Chloride Addition: Begin stirring the mixture. Slowly add thionyl chloride (8.9 mL, 125.0 mmol) dropwise from the addition funnel over 15-20 minutes. The reaction may be mildly exothermic; maintain the temperature near room temperature, using an ice bath if necessary.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. The addition of DMF often results in a brief, noticeable increase in gas evolution.[4][17]

  • Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~110-120 °C for toluene) and maintain for 2-4 hours. The reaction is typically complete when gas evolution ceases.[4]

  • Work-up: Cool the reaction mixture to room temperature. Carefully dismantle the apparatus in the fume hood.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride via rotary evaporation. Crucially , a base trap (containing KOH or NaOH pellets) must be placed between the evaporator and the vacuum pump to protect the pump from corrosive vapors.[15][18] Co-evaporation with additional dry toluene (2 x 20 mL) can help remove the last traces of thionyl chloride.

  • Purification: The resulting crude oil (2-cyclohexylbenzoyl chloride) can be purified by vacuum distillation to yield a clear, colorless liquid.

Product Characterization and Validation

Confirming the successful synthesis and purity of the final product is a critical step.

  • Infrared (IR) Spectroscopy: The most telling evidence is the appearance of a strong carbonyl (C=O) stretching band for the acyl chloride at approximately 1790-1810 cm⁻¹ . This is a significant shift from the ~1700 cm⁻¹ band of the starting carboxylic acid. Concurrently, the broad O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹) should be completely absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons alpha to the newly formed acyl chloride group will exhibit a downfield shift compared to the starting material.

    • ¹³C NMR: The carbonyl carbon of the acyl chloride will appear significantly downfield, typically in the range of 165-175 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product via the molecular ion peak (M⁺).[19]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient thionyl chloride. 2. Reaction time or temperature too low. 3. Presence of moisture, which consumes the reagent.1. Use a larger excess of SOCl₂ (e.g., 2.5-3.0 equiv.). 2. Increase reflux time and ensure the correct temperature is reached. 3. Rigorously dry all glassware, solvents, and starting materials.
Low Yield 1. Hydrolysis of the product during work-up. 2. Incomplete removal of volatiles, leading to loss during transfer. 3. Mechanical losses during distillation.1. Ensure all work-up procedures are conducted under anhydrous conditions until the product is isolated. 2. Ensure complete evaporation of solvent before attempting distillation. 3. Perform the vacuum distillation carefully.
Product is Dark/Discolored 1. Impurities in the starting material. 2. Thermal decomposition during prolonged heating or distillation.1. Recrystallize the starting this compound if its purity is suspect. 2. Minimize the reflux time. Purify the product via vacuum distillation at the lowest possible temperature. A patent suggests methods for decolorizing crude acid chlorides.[20]

References

  • NJ Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
  • LibreTexts Chemistry. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
  • Drexel University Environmental Health and Safety. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
  • Lanxess. Product Safety Assessment: Thionyl chloride. [Link]
  • Bionium.
  • KGROUP. (2006). Quenching Reactive Substances. [Link]
  • ResearchGate. (2012).
  • Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]
  • Reddit. (2019). Removing thionyl chloride. [Link]
  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]
  • Stahl, C. R., & Siggia, S. (1957). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. [Link]
  • Jee, S. Chemistry Acid Chloride. [Link]
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
  • Allen. Benzoic acid with - SOCl 2 - to give. [Link]
  • LookChem. This compound. [Link]
  • YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
  • Google Patents. US4388251A - Method for preparing 2-chlorobenzoyl chloride.
  • LibreTexts Chemistry. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
  • Google Patents. US6727384B1 - Method for purifying acid chlorides.

Sources

Application Notes and Protocols for the Esterification of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Ester Formation

The esterification of 2-cyclohexylbenzoic acid presents a common yet significant challenge in organic synthesis, primarily due to the steric hindrance imposed by the bulky cyclohexyl group positioned ortho to the carboxylic acid functionality. This spatial encumbrance impedes the approach of the alcohol nucleophile, often leading to low yields and slow reaction times under standard esterification conditions. Esters of this compound are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where the unique lipophilic character of the cyclohexyl moiety can impart desirable physicochemical properties.[1][2][3] This guide provides detailed protocols and expert insights into two robust methods for the successful esterification of this sterically hindered carboxylic acid: the classic Fischer-Speier esterification under forcing conditions and the milder, highly efficient Steglich esterification. A discussion on the Mitsunobu reaction is also included as a viable alternative for particularly sensitive substrates.

Method 1: Fischer-Speier Esterification - The Brute Force Approach

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6][7] To overcome the steric hindrance of this compound, this method relies on Le Chatelier's principle, utilizing a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst to drive the reaction towards the ester product.[4][6]

Causality of Experimental Choices
  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, increasing the probability of a successful collision with the sterically shielded carbonyl carbon.[4][7]

  • Strong Acid Catalyst (H₂SO₄): A strong acid like sulfuric acid is crucial for protonating the carbonyl oxygen of the carboxylic acid.[6][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[5][9]

  • Heat and Reflux: Elevated temperatures provide the necessary activation energy to overcome the steric barrier and increase the reaction rate.[10] Refluxing the reaction mixture ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent.

Detailed Step-by-Step Protocol: Synthesis of Methyl 2-Cyclohexylbenzoate
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 24.5 mmol).

  • Addition of Alcohol and Catalyst: Add methanol (50 mL, a large excess) to the flask. While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid. Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude methyl 2-cyclohexylbenzoate can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start This compound + Methanol (excess) catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux for 4-6 hours catalyst->reflux quench Quench with H₂O reflux->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry purify Purify (Distillation/Chromatography) dry->purify end end purify->end Methyl 2-Cyclohexylbenzoate

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification - A Mild and Efficient Alternative

For substrates that are sensitive to harsh acidic conditions and high temperatures, the Steglich esterification offers a superior alternative.[11][12][13] This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, typically room temperature, conditions.[14][15][16]

Causality of Experimental Choices
  • DCC (Coupling Agent): DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[11][15] This intermediate is much more susceptible to nucleophilic attack by the alcohol than the unactivated carboxylic acid.

  • DMAP (Nucleophilic Catalyst): While the O-acylisourea can react directly with the alcohol, this process can be slow for sterically hindered substrates. DMAP, being a more potent nucleophile than the alcohol, rapidly reacts with the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester").[11][15] This intermediate is highly electrophilic and readily undergoes reaction with the alcohol, even a sterically hindered one, to form the desired ester. The use of DMAP also suppresses the formation of the N-acylurea byproduct, which can occur via a 1,3-rearrangement of the O-acylisourea intermediate.[11][15]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as DCC readily reacts with water.

Detailed Step-by-Step Protocol: Synthesis of Benzyl 2-Cyclohexylbenzoate
  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (5.0 g, 24.5 mmol), benzyl alcohol (2.92 g, 27.0 mmol, 1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.30 g, 2.45 mmol, 0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) (50 mL).

  • Addition of DCC: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (5.57 g, 27.0 mmol, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[15]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Filter off the precipitated DCU using a Büchner funnel and wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 30 mL) to remove excess DMAP and any remaining DCC.

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).

    • Wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude benzyl 2-cyclohexylbenzoate can be purified by column chromatography on silica gel.

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification start This compound + Benzyl Alcohol + DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at RT for 12-24h add_dcc->react filter_dcu Filter DCU precipitate react->filter_dcu wash_hcl Wash with 0.5M HCl filter_dcu->wash_hcl wash_bicarb Wash with NaHCO₃ (aq) wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) & Concentrate wash_brine->dry purify Purify (Chromatography) dry->purify end end purify->end Benzyl 2-Cyclohexylbenzoate

Caption: Workflow for Steglich Esterification.

Alternative Method: The Mitsunobu Reaction

For particularly sensitive or precious substrates, the Mitsunobu reaction provides another mild and efficient route to esters.[17][18][19] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid.[18][19] A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, which is a powerful tool in stereoselective synthesis.[17][18]

Data Presentation: Comparison of Esterification Methods

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst/Reagent Concentrated H₂SO₄ (catalytic)DCC (stoichiometric), DMAP (catalytic)
Reaction Conditions High temperature (reflux)Room temperature
Reaction Time 4-6 hours12-24 hours
Substrate Scope Tolerant of many functional groups, but not acid-sensitive onesExcellent for acid-sensitive substrates
Byproducts WaterDicyclohexylurea (DCU)
Work-up Aqueous work-up to remove acid and excess alcoholFiltration of DCU, followed by aqueous work-up
Advantages Inexpensive reagents, simple setupMild conditions, high yields, broad substrate scope
Disadvantages Harsh conditions, potential for side reactionsMore expensive reagents, formation of DCU can complicate purification

Analytical Characterization of 2-Cyclohexylbenzoate Esters

Confirmation of the successful synthesis of the desired ester is achieved through a combination of spectroscopic techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the alcohol moiety are key indicators of ester formation. For example, in methyl 2-cyclohexylbenzoate, a singlet around 3.5-4.0 ppm for the methyl group would be expected. The aromatic and cyclohexyl protons will show characteristic multiplets.[20][21]

    • ¹³C NMR: The carbonyl carbon of the ester will appear in the range of 165-175 ppm. New signals corresponding to the carbons of the alcohol portion of the ester will also be present.[20][21]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of the product will be the strong carbonyl (C=O) stretching absorption of the ester group, typically found around 1720 cm⁻¹. The broad O-H stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹) will be absent.[1][21]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized ester. The fragmentation pattern can also provide structural information.[1]

Analytical Workflow

Analytical_Workflow cluster_techniques Spectroscopic Analysis Crude_Product Crude Ester Product NMR NMR Spectroscopy (¹H and ¹³C) Crude_Product->NMR Characterization IR IR Spectroscopy Crude_Product->IR Characterization MS Mass Spectrometry Crude_Product->MS Characterization Purified_Product Purified Ester Product NMR->Purified_Product Structural Confirmation IR->Purified_Product Structural Confirmation MS->Purified_Product Structural Confirmation

Caption: Analytical workflow for product characterization.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The successful formation of the ester is unequivocally confirmed by the spectroscopic data. The disappearance of the carboxylic acid proton in ¹H NMR and the O-H stretch in IR spectroscopy, coupled with the appearance of the characteristic ester carbonyl stretch in the IR and the new signals for the alcohol moiety in the NMR, provide a robust validation of the chemical transformation. Furthermore, the purification steps are designed to remove unreacted starting materials and byproducts, ensuring the isolation of a pure product, which can be confirmed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Expertise & Experience: Troubleshooting and Field-Proven Insights

  • Incomplete Fischer Esterification: If the reaction stalls, ensure the reagents are anhydrous. Water can shift the equilibrium back to the starting materials. Increasing the reaction time or the amount of acid catalyst can also improve conversion.[10]

  • Difficulty Removing DCU in Steglich Esterification: DCU is sparingly soluble in many organic solvents. Filtering the reaction mixture cold can enhance its precipitation. If DCU remains in the filtrate, it can sometimes be removed by concentrating the solution and precipitating the DCU by adding a non-polar solvent like hexanes, followed by another filtration.

  • Side Reactions with DCC: The primary side reaction is the formation of N-acylurea.[11] This is often observed if the reaction is too slow or if a non-nucleophilic base is used instead of DMAP. Ensuring an adequate amount of DMAP and running the reaction at the recommended temperature will minimize this side product.

  • Choice of Carbodiimide: While DCC is effective, the DCU byproduct can be difficult to remove. For easier work-up, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used. The resulting urea byproduct is water-soluble and can be easily removed during the aqueous work-up.[12][16]

By understanding the underlying principles and potential pitfalls of each method, researchers can confidently and efficiently synthesize esters of this compound and other sterically hindered carboxylic acids.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Ester Synthesis.
  • ResearchGate. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Kacprzak, K. (2002). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 102(8), 2751-2798.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Green, R. D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5493-5501.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Grokipedia. (n.d.).
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  • SynArchive. (n.d.).
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • International Journal of Physical Sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(Dimethylamino)
  • Benchchem. (n.d.).
  • Unknown. (n.d.).
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • Unknown. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (2023).
  • OperaChem. (2024).
  • Chemistry LibreTexts. (2023).
  • Master Organic Chemistry. (n.d.).
  • Reddit. (2022).
  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Confirming the Structure of Cyclohexyl Benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy.
  • PubMed. (2014). Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents.
  • Chemistry Steps. (n.d.).

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Application Notes and Protocols: The Emerging Role of 2-Cyclohexylbenzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Exploring New Frontiers in Polymer Modification

The relentless pursuit of novel polymers with precisely tailored properties is a driving force in materials science and advanced drug development. While a vast library of monomers is commercially available, the exploration of unique molecular architectures to impart specific functionalities remains a key research endeavor. 2-Cyclohexylbenzoic acid, a molecule characterized by a bulky, aliphatic cyclohexyl ring attached to a benzoic acid moiety, presents an intriguing, albeit largely unexplored, candidate for polymer modification.

Hypothesized Roles and Potential Advantages of this compound in Polymer Chemistry

The unique chemical structure of this compound suggests several potential roles in modifying polymer properties:

  • Introduction of Bulk and Steric Hindrance: The prominent cyclohexyl group is expected to introduce significant steric bulk into a polymer backbone. This can disrupt chain packing, potentially leading to a higher glass transition temperature (Tg), increased amorphous character, and altered mechanical properties.

  • Enhancement of Hydrophobicity: The nonpolar cyclohexyl ring would increase the hydrophobic nature of a polymer, which could be advantageous for applications requiring low water absorption, such as in specialized coatings or encapsulation technologies.

  • Modification of Solubility: The incorporation of this compound is likely to alter the solubility profile of the resulting polymer, making it more soluble in nonpolar organic solvents.

  • Chain Termination/Molecular Weight Control: Due to its monofunctional nature (a single carboxylic acid group), this compound could act as a chain terminator in condensation polymerizations, providing a method to control the molecular weight of the final polymer.

These hypothesized effects are extrapolated from the observed properties of polymers synthesized from monomers containing similar structural motifs, such as those derived from 2-(4-cyclohexylphenoxy)ethanol, which are known to produce polymers with high glass transition temperatures and hydrophobicity.[1]

Conceptual Experimental Protocols

The following protocols are hypothetical and designed to serve as a starting point for the investigation of this compound in polymer synthesis. Researchers should adapt and optimize these procedures based on their specific experimental goals and available equipment.

Protocol 1: Synthesis of a Modified Polyester via Melt Polycondensation with this compound as a Comonomer

This protocol outlines the synthesis of a polyester using this compound as a comonomer to introduce its bulky side group into the polymer chain. This method is adapted from established melt polycondensation procedures for similar aromatic acids.[2]

Objective: To synthesize a polyester modified with this compound to evaluate its effect on the polymer's thermal and mechanical properties.

Materials:

  • Dimethyl terephthalate

  • Ethylene glycol

  • This compound (varying molar percentages, e.g., 1%, 5%, 10% relative to dimethyl terephthalate)

  • Zinc acetate (transesterification catalyst)

  • Antimony(III) oxide (polycondensation catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the three-neck flask with dimethyl terephthalate, ethylene glycol (in a molar excess, e.g., 1:2.2), the desired amount of this compound, and a catalytic amount of zinc acetate.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen for 20-30 minutes to remove oxygen and moisture. Maintain a gentle nitrogen flow during the initial stages of the reaction.

  • Transesterification Stage:

    • Begin stirring and gradually heat the reaction mixture to 150-200°C.

    • Methanol will begin to distill off as the transesterification reaction proceeds.

    • Continue this stage until the theoretical amount of methanol has been collected, typically over 2-3 hours.

  • Polycondensation Stage:

    • Add the polycondensation catalyst, antimony(III) oxide.

    • Gradually increase the temperature to 260-280°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This will facilitate the removal of excess ethylene glycol and drive the polymerization to a higher molecular weight.

    • A noticeable increase in the viscosity of the reaction mixture will be observed.

  • Reaction Completion and Polymer Recovery:

    • Continue the reaction under high vacuum and elevated temperature for an additional 2-4 hours, or until the desired viscosity is achieved.

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polyester can be extruded or mechanically removed from the flask.

  • Purification:

    • The crude polymer can be dissolved in a suitable solvent (e.g., chloroform or a mixture of phenol and tetrachloroethane).

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80°C for 24 hours.

Conceptual Workflow for Polyester Synthesis:

cluster_0 Transesterification Stage cluster_1 Polycondensation Stage cluster_2 Recovery & Purification a Charge Reactor: - Dimethyl Terephthalate - Ethylene Glycol - this compound - Zinc Acetate b Heat to 150-200°C under Nitrogen a->b c Distill off Methanol b->c d Add Antimony(III) Oxide c->d e Increase Temperature (260-280°C) & Apply Vacuum d->e f Remove Excess Ethylene Glycol e->f g Viscosity Increases f->g h Cool Reactor g->h i Dissolve Polymer h->i j Precipitate in Methanol i->j k Filter and Dry j->k

Caption: Conceptual workflow for the synthesis of a polyester modified with this compound.

Predicted Polymer Properties and Characterization

The successful incorporation of this compound into a polymer backbone is expected to yield materials with distinct properties. The following table provides a hypothetical comparison of a standard polyester (e.g., PET) with a polyester modified with this compound.

PropertyStandard PET (Polyethylene Terephthalate)Hypothetical PET Modified with 5% this compoundRationale for Predicted Change
Glass Transition Temp. (Tg) ~75°C> 80°CThe bulky cyclohexyl group is expected to restrict chain mobility, leading to an increase in Tg.
Molecular Weight (Mn) HighPotentially LowerAs a monofunctional acid, this compound will act as a chain terminator, potentially leading to a lower average molecular weight if not carefully controlled.
Crystallinity Semi-crystallineLowerThe sterically hindering cyclohexyl group is likely to disrupt the regular packing of polymer chains, leading to a more amorphous structure.
Solubility Soluble in specific solvents (e.g., phenol/tetrachloroethane)Increased solubility in common organic solvents (e.g., THF, Chloroform)The introduction of the nonpolar cyclohexyl group and a more amorphous structure may enhance solubility in a wider range of organic solvents.
Water Absorption LowLowerThe increased hydrophobicity from the cyclohexyl groups is expected to further reduce the polymer's affinity for water.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the incorporation of the this compound monomer into the polymer chain and to determine the copolymer composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyester and confirm the presence of the ester linkages.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the modified polyester.

Potential Applications in Drug Development and Materials Science

Should the hypothesized properties be realized, polymers incorporating this compound could find utility in several advanced applications:

  • Drug Delivery Systems: The modified hydrophobicity and potential for creating amorphous polymer matrices could be beneficial for the encapsulation and controlled release of hydrophobic drugs.[2]

  • High-Performance Coatings: Polymers with higher Tg and increased hydrophobicity could be used in the formulation of specialty coatings with enhanced thermal resistance and water repellency.

  • Specialty Adhesives: The tunable properties imparted by this compound could be leveraged to develop adhesives with specific thermal and mechanical characteristics.

Conclusion

While the use of this compound in polymer chemistry is not yet established, its unique structure presents a compelling case for its investigation as a novel comonomer or polymer modifier. The protocols and predictive data presented in this application note provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule. By systematically investigating its incorporation into various polymer systems and thoroughly characterizing the resulting materials, the scientific community can unlock new possibilities for designing advanced polymers with tailored functionalities.

References

  • LookChem. This compound.
  • MDPI. Ferulic Acid and Polyferulic Acid in Polymers: Synthesis, Properties, and Applications.
  • NIH Public Access. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-cyclohexylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for achieving high purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound is highly dependent on its synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, this could include materials like cyclohexylbenzene, or precursors to the benzoic acid moiety.

  • Reaction Byproducts: Side reactions can lead to isomers (e.g., 3- or 4-cyclohexylbenzoic acid), over-alkylation products, or products from incomplete reactions. For instance, if the synthesis involves a Grignard reaction, biphenyl-type byproducts can form.

  • Residual Solvents and Reagents: Solvents used in the reaction or initial workup (e.g., toluene, THF, diethyl ether) and leftover reagents can contaminate the crude product.

  • Inorganic Salts: Salts such as magnesium halides (from Grignard reactions) or other inorganic compounds from catalysts or workup steps may be present.

A preliminary analysis by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the nature and number of impurities before selecting a purification strategy.

Q2: How do I select the most appropriate purification technique for this compound?

The optimal purification method depends on the scale of your experiment, the physical properties of the impurities, and the desired final purity. This compound is a solid at room temperature with a melting point around 103-105°C and is slightly soluble in water but soluble in most common organic solvents[1][2].

Use the following decision-making workflow to guide your choice:

Purification_Workflow start Crude this compound (Solid) impurity_check Are major impurities neutral or basic organic compounds? start->impurity_check acid_base Perform Acid-Base Extraction impurity_check->acid_base Yes recrystallize_check Is recrystallization feasible? (Find suitable solvent) impurity_check->recrystallize_check No acid_base->recrystallize_check recrystallize Perform Recrystallization recrystallize_check->recrystallize Yes chromatography_check Are impurities structurally similar (e.g., isomers) or present at low levels? recrystallize_check->chromatography_check No purity_check1 Is purity sufficient? recrystallize->purity_check1 purity_check1->chromatography_check No end Pure Product purity_check1->end Yes chromatography Perform Column Chromatography (Normal or Reverse Phase) chromatography_check->chromatography Yes chromatography_check->end No (Re-evaluate strategy) chromatography->end

Caption: Decision workflow for purifying this compound.

  • Acid-Base Extraction: This is a highly effective first-pass technique to remove neutral or basic impurities[3].

  • Recrystallization: As a solid compound, recrystallization is often the most efficient method for removing the bulk of impurities, especially on a larger scale[4].

  • Column Chromatography: This technique is ideal for separating impurities with similar polarities to the desired product (e.g., isomers) or for achieving very high purity on a smaller scale[3].

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present several challenges. Here’s how to address them.

Q3: My this compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point instead of forming a solid crystal lattice[5]. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute (m.p. of this compound is ~103-105°C) or when significant impurities are present, depressing the melting point[6][7].

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (10-15%) of additional hot solvent to reduce the supersaturation, then allow it to cool much more slowly[5][6].

  • Lower the Solution Temperature: Choose a solvent or a mixed-solvent system with a lower boiling point. For example, if you are using toluene (b.p. 111°C), which is above the compound's melting point, the risk of oiling out is high. A solvent system like heptane/ethyl acetate might be more suitable.

  • Slow Cooling: Rapid cooling encourages oil formation[8]. Allow the flask to cool to room temperature on a benchtop, insulated with a beaker, before moving it to an ice bath[9].

Q4: My recrystallization yield is very low. How can I improve it?

A low yield is typically a result of losing the product to the mother liquor[5].

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Too Much Solvent Used The most common error is adding too much solvent, which keeps a significant amount of the product dissolved even when cold[6][10]. Solution: Use the minimum amount of boiling solvent necessary to just dissolve the solid[4]. If you've already added too much, carefully evaporate some solvent by heating the solution and then attempt the cooling process again[11].
Incomplete Crystallization The solution may not be cold enough to maximize crystal precipitation. Solution: Ensure the flask is left in an ice-water bath for at least 20-30 minutes after initial crystal formation at room temperature[8][9].
Premature Crystallization If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem[9]. Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration[8].
Inappropriate Rinsing Washing the collected crystals with room-temperature solvent will redissolve some of the product[4]. Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.
Q5: No crystals are forming even after the solution has cooled. What's wrong?

This typically happens when the solution is not saturated or when nucleation is inhibited[4].

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth[4].

    • Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for crystallization[4].

  • Increase Concentration: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again[6].

  • Add an Anti-Solvent: If using a single solvent system, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the cooled solution until it just becomes cloudy, then add a drop or two of the original solvent to redissolve the cloudiness and allow it to stand.

Troubleshooting Guide: Column Chromatography

Q6: My this compound is streaking badly on a silica gel TLC plate or column. How do I fix this?

Streaking, or "tailing," is a classic issue when running carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to poor separation and broad bands[3].

Solution:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., hexane/ethyl acetate)[3]. This acidic modifier ensures the this compound remains fully protonated, minimizing its interaction with the silica stationary phase and resulting in a much sharper, well-defined spot or band.

Key Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel[3]. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is generated.

  • Separation: Allow the layers to separate. The deprotonated this compound (sodium 2-cyclohexylbenzoate) will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid[3]. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, while stirring until the solution is acidic (test with pH paper) and a white precipitate (the purified this compound) forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash the solid with a small amount of cold deionized water, and dry it under vacuum[3].

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for recrystallizing this compound. The key is to first determine a suitable solvent.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, or a mixed system like ethyl acetate/hexane)[8]. A good solvent will dissolve the compound when hot but very little when cold[10][12].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask[8].

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The absence of solvent can be confirmed by drying to a constant weight[4].

References

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  • Google Patents. (n.d.). Process for the purification of carboxylic acids. WO2014095080A2.
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Technical Support Center: Synthesis of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyclohexylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during the synthesis of this important chemical intermediate.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes, each presenting a unique set of advantages and challenges. The most prevalent strategies involve the initial formation of a cyclohexylbenzene precursor followed by carboxylation, or the direct coupling of a carboxylated aromatic ring with a cyclohexyl moiety. Understanding the nuances of these pathways is critical for successful synthesis.

This guide will focus primarily on troubleshooting the challenges associated with two common synthetic approaches: the Grignard reaction of a 2-halocyclohexylbenzene and the carboxylation of cyclohexylbenzene. We will also address broader questions regarding reaction conditions, byproduct formation, and purification.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Grignard Reaction-Based Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is a direct method for synthesizing this compound from a 2-halocyclohexylbenzene precursor. However, its success is highly dependent on stringent reaction conditions.

Question 1: My Grignard reaction fails to initiate. What are the likely causes and how can I resolve this?

Answer:

Failure of a Grignard reaction to initiate is a common and frustrating issue, almost always stemming from the presence of moisture or impurities on the magnesium surface. The Grignard reagent is a potent nucleophile and a strong base, readily destroyed by even trace amounts of water or other protic solvents.[1]

Underlying Causes and Solutions:

  • Presence of Water: The primary culprit is often residual moisture in the glassware, solvent, or starting materials.

    • Solution: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under a stream of inert gas (nitrogen or argon) immediately before use.[1] Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as high-purity anhydrous grade and handled under an inert atmosphere.

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.

    • Solution: The magnesium surface can be activated by several methods:

      • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium surface, cleaning it and exposing fresh metal. A small amount of 1,2-dibromoethane can also be used for activation.

      • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.[1]

  • Impure Starting Halide: The 2-halocyclohexylbenzene must be pure and dry.

    • Solution: Purify the halide by distillation before use.

Question 2: My Grignard reaction started, but the yield of this compound is very low, and I've isolated a significant amount of biphenyl byproduct. Why did this happen?

Answer:

Low yields in Grignard reactions, accompanied by the formation of coupling byproducts like biphenyl, point towards side reactions that consume the Grignard reagent.

Underlying Causes and Solutions:

  • Wurtz-type Coupling: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl derivative. This is more prevalent at higher temperatures.

    • Solution: Maintain a low reaction temperature during the formation of the Grignard reagent. Add the aryl halide slowly to a suspension of the magnesium to ensure it reacts with the metal rather than the already-formed Grignard reagent.

  • Reaction with Carbon Dioxide: The reaction of the Grignard reagent with carbon dioxide (dry ice) can be inefficient.

    • Solution: Use a large excess of freshly crushed, high-quality dry ice to ensure the Grignard reagent reacts with the CO2 rather than other electrophiles. Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions.

  • Premature Quenching: If the reaction is quenched with aqueous acid before the carboxylation is complete, the Grignard reagent will be protonated, leading to the formation of cyclohexylbenzene.

    • Solution: Allow the reaction with carbon dioxide to proceed to completion before the acidic workup. This is typically done by allowing the reaction mixture to warm to room temperature slowly.

Experimental Workflow: Grignard Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification glassware Dry Glassware formation Grignard Formation (Slow Halide Addition) glassware->formation solvent Anhydrous Solvent solvent->formation mg Activate Mg mg->formation carboxylation Carboxylation (Add to excess Dry Ice) formation->carboxylation workup Acidic Workup carboxylation->workup extraction Extraction workup->extraction crystallization Recrystallization extraction->crystallization product This compound crystallization->product

Caption: Workflow for Grignard synthesis of this compound.

Synthesis via Cyclohexylbenzene

An alternative route involves the synthesis of cyclohexylbenzene, followed by a functionalization step to introduce the carboxylic acid group. Friedel-Crafts alkylation is a common method to produce cyclohexylbenzene.[2][3][4]

Question 3: During the Friedel-Crafts alkylation of benzene with cyclohexene, I am observing the formation of significant amounts of dicyclohexylbenzene. How can I improve the selectivity for the mono-alkylated product?

Answer:

The formation of poly-alkylated byproducts is a classic challenge in Friedel-Crafts alkylation. This occurs because the initial product, cyclohexylbenzene, is more reactive than benzene itself towards further alkylation.

Underlying Causes and Solutions:

  • Molar Ratio of Reactants: An insufficient excess of benzene allows the cyclohexylbenzene product to compete for the alkylating agent.

    • Solution: Use a large excess of benzene relative to cyclohexene.[2] This ensures that the electrophile is more likely to encounter a benzene molecule than a cyclohexylbenzene molecule. A molar ratio of benzene to cyclohexene of 5:1 or greater is recommended.

  • Reaction Temperature: Higher temperatures can favor polyalkylation.

    • Solution: Maintain a controlled, lower temperature during the addition of the alkylating agent. For the reaction between benzene and cyclohexene with sulfuric acid as a catalyst, a temperature range of 5-10°C is often employed.[2]

  • Catalyst Activity: A highly active catalyst can promote over-alkylation.

    • Solution: Optimize the choice and amount of Lewis acid catalyst. While strong Lewis acids like AlCl3 are effective, they can also lead to more side products. Milder catalysts or solid acid catalysts can sometimes offer better selectivity.

Data Summary: Effect of Benzene to Cyclohexene Ratio on Product Selectivity

Benzene:Cyclohexene Molar RatioCyclohexylbenzene (%)Dicyclohexylbenzene (%)
1:1~40~30
3:1~65~15
5:1>80<5

Note: These are representative values and can vary based on specific reaction conditions.

Purification Challenges
Question 4: I have a crude mixture of this compound. What is the most effective method for purification?

Answer:

The purification of carboxylic acids like this compound typically relies on differences in polarity and acidity between the desired product and any impurities.

Effective Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral byproducts (e.g., biphenyl, unreacted cyclohexylbenzene).

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract the organic layer with an aqueous base solution (e.g., 10% NaOH or NaHCO3). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the this compound precipitates out.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallization: This technique is excellent for removing small amounts of impurities and for obtaining highly pure crystalline material.[5][6]

    • Solvent Selection: The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures thereof.[5] For this compound, a mixed solvent system like ethanol/water or hexane/ethyl acetate may be effective.

Troubleshooting Purification

start Crude Product extraction Acid-Base Extraction start->extraction Separate acidic from neutral recrystallization Recrystallization extraction->recrystallization Further purification pure_product Pure this compound recrystallization->pure_product

Caption: Decision tree for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic strategies include:

  • Grignard Reaction: Carboxylation of a Grignard reagent prepared from 2-halocyclohexylbenzene.

  • Friedel-Crafts Alkylation followed by Oxidation/Carboxylation: Synthesis of cyclohexylbenzene via Friedel-Crafts alkylation of benzene, followed by functionalization at the ortho position.[2][3]

  • Palladium-Catalyzed Cross-Coupling (Suzuki Reaction): Coupling of a 2-halobenzoic acid derivative with a cyclohexylboronic acid or vice versa.[7][8][9] This is a modern and versatile method.

  • Ullmann Condensation: While traditionally used for C-O and C-N bond formation, modifications can be applied for C-C coupling, though this is less common for this specific target.[10][11]

Q2: What safety precautions should be taken when working with Grignard reagents?

A2: Grignard reagents are highly reactive and require careful handling:

  • Anhydrous Conditions: Work under an inert atmosphere (nitrogen or argon) to exclude moisture and oxygen.[1]

  • Solvent Safety: Anhydrous ethers like diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.

  • Quenching: The quenching of a Grignard reaction with acid is highly exothermic and can cause the low-boiling ether solvent to boil vigorously. Perform the quench slowly and in an ice bath.

Q3: Can I use a Suzuki coupling to synthesize this compound?

A3: Yes, a Suzuki coupling is a viable and often high-yielding method.[7][8][9] The general approach would involve the palladium-catalyzed reaction of 2-bromobenzoic acid (or its ester) with cyclohexylboronic acid in the presence of a suitable base and phosphine ligand. The reactivity of organoboranes is generally lower than Grignard reagents, making them tolerant of a wider range of functional groups.[12]

Q4: How does the choice of catalyst affect the Ullmann reaction?

A4: The traditional Ullmann reaction requires stoichiometric amounts of copper and harsh conditions.[13][14] Modern advancements have introduced the use of soluble copper catalysts with specific ligands (e.g., diamines, phenanthrolines), which can lower the reaction temperature and improve yields.[10] However, for C-C bond formation to synthesize this compound, palladium-catalyzed reactions are generally more efficient and reliable.

References

  • Corson, B. B., & Ipatieff, V. N. (n.d.). Cyclohexylbenzene. Organic Syntheses Procedure.
  • (n.d.). Organic synthesis: benzoic acid via a grignard reaction.
  • (n.d.). Ullmann condensation. Wikipedia.
  • (n.d.). Organic synthesis: benzoic acid via a grignard reaction.
  • (n.d.). Synthesis of benzoic acids by dehydrogenation of cyclohexyl carboxylic... ResearchGate.
  • (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents.
  • (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • (2024, June 25). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. PMC - NIH.
  • (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci.
  • (n.d.). Suzuki reaction. Wikipedia.
  • (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • (2025, August 6). Synthesis of Cyclohexylbenzene by Hydroalkylation of Benzene over Pd/Hβ Binary Catalyst | Request PDF. ResearchGate.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • (n.d.). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents.
  • (n.d.). Ullmann reaction. Wikipedia.
  • (n.d.). Cyclohexylbenzene. Wikipedia.
  • (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • (2020, February 14). Suzuki cross-coupling reaction. YouTube.
  • (2022, August 17). A Grignard Reaction. YouTube.
  • (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • (n.d.). A Technical Guide to the Synthesis of 2-Cyclohexylnaphthalen-1-ol: Novel Approaches and Methodologies. Benchchem.
  • (n.d.). Cyclohexylbenzene synthesis. ChemicalBook.
  • (n.d.). This compound. CymitQuimica.
  • (n.d.). Purification of benzoic acid. US3235588A - Google Patents.
  • (2014, September 1). Direct carbocyclizations of benzoic acids: catalyst-controlled synthesis of cyclic ketones and the development of tandem aHH (acyl Heck-Heck) reactions. PubMed.
  • (n.d.). WO2014088922A1 - Cyclohexane dehydrogenation. Google Patents.
  • (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC.
  • (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • (n.d.). Synthesis of 2-nitrobenzoic acid. PrepChem.com.
  • (n.d.). US4092353A - Process for the purification of benzoic acid. Google Patents.
  • (n.d.). An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid. Benchchem.
  • (2020, September 29). Purification of Benzoic acid by Crystallization Method in Distilled Water. YouTube.
  • (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid. Google Patents.
  • (2025, August 7). Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives.
  • (n.d.). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals.
  • (n.d.). Application Notes and Protocols for the Use of 3-(2-Propenyl)benzoic Acid in Organic Synthesis. Benchchem.

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Technical Support Center: Optimizing Reaction Conditions for 2-Cyclohexylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-cyclohexylbenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound derivatives, primarily focusing on two common synthetic routes: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Grignard Reagent Addition to Carbon Dioxide.

Scenario 1: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between a cyclohexyl group and a benzoic acid precursor. However, its success is highly dependent on a fine balance of several reaction parameters.[1][2]

Question: I am attempting to synthesize a this compound derivative via Suzuki-Miyaura coupling of 2-bromobenzoic acid and cyclohexylboronic acid, but I am observing very low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:

1. Catalyst System Inactivity: The heart of the Suzuki coupling is the palladium catalyst. Its effectiveness can be compromised in several ways.

  • Cause A: Inefficient Generation of the Active Pd(0) Species. Many protocols use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[3][4] This reduction can be inefficient.

    • Solution: Consider using modern palladium precatalysts like Buchwald's G3 or G4 palladacycles, which are designed for clean and efficient generation of the active catalyst.[5][6] If using traditional Pd(II) sources, ensure your reaction conditions (e.g., presence of a reducing agent or appropriate ligand) favor this reduction.[3]

  • Cause B: Ligand Incompatibility or Degradation. The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[7]

    • Solution: The choice of ligand is critical. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary. Ensure the ligand is not oxidized by adventitious air; handle air-sensitive ligands under an inert atmosphere. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[5]

  • Cause C: Catalyst Poisoning. Impurities in starting materials or solvents (e.g., sulfur compounds) can poison the palladium catalyst.

    • Solution: Assess the purity of your 2-bromobenzoic acid, cyclohexylboronic acid, and solvent. Purify starting materials if necessary.

2. Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical for a successful reaction.

  • Cause A: Inappropriate Base. The base plays a crucial role in the transmetalation step.[1]

    • Solution: An inorganic base like potassium carbonate (K₂CO₃) is often more suitable than organic bases for this type of transformation.[1] The base's solubility is also key; a mixed solvent system may be required to dissolve both the organic reactants and the inorganic base.[1]

  • Cause B: Poor Solvent Choice. The solvent must be able to dissolve the reactants and facilitate the reaction.

    • Solution: Single solvents like toluene or DMF might give unsatisfactory yields.[1] A mixture of an organic solvent and water (e.g., DMF/H₂O or Dioxane/H₂O) often proves more effective, as it can help dissolve the inorganic base and facilitate the reaction.[1][8]

  • Cause C: Insufficient Temperature. Many Suzuki-Miyaura couplings require elevated temperatures to proceed at a reasonable rate.

    • Solution: If your reaction is sluggish at room temperature, gradually increase the temperature. A common starting point is 70-100 °C.[1] Monitor for potential decomposition of starting materials or product at higher temperatures.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents pd_source Pd Source Use Precatalyst (G3/G4) Ensure in situ reduction catalyst->pd_source ligand Ligand Use bulky phosphine (SPhos) Check for oxidation catalyst->ligand base Base Switch to K₂CO₃ Ensure solubility conditions->base solvent Solvent Use DMF/H₂O or Dioxane/H₂O conditions->solvent temp Temperature Increase to 70-100 °C conditions->temp purity Purity Check starting materials for impurities Purify if necessary reagents->purity end end pd_source->end Improved Yield ligand->end Improved Yield base->end Improved Yield solvent->end Improved Yield temp->end Improved Yield purity->end Improved Yield

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Scenario 2: Failure to Initiate or Low Yield in Grignard Reaction

The Grignard reaction is a classic method for forming this compound, typically by reacting a cyclohexylmagnesium halide with CO₂. Its main challenge lies in the moisture and air sensitivity of the Grignard reagent.[9]

Question: I am trying to synthesize this compound by reacting cyclohexylmagnesium bromide with solid carbon dioxide (dry ice), but the reaction is not initiating, or the yield is very low. What could be the problem?

Answer:

The success of a Grignard reaction hinges on the successful formation and reactivity of the Grignard reagent. Here’s how to troubleshoot common issues:

1. Grignard Reagent Formation Failure:

  • Cause A: Presence of Moisture. Grignard reagents are potent bases and will react with even trace amounts of water, which is a more acidic proton source than the C-H bonds of alkanes.[9] This will quench the reagent as it forms.

    • Solution: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum. Anhydrous solvents (typically diethyl ether or THF) are essential.[9]

  • Cause B: Passivated Magnesium Surface. The magnesium turnings may have a layer of magnesium oxide on the surface, which prevents the reaction with the alkyl halide from starting.

    • Solution: Gently crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.

2. Low Yield of Carboxylic Acid:

  • Cause A: Inaccurate Grignard Reagent Concentration. If the concentration of the Grignard reagent is unknown, you may be adding a substoichiometric amount relative to the carbon dioxide.[9]

    • Solution: It is best practice to titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before adding it to the carbon dioxide.

  • Cause B: Unwanted Side Reactions. The primary side product is often a biphenyl-type compound (in this case, dicyclohexyl) formed from a coupling reaction.

    • Solution: This is often minimized by slow addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide and prevent it from reacting with the already-formed Grignard reagent.

  • Cause C: Inefficient Reaction with CO₂. The Grignard reagent reacts with CO₂ to form a carboxylate salt.

    • Solution: Use a large excess of freshly crushed, high-quality dry ice to ensure complete reaction and to minimize side reactions. Pour the Grignard solution onto the dry ice, rather than adding the dry ice to the solution, to maintain a low temperature and high CO₂ concentration.

Data Presentation: Grignard Reaction Troubleshooting
Problem Symptom Potential Cause Recommended Solution
Reaction does not start (no heat, no cloudiness)Moisture in glassware/solventRigorously dry all glassware and use anhydrous solvents.[9]
Passivated magnesium surfaceCrush magnesium turnings; add a crystal of iodine.
Low yield of benzoic acidInaccurate Grignard concentrationTitrate the Grignard reagent before use.[9]
Formation of dicyclohexyl byproductAdd cyclohexyl bromide slowly to the magnesium.
Incomplete reaction with CO₂Use a large excess of freshly crushed dry ice.

II. Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling to synthesize a this compound derivative, what is a good starting point for reaction conditions?

A1: A robust starting point would be to use a modern palladium precatalyst like Pd(dppf)Cl₂ or a Buchwald palladacycle (e.g., SPhos-G3).[5][6] For the base, potassium carbonate (K₂CO₃) is a reliable choice.[1] A mixed solvent system of dioxane and water (e.g., 4:1 ratio) at a temperature of 80-100 °C is often effective.[8]

Q2: My Grignard reagent is very dark in color. Is this normal?

A2: A freshly prepared Grignard reagent is typically a clear to cloudy, colorless to grayish solution. A very dark color may indicate the presence of impurities, possibly from the magnesium or the alkyl halide, or from side reactions. While a dark color doesn't always mean the reagent is inactive, it is a sign that purity may be an issue.

Q3: How do I purify my crude this compound derivative?

A3: Purification strategies depend on the nature of the impurities.

  • Acid-Base Extraction: If the main impurity is a neutral byproduct (like dicyclohexyl from a Grignard reaction), you can dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., NaOH solution). The benzoic acid derivative will move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified benzoic acid, which can be collected by filtration.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[10] A suitable solvent or solvent system (e.g., ethanol/water) is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.[10]

  • Chromatography: For challenging separations, column chromatography on silica gel may be necessary.

Q4: Can I use a different boronic acid derivative in the Suzuki-Miyaura coupling?

A4: Yes, the Suzuki-Miyaura reaction is very versatile. You can use a variety of substituted cyclohexylboronic acids or other cyclic boronic acids to generate a library of 2-substituted benzoic acid derivatives. The optimal reaction conditions may need to be re-screened for different substrates.[2]

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the synthesis of a this compound derivative.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzoic acid (1.0 equiv), cyclohexylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Workflow Diagram for Suzuki-Miyaura Protocol

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Base B Establish Inert Atmosphere A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat to 90 °C & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool, Acidify & Extract F->G H Wash, Dry & Concentrate G->H I Purify (Recrystallization/Chromatography) H->I

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Protocol 2: General Procedure for Grignard Reaction with CO₂

This protocol outlines the synthesis of this compound.

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: Place magnesium turnings (1.1 equiv) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add anhydrous diethyl ether. Add a small portion of cyclohexyl bromide (1.0 equiv) to initiate the reaction. Once initiated (as evidenced by gentle refluxing), add the remaining cyclohexyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with CO₂: In a separate large beaker, place a large excess of freshly crushed dry ice. Slowly pour the prepared Grignard solution onto the dry ice with gentle swirling.

  • Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add 1M HCl to the resulting white slurry until the mixture is acidic and all solids have dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.[10]

IV. References

  • Toukourou, K., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • University of Toronto. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Dawood, R., & Solaiman, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Professor Dave Explains. (2016). Practice Problem: Grignard Reactions. YouTube. [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Maluenda, I., & Navarro, O. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... [Link]

  • Wang, Y., et al. (2025). Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. [Link]

  • Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

  • Google Patents. US1685634A - Purification of benzoic acid and its derivatives.

  • Google Patents. US4092353A - Process for the purification of benzoic acid.

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • ResearchGate. Benzoic Acid and Derivatives. [Link]

  • European Patent Office. EP 1008583 A1 - Process for making 2-alkyl-3-hydroxybenzoic acids. [Link]

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Technical Support Center: 2-Cyclohexylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-cyclohexylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of side products, encountered during its synthesis. We will explore the causality behind these side reactions and provide field-proven strategies to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

This compound is a key intermediate in various pharmaceutical applications.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of process-related impurities that can complicate purification and reduce yields. The two most prevalent synthetic strategies are the Suzuki-Miyaura coupling and the Grignard reaction. This guide provides a structured, question-and-answer approach to diagnosing and resolving issues specific to each route.

PART 1: Troubleshooting the Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron species with an organohalide.[2][3] In the context of this compound synthesis, this typically involves reacting a 2-halobenzoic acid with a cyclohexylboronic acid derivative.

Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: My reaction has low conversion, and I'm isolating mostly starting material (2-halobenzoic acid). What is causing this?

A1: This common issue typically stems from inefficient catalyst activity, often related to steric hindrance and catalyst deactivation.

  • Causality: The ortho-carboxylate group on the 2-halobenzoic acid provides significant steric hindrance, which can impede the initial oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond.[4] Furthermore, the presence of oxygen can lead to the formation of palladium black (precipitated, inactive palladium), effectively removing the catalyst from the reaction cycle.[4]

  • Troubleshooting Strategies:

    • Catalyst & Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, outcompeting deactivation pathways. Consider ligands such as SPhos, XPhos, or RuPhos.[4]

    • Thorough Degassing: Ensure the reaction mixture, including solvents and reagents, is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

    • Choice of Halide: The reactivity of the organohalide follows the trend I > Br > OTf >> Cl.[5] If you are using an aryl chloride, more forcing conditions or specialized catalyst systems may be required, which can increase the likelihood of side reactions. Using the corresponding aryl bromide or iodide will facilitate a more efficient reaction.

Q2: I'm observing a significant byproduct with a mass corresponding to benzoic acid. How is this formed and how can I prevent it?

A2: This byproduct is benzoic acid, resulting from a side reaction known as protodehalogenation (or hydrodehalogenation).

  • Causality: In this process, the halogen substituent on your starting material is replaced by a hydrogen atom.[4] This can be promoted by several factors:

    • Bases: Certain bases, especially hydroxides or alkoxides, can act as hydride sources or introduce water, which can facilitate the side reaction.

    • Solvents: Protic solvents like alcohols can serve as a proton source.

    • Interrupted Catalytic Cycle: If the catalytic cycle is stalled after oxidative addition but before transmetalation, the organopalladium intermediate can react with a proton source.

  • Troubleshooting Strategies:

    • Base Selection: Use an anhydrous, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to prevent this side reaction.[4]

    • Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene. If protodehalogenation is a persistent issue, avoid alcoholic solvents.[4]

    • Ligand Optimization: As mentioned previously, bulky biarylphosphine ligands can accelerate the desired cross-coupling pathway, thereby minimizing the lifetime of intermediates that could lead to protodehalogenation.[4]

Q3: My primary impurity is biphenyl-2,2'-dicarboxylic acid. What is the cause?

A3: This impurity arises from the homocoupling of your 2-halobenzoic acid starting material.

  • Causality: Homocoupling is a competing reaction pathway where two molecules of the organohalide react with each other. This can be particularly problematic at higher temperatures or when the transmetalation step (the reaction with the boronic acid) is slow.

  • Troubleshooting Strategies:

    • Control Reaction Temperature: Avoid excessively high temperatures. While heating is often necessary, running the reaction at the lowest effective temperature (e.g., 80-100 °C) can disfavor homocoupling.

    • Optimize Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the cyclohexylboronic acid can help ensure the transmetalation step is fast and efficient, outcompeting the homocoupling pathway.

    • Activate the Boronic Acid: The boronic acid must be activated by the base to facilitate transmetalation.[6] Ensure your base is sufficiently strong and soluble in the reaction medium to perform this role effectively.

Troubleshooting Workflow: Suzuki Coupling

The following diagram outlines a systematic approach to troubleshooting common issues in the Suzuki coupling synthesis of this compound.

Suzuki_Troubleshooting Suzuki Coupling Troubleshooting Workflow Start Analyze Crude Reaction Mixture (LC-MS, NMR) Impurity_ID Identify Major Component(s) Start->Impurity_ID SM High Starting Material (Low Conversion) Impurity_ID->SM Issue Benzoic_Acid Benzoic Acid (Protodehalogenation) Impurity_ID->Benzoic_Acid Issue Homocoupling Biphenyl-2,2'-dicarboxylic acid (Homocoupling) Impurity_ID->Homocoupling Issue Other Other Impurities Impurity_ID->Other Issue Solution_SM1 Optimize Catalyst/Ligand (e.g., SPhos, XPhos) SM->Solution_SM1 Solution Solution_SM2 Ensure Rigorous Degassing SM->Solution_SM2 Solution Solution_SM3 Switch to More Reactive Halide (Cl -> Br -> I) SM->Solution_SM3 Solution Solution_BA1 Use Anhydrous Base (K₃PO₄, Cs₂CO₃) Benzoic_Acid->Solution_BA1 Solution Solution_BA2 Use Anhydrous Aprotic Solvent (Dioxane, Toluene) Benzoic_Acid->Solution_BA2 Solution Solution_HC1 Lower Reaction Temperature Homocoupling->Solution_HC1 Solution Solution_HC2 Use Slight Excess of Boronic Acid Homocoupling->Solution_HC2 Solution Purify Implement Purification Strategy Other->Purify Solution_SM1->Purify Solution_SM2->Purify Solution_SM3->Purify Solution_BA1->Purify Solution_BA2->Purify Solution_HC1->Purify Solution_HC2->Purify

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.

Summary of Recommended Suzuki Coupling Conditions
ParameterRecommendationRationale
Aryl Halide Ar-I or Ar-BrHigher reactivity than Ar-Cl, allowing for milder conditions and fewer side reactions.[5]
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective, and commercially available palladium sources.[4]
Ligand Bulky Biarylphosphine (e.g., SPhos)Accelerates oxidative addition and reductive elimination, suppressing side reactions.[4]
Base K₃PO₄ or Cs₂CO₃ (anhydrous)Non-nucleophilic and minimizes protodehalogenation.[4]
Solvent Dioxane, Toluene, or THF (anhydrous)Aprotic nature prevents unwanted protonolysis side reactions.[4]
Temperature 80–100 °CBalances reaction rate with minimizing thermal decomposition and homocoupling.

PART 2: Troubleshooting the Grignard Reaction Route

The Grignard reaction offers a classic method for C-C bond formation.[7] For this compound, a common approach involves forming a Grignard reagent from 2-bromocyclohexylbenzene and reacting it with carbon dioxide (dry ice), followed by an acidic workup.

Frequently Asked Questions (FAQs): Grignard Reaction
Q1: My reaction failed to initiate, or the yield is extremely low. What went wrong?

A1: The primary culprit in failed Grignard reactions is the presence of acidic protons, most commonly from water.

  • Causality: Grignard reagents are exceptionally strong bases and will react readily with any source of protons that is more acidic than an alkane. Water, from wet glassware, solvents, or even atmospheric moisture, will rapidly quench the Grignard reagent, converting it back to the corresponding hydrocarbon (cyclohexylbenzene in this case) and preventing the desired carboxylation.[8]

  • Troubleshooting Strategies:

    • Rigorous Drying of Glassware: All glassware must be oven-dried (e.g., at 120 °C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon) immediately before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (typically diethyl ether or THF).[9] Diethyl ether is particularly hygroscopic and must be handled with care.

    • Inert Atmosphere: The reaction must be conducted under a positive pressure of dry nitrogen or argon from start to finish.

    • Initiation: If the reaction is sluggish to start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the surface of the magnesium turnings. Sonication can also be effective at cleaning the magnesium surface.[8]

Q2: My main byproduct is cyclohexylbenzene. Why am I forming this instead of my carboxylic acid?

A2: This is a direct result of the Grignard reagent being quenched by a proton source, as detailed in Q1. Every molecule of water present in the reaction will destroy one molecule of your Grignard reagent, producing cyclohexylbenzene.

  • Troubleshooting Strategies: Revisit and meticulously execute all the protocols for maintaining anhydrous and inert conditions described above. Pay special attention to the quality of your starting halide and magnesium turnings.

Q3: I have a significant amount of a high-molecular-weight impurity, identified as a dicyclohexylbiphenyl derivative. How can I avoid this?

A3: This is a homocoupling byproduct, often called a Wurtz-type coupling product.

  • Causality: This occurs when the Grignard reagent attacks the C-Br bond of an unreacted molecule of the starting halide. This side reaction can be more prevalent if the concentration of the halide is high during the formation of the Grignard reagent. A biphenyl byproduct is a known impurity in Grignard reactions.[10]

  • Troubleshooting Strategies:

    • Slow Addition: Add the solution of 2-bromocyclohexylbenzene dropwise to the suspension of magnesium turnings. This maintains a low instantaneous concentration of the halide, favoring the reaction with magnesium over intermolecular side reactions.

    • Dilution: Running the reaction under more dilute conditions can also disfavor this bimolecular side reaction.

Experimental Protocol: General Grignard Carboxylation
  • Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout.

  • Reagents: Place magnesium turnings in the flask. In the dropping funnel, place a solution of 2-bromocyclohexylbenzene in anhydrous diethyl ether or THF.

  • Formation: Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (cloudiness, gentle reflux), use the initiation techniques mentioned in Q1. Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution in an ice bath. Crush a significant excess of dry ice (solid CO₂) in a separate, dry flask. Slowly transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add aqueous HCl (e.g., 1M) to quench the reaction and protonate the carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can then be purified.

PART 3: General Purification Strategies

Regardless of the synthetic route, the crude product will require purification to remove unreacted starting materials and side products.

  • Acid-Base Extraction: This is a highly effective method for separating the desired carboxylic acid from neutral impurities like cyclohexylbenzene or homocoupled byproducts.[10]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). The this compound will deprotonate and move into the aqueous layer as its carboxylate salt.

    • Separate the layers. The organic layer contains the neutral impurities.

    • Cool the aqueous layer in an ice bath and re-acidify with cold aqueous acid (e.g., 1-3M HCl) until the product precipitates.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: This is an excellent final purification step to obtain high-purity, crystalline material.[11] The choice of solvent is critical; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. A co-solvent system (e.g., water/ethanol, hexanes/ethyl acetate) may be necessary.

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel chromatography can be used.[12] A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

References
  • University of the West Indies. Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • Beyond Benign. Grignard Reaction.
  • University of Colorado Denver. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Wikipedia. Suzuki reaction.
  • Mo B. Grignard Reaction Experiment Part 1, Prelab. YouTube. Published October 26, 2020.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Appchem. This compound.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • ResearchGate. Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives.
  • Organic Syntheses. Cyclohexylbenzene.
  • Google Patents. US3235588A - Purification of benzoic acid.
  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • CONCISE CHEMISTRY. Purification of Benzoic acid by Crystallization Method in Distilled Water. YouTube. Published September 30, 2020.

Sources

Technical Support Center: Synthesis of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyclohexylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, optimize your reaction conditions, and ultimately increase your product yield and purity. We will delve into the mechanistic reasoning behind common issues and provide structured, actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. The two most common industrial and laboratory-scale routes are the Suzuki-Miyaura coupling and the Grignard reaction. We will address challenges for both.

Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What are the primary causes and how can I fix it?

Low yield in a Suzuki coupling is one of the most common issues and can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Root Cause Analysis & Corrective Actions:

  • Inactive Palladium Catalyst: The active catalytic species is Pd(0). Oxygen can oxidize Pd(0) to Pd(II), effectively killing the catalyst.[1]

    • Solution: Ensure your entire apparatus is under a strict inert atmosphere (argon or high-purity nitrogen). Solvents must be rigorously degassed before use. This can be achieved by bubbling argon through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[1]

  • Suboptimal Ligand or Base Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. The base is crucial for activating the boronic acid. An incorrect choice for your specific substrates (e.g., an electronically demanding 2-substituted benzoic acid) can halt the catalytic cycle.

    • Solution: For sterically hindered substrates like this compound precursors, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are often required.[1] The choice of base is also critical; inorganic bases like K₃PO₄ or K₂CO₃ are commonly effective.[1][2] If your reaction is failing, consider screening a panel of different ligands and bases.

  • Protodeboronation of Cyclohexylboronic Acid: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), resulting in cyclohexane instead of the desired product.[1]

    • Solution: Use anhydrous solvents and reagents. Consider using a more stable boronic acid derivative, such as a potassium cyclohexyltrifluoroborate salt or a MIDA boronate, which are more resistant to protodeboronation and release the boronic acid slowly in situ.[1]

  • Low Reaction Temperature: Suzuki couplings often require thermal energy to drive the catalytic cycle, especially the reductive elimination step.

    • Solution: Gradually increase the reaction temperature. A typical range for these couplings is 80-110 °C.[1][3] Monitor the reaction by TLC or LC-MS to track progress and check for any byproduct formation as the temperature is increased. Microwave-assisted synthesis can also be explored to significantly reduce reaction times and improve yields by allowing for precise temperature and pressure control.[4]

Q2: I am performing a Grignard reaction between cyclohexylmagnesium bromide and 2-chlorobenzoic acid, but my yield is poor and I'm isolating significant amounts of cyclohexane and biphenyl. What is going wrong?

This is a classic issue in Grignard chemistry, stemming from the high reactivity and basicity of the Grignard reagent.

Root Cause Analysis & Corrective Actions:

  • Presence of Protic Contaminants (Water): The cyclohexyl group in a Grignard reagent is highly carbanionic and an extremely strong base. It will readily react with any acidic proton, most commonly from trace amounts of water in the glassware or solvent. This "quenches" the reagent, forming cyclohexane.[5]

    • Solution: All glassware must be rigorously dried before use (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours) and assembled while hot under an inert atmosphere. The solvent (typically THF or diethyl ether) must be anhydrous. Using freshly opened bottles of anhydrous solvent or distilling from a drying agent (like sodium/benzophenone) is critical.[6]

  • Formation of the Grignard Reagent Failed: The reaction between magnesium metal and cyclohexyl bromide can be difficult to initiate. An oxide layer on the magnesium surface can prevent the reaction from starting.

    • Solution: Use magnesium turnings that are fresh and shiny. If initiation is slow, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating or sonication can also help initiate the reaction.[5]

  • Side Reaction with the Carboxylic Acid Proton: The Grignard reagent will react with the acidic proton of 2-chlorobenzoic acid itself, destroying one equivalent of the reagent.

    • Solution: A common strategy is to first protect the carboxylic acid, for example, as a silyl ester, or to use a di-Grignard reagent or excess Grignard reagent to first deprotonate the acid and then allow for the subsequent coupling reaction. A more modern approach would be to use a directed ortho-metalation strategy, though this is a different synthetic route.

Frequently Asked Questions (FAQs)

For Suzuki-Miyaura Coupling:
  • Q: What is the optimal catalyst loading?

    • A: Typically, palladium catalyst loading ranges from 0.5 to 2.0 mol%.[3] Starting with 1 mol% is common for initial optimizations. Higher loadings can sometimes increase reaction speed but may also lead to more side products and are less economical for scale-up.

  • Q: Which solvent system is best?

    • A: A mixture of an organic solvent and water is often used. Common organic solvents include toluene, THF, or DMF.[3] A popular system is a 10:1 mixture of toluene and water.[1] The aqueous phase is necessary to dissolve the inorganic base.

For Grignard Reactions:
  • Q: Can I use a different starting material instead of 2-chlorobenzoic acid?

    • A: Yes, but it changes the strategy. If you start with a protected 2-halobenzaldehyde, the Grignard reagent will add to the aldehyde to form a secondary alcohol, which would then need to be oxidized to the carboxylic acid. A more direct route involves reacting the Grignard reagent with solid carbon dioxide (dry ice). For example, forming cyclohexylmagnesium bromide and then pouring it over an excess of crushed dry ice, followed by an acidic workup, is a classic method to form cyclohexanecarboxylic acid. To synthesize this compound, the coupling approach is more direct.

  • Q: How do I purify my this compound after the reaction?

    • A: The primary purification method involves acid-base extraction. After the reaction, the mixture can be acidified. The desired carboxylic acid will be protonated and insoluble in water but soluble in an organic solvent like ethyl acetate. Neutral impurities (like biphenyl from a Grignard reaction) will remain in the organic layer. By extracting the organic layer with an aqueous base (e.g., NaOH or NaHCO₃), the carboxylic acid is deprotonated to its carboxylate salt and moves into the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be separated, re-acidified (with HCl), and the pure this compound will precipitate out and can be collected by filtration. Recrystallization from a suitable solvent can be used for further purification.

Data Summary & Experimental Protocols

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
ParameterConditionRationale / Comment
Aryl Halide 2-Bromobenzoic Acid (1.0 equiv)Bromides are generally more reactive than chlorides.
Boronic Acid Cyclohexylboronic Acid (1.3-1.5 equiv)A slight excess is used to drive the reaction to completion.
Pd Catalyst Pd(OAc)₂ (1-2 mol%)A common and effective palladium(II) precatalyst.
Ligand SPhos or PCy₃ (2-4 mol%)Bulky, electron-rich ligands are crucial for hindered substrates.[1]
Base K₃PO₄ (2.0-3.0 equiv)A strong inorganic base effective in many Suzuki couplings.[1]
Solvent Toluene / H₂O (10:1 v/v)Provides a biphasic system to dissolve both organic and inorganic reagents.
Temperature 90-110 °CSufficient thermal energy is needed for the catalytic cycle.
Atmosphere Inert (Argon or N₂)Critical to prevent catalyst deactivation by oxygen.[1]

Optimized Protocol: Suzuki-Miyaura Synthesis

Objective: To synthesize this compound from 2-bromobenzoic acid and cyclohexylboronic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), cyclohexylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Loading: In a glovebox or under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and tricyclohexylphosphine (PCy₃, 0.04 equiv).

  • Solvent Addition: Add a 10:1 mixture of toluene and water that has been previously degassed by bubbling with argon for 30 minutes.

  • Degassing: Seal the flask and further degas the entire reaction mixture by bubbling argon through the solution for an additional 15 minutes.[1]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Extraction: Extract the organic layer with 1M NaOH (aq). Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl until a white precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Visualizing the Process

Troubleshooting Workflow

G start Low Yield or Stalled Reaction check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Conditions Optimal? start->check_conditions check_reagents Are Reagents Pure & Stable? start->check_reagents inert_atm Solution: 1. Ensure rigorous inert atmosphere. 2. Degas all solvents thoroughly. check_catalyst->inert_atm No temp Is Temperature High Enough? check_conditions->temp Maybe protodeboronation Issue: Protodeboronation? check_reagents->protodeboronation Side reactions observed? increase_temp Action: Increase temperature to 80-110 °C. Monitor progress. temp->increase_temp No check_base Is Base/Ligand Correct? temp->check_base Yes screen_ligands Action: Screen bulky phosphine ligands and different inorganic bases. check_base->screen_ligands No use_stable Solution: 1. Use anhydrous reagents. 2. Consider stable boronic acid derivatives (e.g., trifluoroborate salts). protodeboronation->use_stable Yes

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • University of the West Indies. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids.
  • ResearchGate. (n.d.). Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments. Request PDF.
  • Dawood, R., & Solaiman, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • University of Missouri-St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Athabasca University. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.

Sources

Technical Support Center: Workup and Purification of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyclohexylbenzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the reaction workup and purification of this compound. The protocols and insights provided are grounded in established chemical principles and validated experimental practices to ensure reliability and reproducibility.

I. Frequently Asked Questions (FAQs)

Q1: What is the initial step in the workup of a typical this compound synthesis?

The first step in a standard aqueous workup is to quench the reaction mixture.[1] This is often followed by dilution with an appropriate organic solvent to facilitate the separation of the organic and aqueous layers.[1] The choice of quenching agent and solvent will depend on the specific reaction conditions used for the synthesis.

Q2: How can I effectively remove unreacted starting materials and catalysts?

For many synthetic routes, such as those involving organometallic reagents, a careful aqueous wash is crucial.[2] Acidic or basic washes can be employed to remove unreacted starting materials or byproducts by converting them into water-soluble salts. For instance, an acidic wash can help remove any basic impurities, while a basic wash will react with the carboxylic acid product to form a water-soluble carboxylate salt, which can then be isolated.

Q3: My crude this compound appears oily or discolored. What are the likely impurities?

Oily residues or discoloration often indicate the presence of side-products or residual high-boiling solvents. Common impurities can arise from side reactions such as the formation of esters if an alcohol was present or from the incomplete removal of catalysts.[3] Colored impurities may be removed by treating a solution of the crude product with activated charcoal.[4]

Q4: What is the most effective method for purifying this compound?

Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound.[5][6] The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures.[7]

Q5: How do I select an appropriate solvent for the recrystallization of this compound?

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8] It should not react with the compound and should either dissolve impurities well at all temperatures or not at all.[8] For this compound, which is slightly soluble in water but soluble in organic solvents like methanol, ethanol, and DMSO, a mixed solvent system (e.g., ethanol/water or acetone/water) might be effective.[9][10]

II. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the workup and purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No crystal formation upon cooling. The solution is not sufficiently saturated.[8]1. Evaporate some of the solvent to concentrate the solution.[8]2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[11]
The product "oils out" instead of crystallizing. The compound's solubility in the chosen solvent is too high, or the cooling rate is too rapid.[10]1. Use a less polar solvent or a solvent mixture to decrease solubility.[10]2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Low recovery of purified product. Too much solvent was used, or the compound is significantly soluble in the cold solvent.[12]1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[12]2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[12]
Colored impurities remain after recrystallization. The impurity has similar solubility characteristics to the product.[10]1. Try a different recrystallization solvent or a multi-solvent system.[10]2. Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[4]
Workup Complications
ProblemPossible Cause(s)Solution(s)
Formation of a persistent emulsion during aqueous extraction. The organic and aqueous layers have similar densities, or surfactants are present.1. Add brine (saturated aqueous NaCl solution) to increase the ionic strength and density of the aqueous layer.[2]2. Filter the entire mixture through a pad of Celite.
Product is not found in the organic layer after extraction. The product, being a carboxylic acid, may have been deprotonated and partitioned into the aqueous layer during a basic wash.Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which can then be collected by filtration or extracted with a fresh portion of organic solvent.
Gooey or insoluble precipitate forms between layers. This can be due to the precipitation of salts or other insoluble byproducts.[13]Continue washing with water to dissolve the precipitate. If it persists, filtration of the entire mixture may be necessary.[13]

III. Experimental Protocols

Standard Aqueous Workup Procedure
  • Quenching: Cool the reaction mixture in an ice bath and slowly add a quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Dilution: Dilute the quenched mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.

  • Washing:

    • Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove any basic impurities.

    • Wash with a saturated aqueous solution of sodium bicarbonate to extract the this compound into the aqueous layer as its sodium salt.

  • Isolation of the Carboxylic Acid:

    • Separate the aqueous layer containing the sodium 2-cyclohexylbenzoate.

    • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the product precipitates out.

    • Collect the solid product by vacuum filtration.

  • Drying: Wash the collected solid with cold water and dry it under vacuum.

Recrystallization Protocol
  • Solvent Selection: Determine a suitable solvent or solvent system in which this compound is soluble when hot and sparingly soluble when cold.[10]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.[12]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[12]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[12]

IV. Visualized Workflow

Workup_and_Purification cluster_workup Reaction Workup cluster_purification Purification Quench 1. Quench Reaction Dilute 2. Dilute with Organic Solvent Quench->Dilute Extract 3. Aqueous Extraction (Acid/Base Washes) Dilute->Extract Isolate 4. Isolate Crude Product (Acidification & Filtration) Extract->Isolate Recrystallize 5. Recrystallization Isolate->Recrystallize Crude Product Filter 6. Filter Crystals Recrystallize->Filter Dry 7. Dry Pure Product Filter->Dry FinalProduct FinalProduct Dry->FinalProduct Pure this compound

Caption: General workflow for the workup and purification of this compound.

V. References

  • Vertex AI Search. (n.d.). This compound 97% - Premium Quality at Best Price - Industrial Chemicals. Retrieved January 10, 2026.

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. Retrieved January 10, 2026.

  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Retrieved January 10, 2026.

  • Yadav, V. K., & Sriram, M. (2005). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Indian Journal of Chemistry - Section B, 44(5), 1049-1066.

  • Corson, B. B., & Ipatieff, V. N. (1941). Cyclohexylbenzene. Organic Syntheses, Coll. Vol. 1, p.183.

  • BenchChem. (2025). Technical Support Center: Advanced Purification of N-cyclohexyl-2-phenoxybenzamide. Retrieved January 10, 2026.

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  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved January 10, 2026.

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  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved January 10, 2026.

  • University of Sydney. (n.d.). Recrystallisation of benzoic acid. Retrieved January 10, 2026.

  • BenchChem. (2025). A Technical Guide to the Synthesis of 2-Cyclohexylnaphthalen-1-ol: Novel Approaches and Methodologies. Retrieved January 10, 2026.

  • St. Olaf College. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 10, 2026.

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved January 10, 2026.

  • LookChem. (n.d.). This compound. Retrieved January 10, 2026.

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  • Google Patents. (n.d.). Purification of benzoic acid. US3235588A. Retrieved January 10, 2026.

  • BenchChem. (2025). Common side reactions in the synthesis of Cyclohexaneacetic acid. Retrieved January 10, 2026.

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  • Thermo Fisher Scientific. (n.d.). This compound, 97% 5 g. Retrieved January 10, 2026.

  • El-Mekabaty, A., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491.

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Technical Support Center: 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Cyclohexylbenzoic Acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on the safe handling, storage, and use of this compound. The following information is presented in a question-and-answer format to directly address potential issues and ensure scientific integrity in your experimental workflows.

Section 1: Compound Identification and Properties

Q1: What is this compound and what are its key physical properties?

This compound is a solid organic compound with the molecular formula C₁₃H₁₆O₂.[1] It belongs to the benzoic acid family, featuring a cyclohexyl group attached to the benzene ring at the ortho-position relative to the carboxylic acid. This structure is fundamental to its chemical behavior and solubility characteristics. It is typically supplied as a white or off-white crystalline solid.

Understanding its physical properties is the first step in ensuring safe and effective handling. Key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 204.27 g/mol [1]
Melting Point 103°C to 105°C[1][2]
Appearance White Crystalline Solid[3]
Boiling Point 332.4°C at 760 mmHg[2]
Flash Point 156.8°C[2]
Density 1.115 g/cm³[2]

Section 2: Safety, Handling, and Personal Protective Equipment (PPE)

Q2: What are the primary hazards associated with this compound?

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. The primary hazards are:

  • H315: Causes skin irritation .[1][3]

  • H319: Causes serious eye irritation .[1][3]

  • H335: May cause respiratory irritation .[1][3]

These classifications necessitate careful handling and the use of appropriate personal protective equipment to prevent exposure.

Q3: What specific Personal Protective Equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is critical. The choice of PPE acts as a primary barrier against the identified hazards of skin, eye, and respiratory irritation.[4]

PPE TypeSpecification & Rationale
Eye/Face Protection Chemical splash goggles are mandatory to prevent contact with the eyes, which can cause serious irritation.[3][4] A face shield should be used in addition to goggles when there is a significant risk of splashing.[4][5]
Hand Protection Wear chemically resistant gloves, such as nitrile or neoprene.[4][5] Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound, even after removing gloves.[6]
Body Protection A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[3][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.[3][6] If a fume hood is not available or if dust levels are significant, a NIOSH-approved respirator for dusts should be used.[7][8]
Q4: What are the best practices for handling this compound in the laboratory?

Adherence to a structured workflow minimizes risk. The following diagram outlines the key steps for safely handling the compound from receipt to experimental use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Review SDS & Experimental Protocol DonPPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Ventilation 3. Prepare Ventilated Workspace (Chemical Fume Hood) DonPPE->Ventilation Weigh 4. Weigh Compound Carefully (Avoid Dust Generation) Ventilation->Weigh Transfer 5. Transfer to Reaction Vessel (Use Spatula/Funnel) Weigh->Transfer Solubilize 6. Add Solvent & Solubilize (Inside Fume Hood) Transfer->Solubilize Clean 7. Clean Equipment & Workspace Solubilize->Clean DoffPPE 8. Doff PPE Correctly Clean->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for Safe Handling of this compound.

Key practices include:

  • Avoid Dust Formation : This is a solid compound; handle it carefully to prevent generating airborne dust which can be inhaled.[3][9]

  • Ventilation : Always use this chemical in a well-ventilated area or a chemical fume hood to control exposure.[3][9]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[6] Wash hands and any exposed skin thoroughly after handling.[3]

  • Avoid Incompatibles : Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[7]

Q5: What are the immediate first aid measures in case of accidental exposure?

Rapid response is crucial to mitigate the effects of exposure.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[9] Contaminated clothing should be removed and washed before reuse.[3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Call a physician if you feel unwell.[3]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards.[3] Do NOT induce vomiting.[7] Get medical attention if symptoms occur.[3]

Section 3: Storage and Stability

Q6: What are the correct storage conditions for this compound?

Proper storage is essential for maintaining the compound's integrity and ensuring laboratory safety.

  • Container : Keep the container tightly closed.[3][9]

  • Environment : Store in a dry, cool, and well-ventilated place.[3][9] Recommended storage is at ambient temperatures.[1]

  • Segregation : Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][10]

Q7: Is this compound stable? What conditions should be avoided?

The compound is stable under normal, recommended storage conditions.[9] However, you should avoid:

  • Excess Heat : Keep away from heat and sources of ignition.[7]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, bases, and reducing agents to prevent hazardous reactions.[7]

Section 4: Experimental Troubleshooting & FAQs

Q8: I'm having trouble dissolving this compound. What solvents are effective?

This is a common issue rooted in the compound's chemical structure. Like its parent compound, benzoic acid, this compound has low solubility in water but is readily soluble in many organic solvents.[11]

Solvent ClassSolubility Profile & Rationale
Aqueous Solvents Sparingly soluble in cold water. Solubility increases with temperature, but it is generally not the preferred solvent.[11]
Polar Protic Solvents Readily soluble in alcohols like ethanol and methanol.[11][12] These solvents can form hydrogen bonds with the carboxylic acid group, facilitating dissolution.
Polar Aprotic Solvents Soluble in solvents like acetone and ethyl acetate.[11][13]
Nonpolar Solvents Soluble in solvents such as benzene, toluene, and chloroform.[11][12] The nonpolar cyclohexyl and benzene rings contribute to its solubility in these solvents.

Troubleshooting Tip: If you observe incomplete dissolution, gently warming the mixture (if the reaction conditions permit) can increase solubility. Alternatively, select a more suitable organic solvent from the list above.

Q9: My reaction is yielding unexpected byproducts. Could this be related to the starting material?

While this compound is generally stable, unexpected results can arise from a few sources:

  • Purity : The typical purity is around 97%.[1] Be aware of potential minor impurities from the synthesis process that could interfere with highly sensitive reactions. Consider analytical testing (e.g., NMR, LC-MS) to confirm purity if your application is sensitive.

  • Incompatible Reagents : As an acid, it will react vigorously with strong bases. Ensure your reaction conditions are free from incompatible substances.[7]

  • Degradation : Although stable, prolonged exposure to high heat or incompatible materials during a reaction could potentially lead to degradation. Thermal decomposition can release irritating gases and vapors.[3][7]

Section 5: Spill and Disposal Procedures

Q10: How should I handle a small spill of this compound powder?

For small, contained spills in a laboratory setting, follow a systematic procedure to ensure safety and prevent contamination.

G start Spill Occurs alert 1. Alert Personnel in Immediate Area start->alert ppe 2. Ensure PPE is Worn (Gloves, Goggles, Respirator if needed) alert->ppe contain 3. Prevent Dust Spread (Cover with plastic sheet if necessary) ppe->contain collect 4. Gently Sweep Up Solid (Use non-sparking tools) contain->collect package 5. Place in Labeled Container for Chemical Waste collect->package decon 6. Decontaminate Spill Area (Use appropriate solvent/soap & water) package->decon dispose 7. Dispose of Waste & Contaminated PPE According to Regulations decon->dispose end Spill Managed dispose->end

Caption: Decision Tree for Small Spill Response.

The key steps are to ensure personal protection, avoid making the solid airborne, and collect it for proper disposal.[3][9] Sweep up the material and place it into a suitable, closed container for disposal.[3] Avoid actions that generate dust.[9]

Q11: How do I dispose of waste this compound?

Chemical waste must be managed according to institutional, local, regional, and national regulations.[7][14]

  • Classification : This material should be treated as hazardous waste.[15]

  • Collection : Collect waste material and any contaminated items (e.g., paper towels, gloves) in a clearly labeled, sealed container.

  • Disposal : Dispose of the contents and container through an approved waste disposal plant or licensed waste disposal company.[3][14] Do not empty into drains.[15]

References

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]
  • This compound. LookChem. [Link]
  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Essential Chemical PPE. Trimaco. [Link]
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
  • Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
  • SDS of Benzoic Acid: Important Data and Inform
  • Common Lab Safety Problems and Easy Solutions. UTHealth Houston. [Link]
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.

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Technical Support Center: Protecting Group Strategies for 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protecting group strategies, with a specific focus on the sterically hindered molecule, 2-cyclohexylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with protecting and deprotecting this and similar sterically encumbered carboxylic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield During Esterification of this compound

Question: I am attempting to protect this compound as a methyl ester using standard Fischer esterification conditions (methanol with a sulfuric acid catalyst), but I am getting very low to no product. What is going wrong?

Answer:

The primary challenge with this compound is the significant steric hindrance around the carboxylic acid group. The bulky cyclohexyl group at the ortho position physically blocks the approach of the nucleophile (methanol) to the carbonyl carbon. Standard Fischer esterification is an equilibrium-driven process that is highly sensitive to steric effects, often resulting in poor yields for ortho-substituted benzoic acids.[1][2]

Causality and Recommended Solutions:

  • Steric Hindrance: The cyclohexyl group prevents the formation of the tetrahedral intermediate necessary for esterification.[2]

  • Reagent Choice: A more reactive and less sterically demanding methylating agent is required.

Recommended Protocol: Esterification using Trimethylsilyldiazomethane (TMS-Diazomethane)

TMS-diazomethane is a safer and highly effective alternative to diazomethane for the methylation of carboxylic acids, especially hindered ones.[3] The reaction proceeds under mild conditions and often gives near-quantitative yields.[3]

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of an ethereal solvent (like diethyl ether or THF) and methanol (e.g., a 7:2 ratio) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of TMS-diazomethane (typically ~1.2 eq, e.g., a 2.0 M solution in hexanes) dropwise to the stirred solution. You should observe the evolution of nitrogen gas.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • If the reaction is not complete after a few hours, an additional portion of TMS-diazomethane can be added.

  • Once the starting material is consumed, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid.

  • Concentrate the reaction mixture in vacuo to obtain the crude methyl 2-cyclohexylbenzoate. The product can then be purified by column chromatography if necessary.

Problem 2: Incomplete Saponification (Deprotection) of a Hindered Ester

Question: I have successfully synthesized the methyl ester of this compound, but now I am struggling to hydrolyze it back to the carboxylic acid using standard conditions (e.g., NaOH in methanol/water). The reaction is either very slow or incomplete. Why is this happening?

Answer:

Just as steric hindrance makes the formation of the ester difficult, it also hinders its deprotection. Saponification involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The ortho-cyclohexyl group shields the carbonyl group, making this attack less favorable and slowing down the rate of hydrolysis significantly.[4]

Causality and Recommended Solutions:

  • Steric Shielding: The bulky ortho-substituent impedes the approach of the hydroxide nucleophile.

  • Reaction Conditions: More forcing conditions or alternative deprotection strategies are necessary to overcome this steric barrier.

Troubleshooting Strategies:

  • More Forcing Conditions:

    • Increase the reaction temperature (reflux).

    • Use a higher concentration of the base (e.g., 5M NaOH or KOH).

    • Employ a co-solvent like THF or dioxane to improve the solubility of the substrate.[5]

    • Prolong the reaction time, carefully monitoring for potential side reactions.

  • Alternative Nucleophiles: In some cases, "softer" nucleophiles can be more effective for cleaving hindered esters via an SN2-type mechanism on the methyl group.[4] Reagents like sodium thiophenoxide in a polar aprotic solvent (e.g., DMF) can be effective.[4]

  • Lewis Acid-Mediated Deprotection: For certain types of esters (though less common for simple methyl esters), Lewis acids can be used to activate the ester for cleavage.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding protecting group strategies for sterically hindered carboxylic acids.

Q1: What are the best types of protecting groups for a sterically hindered carboxylic acid like this compound?

A1: The most suitable protecting groups are those that can be introduced under mild conditions using highly reactive reagents that are not sensitive to steric bulk. Esters are the most common choice.[7][8]

Protecting GroupFormation ConditionsDeprotection ConditionsAdvantages & Disadvantages
Methyl Ester TMS-diazomethane[9][10]; Diazomethane[5]Strong base (NaOH, KOH) with heat[5]; Strong acid (less common)[11]Adv: Small size, relatively stable. Disadv: Difficult to remove on hindered substrates. Diazomethane is toxic and explosive.[5]
Benzyl Ester Benzyl bromide with a base; Benzyl alcohol with a coupling agent.Hydrogenolysis (e.g., H₂, Pd/C)[11]Adv: Deprotection is under neutral conditions, orthogonal to many acid/base labile groups.[12] Disadv: Formation can be sterically hindered.
tert-Butyl Ester Isobutylene with an acid catalyst.Strong acid (e.g., TFA)[11]Adv: Resistant to basic and nucleophilic conditions.[13] Disadv: Formation is difficult for hindered acids; deprotection requires strong acid.
Silyl Esters Silyl chlorides (e.g., TMS-Cl, TES-Cl) with a base.Mild acid, base, or fluoride sources (e.g., TBAF)[11][14]Adv: Very easy to remove. Disadv: Generally too labile for many reaction conditions and purification.[14][15]

Q2: Why can't I just use a stronger acid catalyst or higher temperatures for the initial Fischer esterification?

A2: While more forcing conditions can sometimes increase the rate of a slow reaction, for Fischer esterification of a sterically hindered acid, this often leads to undesirable side reactions. High temperatures and strong acids can cause dehydration of the cyclohexyl ring or other decomposition pathways, leading to a complex mixture of products and a lower yield of the desired ester. The core issue is the high activation energy for the desired reaction due to sterics, which is better overcome by using a more reactive reagent rather than brute force conditions.

Q3: Are there any non-ester protecting groups I should consider?

A3: Yes, though less common for simple protection, oxazolines can be used.[8] They are formed from the carboxylic acid and a 2-amino alcohol. Oxazolines are stable to a wide range of reagents but require strong acidic or basic conditions for removal.[8][11] Another option is the 1,3-dithian-2-yl-methyl (dM-Dim) group, which is stable and can be deprotected under nearly neutral oxidative conditions, offering orthogonality to acid, base, and hydrogenation methods.[16]

Q4: What is "orthogonal protection" and how might it apply here?

A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[7][17] For example, if your molecule also contained an acid-labile alcohol protecting group (like a silyl ether), you would want to protect the carboxylic acid in a way that doesn't require acid for removal. In this case, protecting the carboxylic acid as a benzyl ester (removable by hydrogenolysis) would be an excellent orthogonal strategy.[7] This allows you to deprotect either functional group without affecting the other.

Visualizing Protecting Group Strategy

A critical aspect of synthesis planning is selecting the appropriate protecting group based on the molecular structure and the required reaction conditions.

ProtectingGroup_Strategy Start Start: this compound Protect Protect Carboxylic Acid Start->Protect Reaction Perform Desired Synthesis Step(s) (e.g., Grignard, Reduction, etc.) Protect->Reaction Deprotect Deprotect to Regenerate Carboxylic Acid Reaction->Deprotect End Final Product Deprotect->End

Caption: General workflow for using a protecting group in organic synthesis.

The decision-making process for a sterically hindered acid involves careful consideration of both the protection and deprotection steps.

Decision_Tree cluster_protection Protection Step cluster_deprotection Deprotection Step Start Need to protect This compound Sterics Is standard esterification (e.g., Fischer) feasible? Start->Sterics TMS_D Use highly reactive agent (e.g., TMS-Diazomethane) Sterics->TMS_D No (High Steric Hindrance) Std_Cond Standard Conditions (e.g., H+/MeOH) Sterics->Std_Cond Yes (Low Steric Hindrance) Ortho Orthogonal Strategy Needed? TMS_D->Ortho Std_Cond->Ortho Base_Stable Protect as Benzyl Ester (Deprotect via Hydrogenolysis) Ortho->Base_Stable Yes Acid_Stable Protect as Methyl Ester (Deprotect via Saponification) Ortho->Acid_Stable No

Caption: Decision tree for selecting a protecting group for a hindered acid.

References

  • Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). National Institutes of Health.
  • Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. (n.d.). Taylor & Francis Online.
  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
  • Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Methylation of some natural occurring carboxylic acids. (n.d.). ResearchGate.
  • Protecting group. (n.d.). Wikipedia.
  • Kabalka, G. W., & Bierer, D. E. (1989). Trimethylsilyl esters: protection of carboxylic acids during hydroboration reactions. Organometallics. ACS Publications.
  • Kuehnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. University of Edinburgh Research Explorer.
  • Protection of Carboxylic acid by Ester. (n.d.). SynArchive.
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • dM-Dim for Carboxylic Acid Protection. (2018, March 27). National Institutes of Health.
  • What's the best way to methylate carboxylic acids without diazomethane? (2014, February 23). Reddit.
  • Chapter 6 Carboxyl Protecting Groups. (n.d.).
  • Methyl Esters. (n.d.). Organic Chemistry Portal.
  • Recent developments in chemical deprotection of ester functional group. (n.d.). ResearchGate.
  • A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. (n.d.). National Institutes of Health.
  • Protecting Groups. (n.d.).
  • Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. (n.d.). Journal of the American Chemical Society.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018, April 1).
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (n.d.). PubMed.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). National Institutes of Health.
  • Ester Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. (n.d.). ResearchGate.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (n.d.). Semantic Scholar.
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Ortho effect. (n.d.). Wikipedia.
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal.

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Technical Support Center: Scaling Up the Synthesis of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-cyclohexylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important chemical intermediate. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, field-proven insights grounded in established organometallic principles to ensure the robustness and reproducibility of your synthesis.

I. Overview of Synthetic Strategy: The Suzuki-Miyaura Coupling

The synthesis of this compound on a larger scale is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance, generally good yields, and utilizes relatively stable organoboron reagents. The core transformation involves the coupling of a 2-halobenzoic acid with a cyclohexylboronic acid derivative.

While other methods like Negishi coupling exist, the Suzuki-Miyaura reaction is often preferred in industrial settings due to the lower toxicity and easier handling of boronic acids compared to organozinc reagents.[1][2] However, scaling this reaction is not without its challenges, including ensuring catalyst activity, minimizing side reactions, and removing palladium residues from the final product.[1][3]

Reaction Scheme:

Suzuki_Miyaura_Reaction R1 2-Bromobenzoic Acid plus1 + catalyst Pd Catalyst Ligand Base R2 Cyclohexylboronic Acid P1 This compound plus2 + P2 Borinic Acid Byproduct

Caption: Suzuki-Miyaura coupling for this compound synthesis.

II. Detailed Experimental Protocol (50g Scale)

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific equipment and raw material purity.

Materials:

Reagent/SolventFormulaM.W.AmountMolesEquivalents
2-Bromobenzoic AcidC₇H₅BrO₂201.0250.0 g0.2491.0
Cyclohexylboronic AcidC₆H₁₃BO₂127.9838.2 g0.2981.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.721.15 g1.25 mmol0.005
SPhosC₂₇H₃₃O₂P410.522.05 g5.0 mmol0.02
Potassium Phosphate (K₃PO₄)K₃PO₄212.27158.5 g0.7473.0
1,4-DioxaneC₄H₈O₂88.11500 mL--
Deionized WaterH₂O18.0250 mL--

Procedure:

  • Inert Atmosphere: To a dry 1 L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-bromobenzoic acid (1.0 eq.), cyclohexylboronic acid (1.2 eq.), and finely powdered potassium phosphate (3.0 eq.).

  • Degassing: Seal the reactor and purge with nitrogen for 30 minutes. A thorough degassing is critical to prevent catalyst oxidation.[4]

  • Catalyst Addition: Under a positive nitrogen flow, add the palladium precatalyst Pd₂(dba)₃ (0.5 mol%) and the SPhos ligand (2 mol%). Using a bulky, electron-rich phosphine ligand like SPhos is crucial to accelerate the reaction and prevent side reactions with sterically hindered substrates.[5]

  • Solvent Addition: Add the degassed 1,4-dioxane and deionized water. The aqueous phase is essential for the transmetalation step of the catalytic cycle.[6]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Efficient mixing is important, especially as the reaction mixture may be heterogeneous.[7]

  • Monitoring: Monitor the reaction progress by HPLC or TLC until consumption of the 2-bromobenzoic acid is complete (typically 4-8 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Add 500 mL of water and stir for 15 minutes.

  • Workup - pH Adjustment: Slowly add 2M HCl to the vigorously stirred mixture until the pH is ~2. This will protonate the carboxylate and precipitate the product.

  • Isolation: Filter the resulting solid and wash the filter cake with water (2 x 100 mL) to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the this compound synthesis.

Troubleshooting_Flowchart start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Reaction Monitoring (HPLC/TLC) low_yield Low or No Conversion of 2-Bromobenzoic Acid start->low_yield byproducts Significant Byproduct Formation start->byproducts inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst Is Pd black visible? poor_reagents Poor Reagent Quality low_yield->poor_reagents Are reagents old or clumpy? suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond Is temperature/mixing adequate? protodehalogenation Protodehalogenation (Benzoic acid byproduct) byproducts->protodehalogenation Is benzoic acid observed? homocoupling Homocoupling (Bicyclohexyl or Biphenyl-dicarboxylic acid) byproducts->homocoupling Are dimers of starting materials seen? sol_catalyst Ensure rigorous degassing. Use fresh, high-quality Pd source/ligand. Increase catalyst loading slightly (e.g., to 1 mol%). inactive_catalyst->sol_catalyst sol_reagents Verify purity of starting materials. Use finely powdered, dry base. poor_reagents->sol_reagents sol_conditions Increase temperature to 100-110°C. Ensure efficient stirring. suboptimal_cond->sol_conditions sol_proto Use anhydrous, aprotic solvents. Ensure base (K₃PO₄) is dry. Bulky ligands like SPhos can suppress this. protodehalogenation->sol_proto sol_homo Rigorously exclude oxygen. Use 1.1-1.2 eq. of boronic acid; avoid large excess. homocoupling->sol_homo

Sources

Technical Support Center: Catalyst Selection for 2-Cyclohexylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for reactions involving 2-cyclohexylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and detailed protocols for the catalytic conversion of this compound. Our focus is primarily on the most common and industrially relevant transformation: the dehydrogenation to 2-phenylbenzoic acid, a key intermediate in fine chemical and pharmaceutical synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction mechanisms for the dehydrogenation of this compound.

Q1: What is the primary catalytic reaction for this compound, and why is it important?

The most prevalent and synthetically valuable reaction is the catalytic dehydrogenation (aromatization) of the cyclohexyl ring to yield 2-phenylbenzoic acid. This product is a crucial building block in organic synthesis. The transformation is challenging as it requires the selective cleavage of multiple C-H bonds while preserving the carboxylic acid functionality. The choice of catalyst is therefore paramount to achieving high yield and selectivity.

Q2: What are the most effective catalysts for the dehydrogenation of this compound to 2-phenylbenzoic acid?

Palladium-based catalysts are the industry standard and the most extensively documented for this type of transformation.[1][2] Both heterogeneous and homogeneous palladium catalysts are effective.

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a robust and widely used option. It offers ease of separation, reusability, and high activity.[3]

  • Homogeneous Catalysts: Palladium(II) salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) trifluoroacetate (Pd(TFA)₂) are highly effective, often exhibiting superior activity and selectivity under milder conditions.[1][2] These systems may require specific ligands or co-catalysts to facilitate the catalytic cycle.

Q3: Can you explain the general mechanism for palladium-catalyzed dehydrogenation?

The mechanism for dehydrogenation of a saturated carbocycle like the one in this compound typically proceeds through a series of C-H activation and β-hydride elimination steps. For a Pd(II) catalyst, the cycle involves the palladium center repeatedly breaking C-H bonds and eliminating hydrogen, which is then removed from the system by an oxidant (like O₂) or a hydrogen acceptor.[2] This prevents the reverse reaction (hydrogenation) and drives the reaction towards aromatization.

Dehydrogenation_Mechanism cluster_cycle Catalytic Cycle cluster_regeneration Catalyst Regeneration Substrate R-Cyclohexane (this compound) CH_Activation C-H Activation Substrate->CH_Activation + Pd(II) Pd_II Pd(II) Catalyst Intermediate_1 Alkyl-Pd(II)-H Intermediate CH_Activation->Intermediate_1 Beta_Elimination β-Hydride Elimination Intermediate_1->Beta_Elimination Intermediate_2 Pd(II)-H₂ Complex Beta_Elimination->Intermediate_2 Product R-Arene (2-Phenylbenzoic Acid) Intermediate_2->Product + Pd(0) Oxidant Oxidant (e.g., O₂) Oxidant->Pd_II Re-oxidizes Pd(0) Reduced_Oxidant Reduced Oxidant (e.g., H₂O) Oxidant->Reduced_Oxidant Pd_0 Pd(0) Pd_0->Pd_II Oxidation

Caption: Simplified catalytic cycle for Pd(II)-catalyzed aerobic dehydrogenation.

Q4: Should I use a homogeneous or heterogeneous catalyst for my experiment?

The choice depends on your specific process requirements.

FeatureHeterogeneous (e.g., Pd/C)Homogeneous (e.g., Pd(OAc)₂)
Activity Generally good, may require higher temperatures or pressures.Often higher activity under milder conditions.
Selectivity Can be very good, but may be lower than homogeneous systems.Typically very high selectivity.
Separation Simple filtration.Requires extraction or chromatography.
Reusability Can often be recycled, though deactivation is a concern.Difficult to recycle the catalyst.
Cost Initial cost may be higher, but reusability can make it cost-effective.Lower initial cost, but single-use increases overall cost.
Process Ideal for batch or continuous flow processes.Primarily suited for batch processes.

For initial lab-scale synthesis and screening, a homogeneous catalyst might offer faster results. For process development and scale-up, the ease of handling and recyclability of a heterogeneous catalyst like Pd/C is highly advantageous.[3]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the catalytic dehydrogenation of this compound.

Troubleshooting_Workflow cluster_catalyst Step 1: Check Catalyst Integrity cluster_conditions Step 2: Verify Reaction Conditions Start Low or No Conversion Cat_Poison Is the catalyst poisoned? (e.g., by sulfur, thiols) Start->Cat_Poison Cat_Inactive Is the catalyst old or inactive? Cat_Poison->Cat_Inactive No Sol_Poison Action: Use fresh, high-purity catalyst. Ensure reagents/solvents are pure. Cat_Poison->Sol_Poison Yes Cat_Loading Is catalyst loading sufficient? Cat_Inactive->Cat_Loading No Cat_Inactive->Sol_Poison Yes Sol_Loading Action: Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). Cat_Loading->Sol_Loading Yes Temp Is the temperature too low? Cat_Loading->Temp No Pressure Is the oxidant/H₂ acceptor supply insufficient? Temp->Pressure No Sol_Temp Action: Increase temperature. Dehydrogenation is endothermic. Temp->Sol_Temp Yes Agitation Is agitation poor? Pressure->Agitation No Sol_Pressure Action: Ensure adequate O₂ supply (if aerobic) or stoichiometric H₂ acceptor. Pressure->Sol_Pressure Yes Sol_Agitation Action: Increase stirring speed to overcome mass transfer limitations. Agitation->Sol_Agitation Yes End Problem Persists Agitation->End No (Consult further)

Caption: Troubleshooting workflow for low conversion issues.

Problem 1: Low or No Product Conversion

  • Possible Cause: Catalyst Poisoning or Deactivation.

    • Explanation: The active sites on palladium can be blocked by poisons. Common poisons for palladium catalysts include sulfur compounds, and certain nitrogen-containing heterocycles.[4] The catalyst may also have lost activity from improper storage or handling.

    • Solution:

      • Ensure all reagents and solvents are of high purity and free from potential poisons.

      • Use a fresh batch of catalyst to rule out deactivation from storage.[5]

      • Handle catalysts under an inert atmosphere where appropriate.

  • Possible Cause: Suboptimal Reaction Conditions.

    • Explanation: Dehydrogenation is an endothermic process and typically requires elevated temperatures to proceed efficiently.[6] In aerobic processes, inefficient mixing can limit the mass transfer of oxygen from the gas phase to the catalyst surface, stalling the reaction.[4]

    • Solution:

      • Temperature: Gradually increase the reaction temperature. For many dehydrogenations, temperatures of 100-150 °C are effective.[3]

      • Agitation: Ensure vigorous stirring to maximize contact between the solid catalyst, the liquid substrate solution, and the gaseous oxidant (if used).[4]

      • Oxidant: If performing an aerobic oxidation, ensure a sufficient headspace of air or a gentle stream of O₂ is supplied to the reaction.

Problem 2: Poor Selectivity (Formation of Byproducts)

  • Possible Cause: Incomplete Dehydrogenation.

    • Explanation: The reaction may stall after the removal of only one or two molecules of hydrogen, leading to cyclohexene or cyclohexadiene intermediates.

    • Solution: Increase reaction time, temperature, or catalyst loading to drive the reaction to completion. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint.

  • Possible Cause: Coking or Deep Dehydrogenation.

    • Explanation: At excessively high temperatures or with prolonged reaction times, the substrate or product can decompose on the catalyst surface, forming carbonaceous deposits (coke).[6][7] This not only leads to byproduct formation but also deactivates the catalyst.

    • Solution:

      • Carefully control the reaction temperature; avoid localized overheating.

      • Optimize the reaction time to stop the reaction once the starting material is consumed, preventing subsequent product degradation.

Problem 3: Heterogeneous Catalyst Deactivation in Subsequent Runs

  • Possible Cause: Catalyst Sintering.

    • Explanation: At high temperatures, the small metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area and overall catalytic activity.[8]

    • Solution: Operate at the lowest effective temperature to minimize sintering over repeated cycles.

  • Possible Cause: Fouling by Coke Formation.

    • Explanation: Non-volatile organic residues can deposit on the catalyst surface, blocking active sites. This is a primary cause of deactivation in reforming and dehydrogenation processes.[9]

    • Solution:

      • After filtration, wash the recovered catalyst with a solvent that dissolves the product and any potential organic residues.

      • In some cases, a controlled calcination (heating in air) can burn off coke deposits, but this must be done carefully to avoid over-oxidation or sintering of the metal.

Section 3: Experimental Protocols

Protocol: General Procedure for Aerobic Dehydrogenation using Pd/C

This protocol is a representative starting point for the lab-scale synthesis of 2-phenylbenzoic acid. Optimization will be required based on your specific equipment and substrate purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add a suitable high-boiling solvent (e.g., N,N-dimethylacetamide or diphenyl ether) to dissolve the substrate.

    • Add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[4]

  • Inerting:

    • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen, especially if temperature will be raised before introducing the oxidant.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.[3]

    • Once at temperature, replace the inert atmosphere with air or a slow stream of oxygen (ensure proper safety precautions for handling oxygen at high temperatures). The top of the condenser can be left open to the atmosphere (air).

    • Monitor the reaction progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the same solvent.

    • Proceed with standard aqueous work-up and purification (e.g., extraction, crystallization, or column chromatography) to isolate the 2-phenylbenzoic acid product.

References
  • D. H. D. Winter, S. S. Stahl. (2015).
  • D. H. D. Winter, S. S. Stahl. (2015).
  • D. H. D. Winter, S. S. Stahl. (2013). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. PMC - NIH. [Link]
  • J. Zhang, et al. (2015). Dehydrogenation of Cyclohexanones with Palladium/Carbon Under Hydrogen. Synfacts. [Link]
  • D. H. D. Winter, S. S. Stahl. (2015).
  • Slideshare. (2016).
  • Google Patents. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • R. Jing, et al. (2012).
  • The Computational Catalysis and Interface Chemistry Group.
  • N. P. Lieberman. (2007). Hands On Approach to Refinery Troubleshooting. AIChE. [Link]
  • E. M. D. G. C. de Oliveira, et al. (2022). Catalytic limitations on alkane dehydrogenation under H2 deficient conditions relevant to membrane reactors. Energy & Environmental Science (RSC Publishing). [Link]
  • Master Organic Chemistry. Reactions and Mechanisms. Master Organic Chemistry. [Link]
  • A. A. Kiss, et al. (2018). Dehydrogenation of naphthenes.
  • Google Patents. (1979). Dehydrogenation of naphthene hydrocarbons.
  • H. Kim, et al. (2016). Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology (RSC Publishing). [Link]
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
  • S. M. Mali, et al. (2024).

Sources

Technical Support Center: Monitoring the Progress of 2-Cyclohexylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-cyclohexylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions. Our goal is to equip you with the expertise to confidently monitor your reactions, ensuring optimal yields and purity.

Introduction: The "Why" Behind Rigorous Reaction Monitoring

In the synthesis and application of this compound, precise reaction monitoring is not merely a procedural step but a cornerstone of successful outcomes. It allows for the real-time assessment of reactant consumption, product formation, and the emergence of any side products. This vigilance is crucial for determining the reaction endpoint, preventing over-reaction, and minimizing the formation of impurities that can complicate purification and compromise the quality of the final product. This guide will delve into the practical application of various analytical techniques for this purpose.

Section 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of organic reactions.[1] Its simplicity, speed, and low cost make it the initial go-to method for tracking the progress of your this compound synthesis.[2]

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: What is a good starting eluent system for TLC analysis of a this compound reaction?

A1: A common starting point for developing an appropriate eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For a typical Friedel-Crafts reaction to synthesize this compound, a 70:30 or 80:20 mixture of hexanes to ethyl acetate is a reasonable starting point. Due to the carboxylic acid moiety, adding a small amount of acetic acid (around 1%) to the eluent system can help to produce sharper spots and prevent streaking by suppressing the ionization of the carboxylic acid group.[3][4]

Q2: How do I visualize the spots on my TLC plate?

A2: this compound and many of its precursors contain aromatic rings, making them UV-active. Therefore, the primary method of visualization is under a UV lamp at 254 nm.[5] For compounds that are not UV-active or for enhanced visualization, staining with potassium permanganate solution can be effective. This stain reacts with compounds that can be oxidized, which is common for many organic molecules.

Q3: How can I confirm the identity of the spots on my TLC plate?

A3: To confidently identify your spots, it is crucial to run reference standards on the same TLC plate. This includes your starting materials (e.g., benzoic acid and cyclohexene for a Friedel-Crafts synthesis), your this compound product, and if available, any known potential byproducts. A "co-spot," where you spot your reaction mixture and a standard in the same lane, can also be very informative. If the reaction is complete, the co-spot of the reaction mixture and the product standard should appear as a single, well-defined spot.[6]

Troubleshooting Guide for TLC
Problem Potential Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded.Dilute your sample before spotting it on the TLC plate.[3][4]
The compound is highly polar or acidic/basic.For acidic compounds like this compound, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[3][7]
The compound is unstable on the silica gel.Consider using a different stationary phase, such as alumina, or neutralize the silica plate by adding a small amount of a suitable base (like triethylamine) to the eluent if dealing with base-sensitive compounds.[6][8]
Spots Not Visible The sample is too dilute.Concentrate your sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[3][4]
The compound is not UV-active.Try a different visualization method, such as staining with potassium permanganate or iodine vapor.[3]
Spots Too Close to the Baseline (Low Rf) The eluent is not polar enough.Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[3]
Spots Too Close to the Solvent Front (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent.[3]
Experimental Protocol: TLC Monitoring of a this compound Synthesis
  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate.

  • Spotting the Plate: Using separate capillary tubes, spot the diluted reaction mixture, a solution of your starting materials, and a solution of your product standard on the baseline.

  • Developing the Plate: Place the TLC plate in a developing chamber containing your chosen eluent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[5]

  • Interpretation: Compare the spots from your reaction mixture to the standards. The disappearance of the starting material spots and the appearance of the product spot indicate the reaction is progressing. The reaction is considered complete when the limiting reactant spot is no longer visible.[5]

Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insights

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both qualitative and quantitative analysis of reaction mixtures.[1] It offers higher resolution and sensitivity than TLC, allowing for the accurate determination of reactant consumption, product formation, and impurity levels.[9]

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: What type of HPLC column and mobile phase should I use for this compound?

A1: A reversed-phase C18 column is a standard and effective choice for separating this compound and related compounds.[10][11] A common mobile phase consists of a mixture of an aqueous buffer (often with a low pH, such as 0.1% formic or phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The acidic mobile phase is crucial for ensuring that the carboxylic acid is in its protonated form, leading to better peak shape and retention.[12]

Q2: How can I quantify the components of my reaction mixture using HPLC?

A2: Quantification is achieved by creating a calibration curve for each compound of interest (reactants, product, and any significant impurities).[5] This involves preparing a series of standards of known concentrations, injecting them into the HPLC, and plotting the peak area versus concentration. The concentration of each component in your reaction sample can then be determined from its peak area using the calibration curve.

Q3: My peaks are broad or tailing. What can I do to improve the peak shape?

A3: Peak broadening or tailing for acidic compounds like this compound is often due to interactions with residual silanol groups on the silica-based column packing. Lowering the pH of the mobile phase (e.g., to pH 2.5-3) will suppress the ionization of the carboxylic acid and minimize these interactions. Using a high-purity, end-capped C18 column can also significantly improve peak shape.

Troubleshooting Guide for HPLC
Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Lower the pH of the mobile phase. Use a highly deactivated (end-capped) column.
Column overload.Dilute the sample.
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents. Flush the injector and column thoroughly.
Carryover from a previous injection.Implement a needle wash step in your injection sequence.
Drifting Baseline Column not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Pressure Fluctuations Air bubbles in the pump.Degas the mobile phase. Purge the pump.
Leaks in the system.Check all fittings for leaks.
Experimental Protocol: HPLC Method for Monitoring this compound Reactions
  • Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over the run time to elute all components. A typical gradient might be from 10% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where all components have significant absorbance, such as 254 nm.[5]

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[5]

Data Presentation: Example HPLC Data
Compound Retention Time (min)
Benzoic Acid (Starting Material)3.5
Cyclohexene (Starting Material)8.2
This compound (Product)12.5
Potential Byproduct (e.g., 4-cyclohexylbenzoic acid)13.1

Note: Retention times are illustrative and will vary depending on the specific HPLC method and instrumentation.

Section 3: Gas Chromatography (GC) - For Volatile Components

Gas Chromatography (GC) is particularly useful for analyzing volatile and thermally stable compounds.[1] For this compound, which has a higher boiling point, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.[13][14]

Frequently Asked Questions (FAQs) for GC Analysis

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: Carboxylic acids can be challenging to analyze directly by GC due to their polarity and tendency to adsorb onto the column, leading to poor peak shape and potential decomposition at high temperatures. Derivatization converts the carboxylic acid into a less polar, more volatile ester (e.g., a methyl or silyl ester), which is more amenable to GC analysis.[15]

Q2: What are some common derivatizing agents for carboxylic acids?

A2: Common derivatizing agents include diazomethane (for methylation, though it is hazardous), trimethylsilylation reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), or esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst.[15]

Q3: What type of GC column is suitable for this analysis?

A3: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a good general-purpose choice for separating the derivatized this compound from other reaction components.

Troubleshooting Guide for GC
Problem Potential Cause(s) Solution(s)
No Peaks or Very Small Peaks Incomplete derivatization.Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
Sample decomposition in the injector.Use a lower injector temperature. Ensure the injector liner is clean and deactivated.
Peak Tailing Active sites in the column or liner.Use a deactivated liner and column. Ensure the derivatization is complete.
Split Peaks Poor injection technique.Use an autosampler for consistent injections.
Column contamination.Bake out the column at a high temperature (within its specified limits).
Experimental Protocol: GC Analysis via Derivatization
  • Sample Preparation: Take a small aliquot of the reaction mixture and evaporate the solvent.

  • Derivatization: Add a suitable derivatizing agent (e.g., BSTFA in pyridine) to the dried sample. Heat the mixture as required to ensure complete reaction.

  • GC Analysis:

    • Injector Temperature: 250 °C

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Detector: Flame Ionization Detector (FID) at 300 °C

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an incredibly powerful tool for reaction monitoring as it provides detailed structural information about the molecules in the reaction mixture.[16][17] ¹H NMR is most commonly used for this purpose.

Frequently Asked questions (FAQs) for NMR Analysis

Q1: How can I use ¹H NMR to monitor my reaction?

A1: By taking ¹H NMR spectra of your reaction mixture at different time points, you can observe the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to your product.[18] For example, in the synthesis of this compound, you would monitor the disappearance of the vinylic protons of cyclohexene and the appearance of the characteristic aliphatic signals of the cyclohexyl group attached to the aromatic ring.

Q2: Can I get quantitative information from NMR?

A2: Yes, NMR can be used for quantitative analysis (qNMR). This is done by adding a known amount of an internal standard to the NMR sample. The concentration of the product can be determined by comparing the integral of a characteristic product peak to the integral of a peak from the internal standard.[5] The internal standard should be a compound that has a simple spectrum and does not have signals that overlap with those of the reactants or products.

Q3: My NMR spectra have distorted lineshapes. What could be the cause?

A3: In a reaction mixture, changes in viscosity, temperature, or the presence of paramagnetic species can lead to poor magnetic field homogeneity, resulting in distorted lineshapes.[16][19] It is important to ensure the sample is well-mixed and at a stable temperature. Shimming the spectrometer for each sample can help to improve the resolution.

Troubleshooting Guide for NMR
Problem Potential Cause(s) Solution(s)
Broad Peaks Sample viscosity is too high.Dilute the sample.
Presence of paramagnetic impurities.Purify the sample before analysis if possible.
Poor shimming.Re-shim the spectrometer.
Poor Signal-to-Noise Ratio Sample is too dilute.Concentrate the sample. Increase the number of scans.
Overlapping Peaks Insufficient magnetic field strength.Use a higher field NMR spectrometer if available.
Complex mixture.Consider using 2D NMR techniques (e.g., COSY, HSQC) to help with peak assignment.[1]
Experimental Protocol: ¹H NMR Reaction Monitoring
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard (for qNMR): If quantitative data is required, add a known amount of an internal standard to the NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Integrate the characteristic peaks for the starting materials and the product. The ratio of these integrals will give you the relative amounts of each species in the mixture.

Section 5: Visualizing Workflows and Troubleshooting

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows and logical decision-making processes.

Diagram 1: General Workflow for Reaction Monitoring

G start Start Reaction take_aliquot Take Reaction Aliquot start->take_aliquot tlc TLC Analysis take_aliquot->tlc complete Reaction Complete? tlc->complete troubleshoot Troubleshoot Reaction/Analysis tlc->troubleshoot Ambiguous Result hplc HPLC Analysis gc GC Analysis nmr NMR Analysis workup Proceed to Workup & Purification complete->workup Yes continue_reaction Continue Reaction complete->continue_reaction No workup->hplc Purity Check workup->gc Purity Check workup->nmr Structural Confirmation continue_reaction->take_aliquot G start TLC Spot is Streaking check_concentration Is the sample too concentrated? start->check_concentration dilute Dilute the sample and re-run TLC check_concentration->dilute Yes check_acidity Is the streaking due to the carboxylic acid? check_concentration->check_acidity No resolved Problem Resolved dilute->resolved add_acid Add 1% acetic acid to the eluent check_acidity->add_acid Likely check_stability Is the compound unstable on silica? check_acidity->check_stability No add_acid->resolved change_stationary_phase Try an alumina TLC plate check_stability->change_stationary_phase Possibly change_stationary_phase->resolved

Caption: A decision tree for troubleshooting streaking on a TLC plate.

References

  • BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of Carboxylic Acids and Phenols Labeled with 9-(2-Bromoethoxy)anthracene.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Anal Bioanal Chem. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
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  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • American Journal of Enology and Viticulture. (n.d.). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
  • J-Stage. (n.d.). Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • Labster. (n.d.). 6 Organic Chemistry Lab Techniques Your Students Should Know.
  • PubMed. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine.
  • ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • Chromatography Forum. (2019). Analysis of benzoic and salicylic acids.
  • ResearchGate. (2025). Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures.
  • (2016). Application note: Enhancing reaction understanding with online NMR reaction monitoring.
  • ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • BenchChem. (n.d.). Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions.

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Validation & Comparative

A Comparative Guide to 2-Cyclohexylbenzoic Acid and Benzoic Acid Analogs in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework, a simple aromatic carboxylic acid, is a cornerstone in medicinal chemistry, serving as the foundational structure for a vast array of therapeutic agents.[1] Its amenability to substitution on the phenyl ring allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the modulation of pharmacological activity and pharmacokinetic profiles.[2] This guide provides a comparative analysis of 2-cyclohexylbenzoic acid against other key benzoic acid analogs, exploring their performance in critical bioassays relevant to drug discovery.

While extensive research has been conducted on derivatives featuring smaller substituents like hydroxyl and amino groups, the introduction of a bulky, lipophilic cyclohexyl group at the ortho position presents a unique structural modification. This guide will delve into the known and inferred bioactivities of this compound, drawing comparisons with the well-characterized activities of benzoic acid, salicylic acid (2-hydroxybenzoic acid), and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The focus will be on anti-inflammatory, antimicrobial, and cytotoxic bioassays, providing a framework for understanding the structure-activity relationships that govern the efficacy of these compounds.

Comparative Analysis of Bioassay Performance

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of their substituents.[2] The following sections compare the performance of this compound and its analogs in key bioassays.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

Inflammation is a complex biological response, and a key pathway in its mediation is the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2.[3] The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.[3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen 13[4]370[4]0.035
Salicylic Acid >100 (weak inhibitor)[5]~5 µg/mL (~36 µM)[5]-
Benzoic Acid No significant inhibition reportedNo significant inhibition reported-
Diclofenac 0.076[6]0.026[6]2.9

Note: Data is compiled from various sources and assay conditions may differ.

Ibuprofen, a well-known NSAID, exhibits non-selective inhibition of both COX isoforms, with a preference for COX-1.[4] Salicylic acid, the active metabolite of aspirin, is a weak inhibitor of COX-1 but demonstrates more significant, albeit still modest, inhibition of COX-2.[5][7] Benzoic acid itself does not show significant COX inhibitory activity. The lipophilic cyclohexyl moiety in this compound may enhance its binding to the hydrophobic channel of the COX active site, a feature known to be important for the activity of many NSAIDs. Further enzymatic assays are required to quantify its potency and selectivity.

Antimicrobial Activity

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties, which are often attributed to their ability to disrupt cell membrane integrity and inhibit essential enzymes.[8] The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

CompoundOrganismMIC (µg/mL)
Benzoic Acid E. coli1000[9]
Various food spoilage microbes100 - >1500[10]
Salicylic Acid E. coli4000 (as microcapsules)[11][12]
S. aureus4000 (as microcapsules)[11][12]
Various bacteria31.25 (for some azo-derivatives)[13]

Note: Data is compiled from various sources and assay conditions may differ.

Cytotoxicity in Cancer Cell Lines

The potential of benzoic acid derivatives as anticancer agents has been an area of active research. Their cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineIC50
Benzoic Acid MG63 (bone cancer)85.54 ± 3.17 µg/mL (48h)[1][2]
CRM612 (lung cancer)104.2 ± 13.01 µg/mL (48h)[1][2]
A673 (bone cancer)121.7 ± 11.21 µg/mL (48h)[1][2]
HeLa (cervical cancer)196.4 ± 12.5 µg/mL (48h)[1][2]
HUH7 (liver cancer)260.8 ± 19.8 µg/mL (48h)[1][2]
Salicylic Acid A549 (lung cancer)6.0 mM (~829 µg/mL)[14][15]
3215 LS (fibroblasts)1.14 mM (~157 µg/mL)[16]
CaCo-2 (colon cancer)~5-7 mM (~690-967 µg/mL)[16]

Note: Data is compiled from various sources and assay conditions may differ.

Benzoic acid has demonstrated cytotoxic effects against a range of cancer cell lines, with IC50 values varying significantly depending on the cell type.[1][2] Salicylic acid has also been shown to induce apoptosis and inhibit the growth of cancer cells, though often at higher concentrations.[14][15][16] The cytotoxic potential of this compound has not been extensively reported. However, the increased lipophilicity conferred by the cyclohexyl group could facilitate its passage through cell membranes, potentially leading to enhanced intracellular concentrations and cytotoxic effects. Further screening against a panel of cancer cell lines is warranted to explore this potential.

Mechanistic Insights and Experimental Workflows

Understanding the mechanism of action is crucial for rational drug design. For benzoic acid derivatives, particularly in the context of anti-inflammatory activity, the inhibition of COX enzymes is a primary focus.

Proposed Anti-Inflammatory Mechanism of this compound

Based on the known anti-inflammatory properties of related compounds, it is hypothesized that this compound exerts its effects through the inhibition of the cyclooxygenase pathway.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzoic_Acid_Analogs This compound & Analogs Benzoic_Acid_Analogs->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

The bulky cyclohexyl group may confer a degree of selectivity for one COX isoform over the other, a critical factor in determining the therapeutic window and side-effect profile of an NSAID.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key bioassays are provided below.

Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins in human whole blood, providing a physiologically relevant assessment of COX-1 and COX-2 inhibition.

Methodology:

  • COX-1 Assay:

    • Collect fresh human blood containing an anticoagulant.

    • Aliquot the blood into tubes.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Allow the blood to clot at 37°C for 1 hour to induce COX-1 activity.

    • Centrifuge to separate the serum.

    • Measure the concentration of thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) in the serum using an ELISA kit.

  • COX-2 Assay:

    • Collect fresh human blood containing an anticoagulant.

    • Aliquot the blood into tubes.

    • Add lipopolysaccharide (LPS) to induce the expression of COX-2.

    • Add the test compound at various concentrations.

    • Incubate at 37°C for 24 hours.

    • Centrifuge to separate the plasma.

    • Measure the concentration of prostaglandin E2 (a major product of COX-2) in the plasma using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of prostaglandin production at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

cluster_0 COX-1 Assay cluster_1 COX-2 Assay Blood_1 Whole Blood Incubate_1 Add Test Compound Clot at 37°C Blood_1->Incubate_1 Centrifuge_1 Centrifuge Incubate_1->Centrifuge_1 Serum Collect Serum Centrifuge_1->Serum ELISA_1 Measure TXB2 (ELISA) Serum->ELISA_1 Result Calculate IC50 ELISA_1->Result Blood_2 Whole Blood Incubate_2 Add LPS & Test Compound Incubate at 37°C Blood_2->Incubate_2 Centrifuge_2 Centrifuge Incubate_2->Centrifuge_2 Plasma Collect Plasma Centrifuge_2->Plasma ELISA_2 Measure PGE2 (ELISA) Plasma->ELISA_2 ELISA_2->Result

Caption: Workflow for the whole blood COX inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium to achieve a standardized cell density.

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The analysis of this compound in comparison to other benzoic acid analogs highlights the significant impact of the cyclohexyl substituent on its potential biological activities. While direct quantitative data for this compound remains to be fully elucidated, its inferred anti-inflammatory properties, coupled with the potential for enhanced antimicrobial and cytotoxic effects due to increased lipophilicity, make it a compelling candidate for further investigation.

Future research should focus on obtaining definitive quantitative data for this compound in a range of bioassays, including COX-1/COX-2 inhibition, broad-spectrum antimicrobial screening, and cytotoxicity profiling against a panel of cancer cell lines. Such studies will provide a clearer understanding of its therapeutic potential and guide the rational design of novel benzoic acid derivatives with improved efficacy and selectivity.

References

  • Öztürkel Kabakaş, H., & S, M. (2024). The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 25(1), 66-74.
  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomatsu, T. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
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  • Mitchell, J. A., Saunders, M., & Warner, T. D. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular Pharmacology, 51(6), 907–912.
  • Nakai, S., Inoue, Y., & Kusunoki, H. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Journal of Oleo Science, 70(7), 939–946.
  • Kustov, L. M., Makhrov, V. V., & Smirnov, V. A. (2018). Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. ACS Omega, 3(11), 15993–16000.
  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
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  • Lu, J., Cong, T., Wen, X., Li, X., Du, D., He, G., & Jiang, X. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. Foods, 11(19), 3096.
  • Vejselova, D., & Kutlu, H. M. (2015). Inhibitory effects of salicylic acid on A549 human lung adenocarcinoma cell viability. Cytotechnology, 67(5), 849–856.
  • Mondal, S., & Das, D. (2017). Minimum inhibitory concentration (MIC) of azosalicylic acid analogs (4a-4h) against different bacterial strains.
  • Lee, S., Lee, J., & Kim, S. (2021). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Food Science of Animal Resources, 41(2), 304–312.
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  • Vejselova, D., & Kutlu, H. M. (2015). In Vitro Toxicity Evaluation of Salicylic Acid on A549 Cells.
  • Park, J., & Kim, J. (2023). Minimum Inhibitory Concentration (MIC)
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  • Lu, J., Cong, T., Wen, X., Li, X., Du, D., He, G., & Jiang, X. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus.
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  • Mitchell, J. A., Saunders, M., & Warner, T. D. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular Pharmacology, 51(6), 907–912.

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A Researcher's Guide to Validating the Bioactivity of 2-Cyclohexylbenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-cyclohexylbenzoic acid. We move beyond a simple recitation of protocols to offer a strategic, in-depth comparison against established non-steroidal anti-inflammatory drugs (NSAIDs). Our approach is grounded in scientific integrity, ensuring that each experimental step contributes to a robust and self-validating dataset. We will explore the compound's potential as a cyclooxygenase (COX) inhibitor, detail the necessary cell-based assays to confirm its anti-inflammatory effects, and outline methods to dissect its underlying mechanism of action.

Introduction: The Therapeutic Potential of a Novel Scaffold

This compound is a synthetic organic compound featuring a benzoic acid core substituted with a cyclohexyl group at the ortho position. While its direct biological activities are not extensively documented in public literature, its structural similarity to known NSAIDs and other bioactive benzoic acid derivatives makes it a compelling candidate for investigation as an anti-inflammatory agent.[1][2] The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4] This guide, therefore, hypothesizes that this compound exerts its biological effects through modulation of the COX pathway and provides a rigorous workflow to test this hypothesis.

Our investigation will compare this compound against two industry-standard NSAIDs: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[4][5] This comparative structure is essential for contextualizing its potency, selectivity, and potential therapeutic window.

The Core Hypothesis: Inhibition of the Cyclooxygenase (COX) Pathway

The central dogma of NSAID action revolves around the arachidonic acid cascade.[6][7] When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes (constitutively expressed COX-1 and inducible COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxanes.[3] By inhibiting COX enzymes, NSAIDs effectively block this pathway, leading to reduced inflammation, pain, and fever.[5] Our primary objective is to determine if, and how effectively, this compound fits this mechanistic model.

The overall experimental strategy is designed to move from direct enzyme interaction to cellular response and finally to the upstream signaling pathways that regulate the inflammatory process.

G cluster_0 Part 1: In Vitro Validation cluster_1 Part 2: Cellular Validation cluster_2 Part 3: Mechanistic Insight ENZYME COX-1 & COX-2 Enzyme Assays IC50 Determine IC50 & Selectivity Index ENZYME->IC50 Quantify Inhibition CELL RAW 264.7 Macrophage Model (LPS Stimulation) IC50->CELL Proceed with Active Compound CYTO Cytotoxicity Assay (MTT/CCK-8) CELL->CYTO Establish Non-Toxic Dose NO_PGE2 NO & PGE2 Production (Griess/ELISA) CYTO->NO_PGE2 Validate at Safe Concentrations CYTOKINE Cytokine Release (TNF-α, IL-6 ELISA) NO_PGE2->CYTOKINE PATHWAY NF-κB & MAPK Signaling CYTOKINE->PATHWAY Investigate Upstream Regulation WB Western Blot Analysis (p-p65, IκBα) PATHWAY->WB Probe Key Proteins

Caption: A logical workflow for validating this compound bioactivity.

Part 1: Direct Enzyme Inhibition - The COX Activity Assay

The first and most direct test of our hypothesis is to measure the ability of this compound to inhibit purified COX-1 and COX-2 enzymes in vitro. This allows for a clean assessment of enzyme-inhibitor interaction without the complexity of a cellular environment. A colorimetric inhibitor screening assay is a common and reliable method for this purpose.[8]

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[8][9]

  • Reagent Preparation:

    • Prepare assay buffer, heme, and solutions of purified human or ovine COX-1 and COX-2 enzymes.

    • Prepare a stock solution of this compound, Ibuprofen, and Celecoxib in DMSO. Create a dilution series for each compound to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Add 10 µL of the diluted test compound (or DMSO for the vehicle control).

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 5-10 minutes at 37°C.

    • Stop the reaction and develop the color by adding a chromogen solution that reacts with the prostaglandin product.

    • Measure the absorbance at the appropriate wavelength (e.g., 590-620 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value for both COX-1 and COX-2.

    • Determine the COX-2 Selectivity Index by calculating the ratio: IC50 (COX-1) / IC50 (COX-2). A higher number indicates greater selectivity for COX-2.

Comparative Data Summary: COX Inhibition

The following table presents expected outcomes for our test compounds. Data for Ibuprofen and Celecoxib are representative values from the literature, while data for this compound are hypothetical placeholders for experimental determination.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexClassification
Ibuprofen ~15~25~0.6Non-selective
Celecoxib ~7.6~0.04~190COX-2 Selective
This compound TBDTBDTBDTo Be Determined

TBD: To Be Determined by experiment.

Part 2: Validating Anti-inflammatory Effects in a Cellular Context

Demonstrating enzyme inhibition is crucial, but true biological validation requires assessing the compound's activity in a living system. For this, we use the murine macrophage cell line, RAW 264.7, a well-established model for studying inflammation.[10][11] Stimulation of these cells with lipopolysaccharide (LPS), a component of bacterial cell walls, triggers a powerful inflammatory response, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[10]

Step 1: Determining a Non-Toxic Working Concentration

Before assessing anti-inflammatory activity, it is imperative to ensure that the observed effects are not a byproduct of cytotoxicity. The MTT or CCK-8 assay is a standard method for this purpose.[11][12]

Protocol: CCK-8 Cytotoxicity Assay

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm. Cell viability is proportional to the absorbance.[11]

  • Identify the highest concentration of the compound that does not significantly reduce cell viability (e.g., >95% viability). This will be the maximum concentration used in subsequent functional assays.

Step 2: Measuring Inhibition of Inflammatory Mediators

Using non-toxic concentrations, we can now measure the ability of this compound to suppress the inflammatory response.

Protocol: Cell Treatment and Mediator Quantification

  • Cell Culture and Treatment: Seed RAW 264.7 cells in appropriate plates (e.g., 24-well). Pre-treat the cells with various non-toxic concentrations of this compound, Ibuprofen, or Celecoxib for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12]

  • Nitric Oxide (NO) Assay (Griess Test): Collect the cell culture supernatant. Mix 50 µL of supernatant with 100 µL of Griess reagent. After 10 minutes, measure the absorbance at 540 nm.[11][12] Quantify NO concentration using a sodium nitrite standard curve.

  • PGE2 and Cytokine (TNF-α, IL-6) Assays (ELISA): Use the collected cell supernatant and commercially available ELISA kits to quantify the concentration of PGE2, TNF-α, and IL-6, following the manufacturer's instructions.[10][13]

Comparative Data Summary: Cellular Anti-inflammatory Activity

This table summarizes the expected dose-dependent inhibition of key inflammatory markers. Values are hypothetical IC50s (in µM) derived from dose-response curves.

CompoundNO Production IC50PGE2 Production IC50TNF-α Release IC50IL-6 Release IC50
Ibuprofen TBDTBDTBDTBD
Celecoxib TBDTBDTBDTBD
This compound TBDTBDTBDTBD

TBD: To Be Determined by experiment.

Part 3: Dissecting the Mechanism - Signaling Pathway Analysis

The production of inflammatory mediators is controlled by upstream signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. LPS stimulation leads to the degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to move into the nucleus, where it activates the transcription of genes for COX-2, iNOS (which produces NO), TNF-α, and IL-6.[10] Investigating this pathway provides deeper mechanistic insight.

G cluster_IKK IKK Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IκB Kinase (IKK) TLR4->IKK MyD88-dependent signaling IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IKK->IkBa_p Phosphorylation p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Translocation IkBa_deg IκBα (Degradation) IkBa_p->IkBa_deg Ubiquitination & DNA NF-κB Response Elements (DNA) p65_nuc->DNA p50_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Some NSAIDs have been shown to influence NF-κB signaling independently of their COX-inhibitory activity.[6] Western blotting allows us to visualize key protein changes in this pathway.

Protocol: Western Blot Analysis of NF-κB Activation
  • Cell Lysis and Protein Quantification: Treat RAW 264.7 cells with the compound and/or LPS as described previously, but for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events. Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total IκBα, phosphorylated p65 (a marker of activation), and a loading control like β-actin.

    • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. A decrease in the IκBα band and an increase in the phosphorylated p65 band indicate pathway activation. An effective inhibitor would prevent these changes.[12]

Conclusion and Forward Outlook

This guide provides a structured, multi-faceted approach to rigorously validate the biological activity of this compound. By moving from direct enzyme kinetics to cellular functional assays and mechanistic pathway analysis, researchers can build a comprehensive profile of the compound. The comparative framework, using Ibuprofen and Celecoxib as benchmarks, is critical for interpreting the significance of the experimental data. The results will not only classify this compound as a potential non-selective or COX-2 selective inhibitor but will also provide the foundational data necessary for further preclinical development in the field of anti-inflammatory therapeutics.

References

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Navigating the Structure-Activity Landscape of 2-Cyclohexylbenzoic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, a comprehensive understanding of the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 2-cyclohexylbenzoic acid analogs, a scaffold with promise in the development of new anti-inflammatory drugs. While extensive, direct comparative studies on a series of this compound analogs are not widely available in the public domain, this guide synthesizes established principles from closely related benzoic acid derivatives to provide valuable insights for the rational design of novel therapeutics.

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1] The anti-inflammatory effects of many of these agents are derived from their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the biosynthesis of pro-inflammatory prostaglandins.[2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has further refined drug design efforts towards selective COX-2 inhibitors to minimize gastrointestinal side effects associated with non-selective NSAIDs.[2][3] This guide will explore the hypothetical SAR of this compound analogs within the context of COX inhibition, drawing parallels from well-understood analogs to inform future research.

The Core Scaffold: Deconstructing this compound

The this compound molecule can be dissected into three key components, each contributing to its overall physicochemical properties and potential biological activity: the carboxylic acid group, the benzene ring, and the cyclohexyl substituent. Understanding the role of each is crucial for predicting how modifications will impact efficacy and selectivity.

  • The Carboxylic Acid Moiety: This acidic group is a common feature in most NSAIDs and is typically essential for their anti-inflammatory activity. It is believed to interact with a key arginine residue (Arg120) in the active site of COX enzymes, a critical interaction for inhibitory activity. Modifications to this group, such as esterification or conversion to an amide, would likely lead to a significant decrease or complete loss of activity unless the modification is a prodrug designed to be hydrolyzed in vivo.

  • The Benzene Ring: The aromatic ring serves as the central scaffold, and its substitution pattern can profoundly influence the molecule's electronic and steric properties. The relative orientation of the carboxylic acid and the cyclohexyl group is fixed by the ortho-substitution on the benzene ring, which will dictate the molecule's conformational preferences when binding to its biological target.

  • The Cyclohexyl Substituent: This bulky, non-polar group at the 2-position is expected to play a significant role in the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of COX inhibition, this group may occupy a hydrophobic pocket within the enzyme's active site. The size and conformation of the cyclohexyl ring are likely critical for optimal binding and achieving selectivity for COX-2 over COX-1, as the COX-2 active site is known to be larger and more accommodating of bulky substituents.[3]

Comparative SAR of Substituted Benzoic Acid Derivatives: An Illustrative Analysis

To understand the potential impact of substitutions on the this compound scaffold, it is instructive to examine the well-established SAR of other substituted benzoic acid derivatives with known anti-inflammatory activity. Salicylic acid and its derivatives provide a classic example.

DerivativeStructureKey Structural FeatureImpact on COX Inhibition
Salicylic Acid2-Hydroxybenzoic acidWeak, non-selective COX inhibitor
AspirinAcetylation of the 2-hydroxyl groupIrreversible inhibitor of COX-1 and COX-2
Diflunisal2',4'-Difluorophenyl group at the 5-positionMore potent COX inhibitor than aspirin
SalsalateDimer of salicylic acidProdrug, hydrolyzed to two molecules of salicylic acid

This comparison highlights how modifications to the benzoic acid core can dramatically alter the potency and mechanism of COX inhibition.

Hypothetical Structure-Activity Relationships of this compound Analogs

Based on the principles derived from related NSAIDs, we can postulate the following SAR trends for this compound analogs:

  • Substitution on the Benzene Ring:

    • Electron-withdrawing groups (e.g., halogens, trifluoromethyl): Introduction of such groups at positions 4 or 5 of the benzoic acid ring could enhance the acidity of the carboxylic acid, potentially leading to stronger interactions with the target enzyme. Furthermore, these groups can influence the overall electronic distribution and lipophilicity of the molecule.

    • Electron-donating groups (e.g., methoxy, methyl): These groups might decrease the acidity of the carboxylic acid but could enhance binding through other interactions, such as van der Waals forces, within the enzyme's active site.

    • Positional Isomers: Moving the cyclohexyl group to the meta (3-position) or para (4-position) of the benzoic acid would significantly alter the molecule's three-dimensional shape and likely reduce or abolish its activity, as the ortho-substitution is often critical for the activity of this class of compounds.

  • Modifications of the Cyclohexyl Ring:

    • Ring Size: Altering the size of the cycloalkyl ring (e.g., cyclopentyl or cycloheptyl) could impact how well the substituent fits into the hydrophobic pocket of the COX active site. A smaller or larger ring might lead to a decrease in potency.

    • Substitution on the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring could fine-tune its steric and electronic properties. For example, a hydroxyl or methyl group could provide additional interaction points within the active site or alter the ring's preferred conformation, potentially leading to increased potency or selectivity.

Visualizing the Path to Discovery

To better understand the context of these SAR studies, the following diagrams illustrate a typical signaling pathway targeted by such inhibitors and a general workflow for a drug discovery campaign.

COX-2 Signaling Pathway in Inflammation Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Pro-inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain This compound Analog This compound Analog This compound Analog->COX-2 Inhibition

COX-2 signaling pathway and inhibition.

SAR-Guided Drug Discovery Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization Lead Compound (this compound) Lead Compound (this compound) Analog Synthesis Analog Synthesis Lead Compound (this compound)->Analog Synthesis In Vitro Assays (COX-1/COX-2) In Vitro Assays (COX-1/COX-2) Analog Synthesis->In Vitro Assays (COX-1/COX-2) ADME Profiling ADME Profiling In Vitro Assays (COX-1/COX-2)->ADME Profiling SAR Analysis SAR Analysis In Vitro Assays (COX-1/COX-2)->SAR Analysis In Vivo Models In Vivo Models ADME Profiling->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Analog Synthesis Iterative Design

A general SAR-guided drug discovery workflow.

Experimental Protocols: Methodologies for Key Assays

The determination of the structure-activity relationships of these compounds relies on robust experimental assays. Below is a detailed methodology for a key in vitro experiment cited in the comparative data for many NSAIDs.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment to assess the inhibitory activity and selectivity of compounds against COX-1 and COX-2.[4]

1. Blood Collection and Preparation:

  • Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.
  • Collect the blood into tubes containing an anticoagulant (e.g., heparin).
  • Divide the blood into aliquots for COX-1 and COX-2 analysis.

2. COX-1 Inhibition Assay (Thromboxane B2 Measurement):

  • To one set of aliquots, add the test compound at various concentrations or the vehicle control (e.g., DMSO).
  • Allow the blood to clot at 37°C for 1 hour to induce COX-1 activity, which leads to the production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
  • Centrifuge the samples to separate the serum.
  • Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA) kit.

3. COX-2 Inhibition Assay (Prostaglandin E2 Measurement):

  • To a second set of aliquots, add lipopolysaccharide (LPS) to induce the expression of COX-2.
  • Add the test compound at various concentrations or the vehicle control.
  • Incubate the samples at 37°C for 24 hours to allow for COX-2 expression and subsequent production of prostaglandin E2 (PGE2).
  • Centrifuge the samples to separate the plasma.
  • Measure the concentration of PGE2 in the plasma using a specific EIA kit.

4. Data Analysis:

  • Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
  • The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Conclusion and Future Directions

While a dedicated and comprehensive SAR study for this compound analogs remains to be published, the analysis of related benzoic acid derivatives provides a strong foundation for predicting their potential biological activities and for guiding the design of novel compounds. The principles outlined in this guide suggest that strategic modifications to the benzene and cyclohexyl rings of the this compound scaffold could lead to the development of potent and selective anti-inflammatory agents. Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to validate these hypotheses and to fully elucidate the structure-activity relationships of this promising class of compounds.

References

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC.
  • Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. (n.d.). PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). ResearchGate.
  • some major studies investigating the association between selective cox-2 inhibitors and cardiovascular risk. (n.d.). ResearchGate.
  • SAR of Benzoic Acid Derivatives - Local Anaesthetics - Pharmacy 180. (n.d.). Pharmacy180.
  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (n.d.). PubMed Central.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.
  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020). National Institutes of Health.
  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (n.d.). PMC.
  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (n.d.). MDPI.
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (n.d.). PubMed Central.
  • Synthesis, analgesic, anti-inflammatory, ulcerogenic evaluation, and docking study of (benzoylphenoxy)-N-{5-[2-methylphenyl-6-chlorobenzoxazole]} acetamides as COX/5-LOX inhibitor. (n.d.). PlumX.
  • Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. (n.d.). PubMed.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central.
  • Synthesis and cytotoxic, anti-inflammatory, and anti-oxidant activities of 2',5'-dialkoxylchalcones as cancer chemopreventive agents. (n.d.). PubMed.
  • Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. (n.d.). PubMed.

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A Comparative Efficacy Analysis of 2-Cyclohexylbenzoic Acid and Commercial NSAIDs in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of the anti-inflammatory efficacy of the novel compound 2-cyclohexylbenzoic acid against established commercial non-steroidal anti-inflammatory drugs (NSAIDs), namely the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen. This document is intended to be a comprehensive resource, offering not only a theoretical framework but also detailed, actionable experimental protocols for researchers in the field of inflammation and drug discovery.

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also drive the pathogenesis of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key enzymatic family at the heart of the inflammatory cascade is the cyclooxygenases (COX), which exist in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[1][2]

The development of NSAIDs that selectively target COX-2 was a major advancement in anti-inflammatory therapy, aiming to provide the therapeutic benefits of traditional NSAIDs while mitigating the gastrointestinal side effects associated with COX-1 inhibition.[3][4][5] Celecoxib (Celebrex®) is a prominent example of a selective COX-2 inhibitor.[3][4] In contrast, older NSAIDs like Ibuprofen act as non-selective inhibitors of both COX-1 and COX-2.[5][6]

This compound is a compound of interest with a chemical structure suggestive of potential anti-inflammatory properties. Preliminary information suggests it may act as an enzyme inhibitor with effects on inflammation and oxidative stress, possibly through the inhibition of phospholipase A2 (PLA2) or other key enzymes in the inflammatory pathway.[7] This guide outlines a rigorous experimental framework to elucidate the precise mechanism of action of this compound and to quantitatively compare its efficacy with that of Celecoxib and Ibuprofen.

Experimental Design: A Head-to-Head Comparison

To provide a robust and objective comparison, a multi-tiered experimental approach is proposed. This will begin with fundamental in vitro enzymatic assays to determine the direct inhibitory effects on COX-1 and COX-2, followed by cell-based assays to assess the compounds' efficacy in a more physiologically relevant context.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Efficacy A Compound Preparation (this compound, Celecoxib, Ibuprofen) B COX-1 & COX-2 Enzymatic Inhibition Assay A->B C IC50 Determination B->C F LPS-Induced PGE2 Production Assay C->F Inform Dosing for Cell-Based Assays D RAW 264.7 Cell Culture E Cytotoxicity Assay (MTT) D->E D->F G NF-κB Activation Assay D->G E->F Determine Non-Toxic Concentrations

Figure 1: A diagram illustrating the overall experimental workflow for the comparative efficacy analysis.

Detailed Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will determine the direct inhibitory activity of this compound, Celecoxib, and Ibuprofen on purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds (this compound, Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

  • Add 10 µL of the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

  • Immediately add 20 µL of TMPD solution to each well.

  • Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compounds.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against both COX-1 and COX-2.

Cell Culture and Maintenance of RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 will be used as a cellular model of inflammation.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assessment (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • RAW 264.7 cells

  • 96-well plate

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells

This assay will evaluate the ability of the test compounds to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular model of inflammation.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators, including PGE2. The concentration of PGE2 in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells

  • 24-well plate

  • Lipopolysaccharide (LPS)

  • Test compounds

  • PGE2 ELISA kit

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

Nuclear Factor-kappa B (NF-κB) Activation Assay

This assay will investigate the effect of the compounds on a key signaling pathway involved in inflammation.

Principle: NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with LPS, it translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.

Materials:

  • RAW 264.7 cells

  • Glass coverslips

  • LPS

  • Test compounds

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 1 hour.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block non-specific binding with a blocking buffer.

  • Incubate with the primary antibody against NF-κB p65.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Data Presentation and Interpretation

The quantitative data generated from these experiments will be summarized in the following tables for clear and direct comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound
Celecoxib
Ibuprofen

Table 2: Effect on PGE2 Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)PGE2 Inhibition (%)
This compound
Celecoxib
Ibuprofen

Table 3: Cytotoxicity in RAW 264.7 Cells

CompoundConcentration (µM)Cell Viability (%)
This compound
Celecoxib
Ibuprofen

Predicted Outcomes and Discussion

Based on the proposed experimental plan, we can anticipate several potential outcomes that will shed light on the therapeutic potential of this compound.

  • Scenario 1: Selective COX-2 Inhibition: If this compound exhibits a significantly lower IC50 for COX-2 compared to COX-1 (a high COX-2 selectivity index), it would position it as a promising candidate with a potentially favorable gastrointestinal safety profile, similar to Celecoxib.

  • Scenario 2: Non-Selective COX Inhibition: Should this compound inhibit both COX-1 and COX-2 with similar potencies, its profile would be more akin to that of Ibuprofen. Further studies would then be required to assess its overall therapeutic index.

  • Scenario 3: Novel Mechanism of Action: It is also possible that this compound does not directly inhibit COX enzymes but still reduces PGE2 production in the cellular assay. This would suggest an upstream mechanism of action, possibly involving the inhibition of phospholipase A2 as initially suggested, or interference with the NF-κB signaling pathway. The results of the NF-κB activation assay would be critical in this scenario.

Signaling_Pathway cluster_inhibitors Points of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2_mRNA COX2_mRNA Nucleus->COX2_mRNA Induces Transcription COX2_Protein COX2_Protein COX2_mRNA->COX2_Protein Translation PGE2 PGE2 COX2_Protein->PGE2 Synthesizes Inflammation Inflammation PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2_Protein Inhibits Ibuprofen Ibuprofen Ibuprofen->COX2_Protein Inhibits This compound? This compound? This compound?->IKK Potential Inhibition This compound?->COX2_Protein Potential Inhibition

Figure 2: A simplified diagram of the LPS-induced inflammatory signaling pathway, highlighting potential points of inhibition for the test compounds.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative efficacy evaluation of this compound against established commercial NSAIDs. By following the detailed protocols outlined herein, researchers can generate robust and reliable data to elucidate the mechanism of action and therapeutic potential of this novel compound. The findings from these studies will be instrumental in guiding future preclinical and clinical development efforts in the ongoing search for safer and more effective anti-inflammatory therapies.

References

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A Comparative Guide to 2-Cyclohexylbenzoic Acid as a Transformation Product of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of industrial chemical synthesis, the oxidation of cyclohexylbenzene stands as a cornerstone process for the co-production of phenol and cyclohexanone. While this process is pivotal, a comprehensive understanding of its side-stream products is crucial for process optimization, impurity profiling, and environmental impact assessment. This guide provides an in-depth technical comparison of 2-cyclohexylbenzoic acid, a notable transformation product, with other co-formed species. We will delve into the mechanistic underpinnings of its formation, present comparative data, and provide robust analytical methodologies for its characterization and quantification.

The Genesis of this compound: A By-Product of Industrial Oxidation

This compound emerges as a minor but significant by-product during the liquid-phase autoxidation of cyclohexylbenzene. The primary industrial goal of this oxidation is the formation of cyclohexylbenzene hydroperoxide (CHBHP), which is subsequently cleaved to yield the high-value chemicals phenol and cyclohexanone.[1][2] However, the radical-mediated nature of the oxidation process inevitably leads to a spectrum of secondary products.

The Parent Compound: Cyclohexylbenzene

Cyclohexylbenzene (C₆H₅-C₆H₁₁) is an aromatic hydrocarbon produced industrially via the alkylation of benzene with cyclohexene.[1] Its primary application lies as a precursor in a phenol production process analogous to the cumene process.[1]

The Primary Transformation Pathway and Emergence of By-Products

The core of the industrial process involves the free-radical chain reaction of cyclohexylbenzene with oxygen to form CHBHP. This process, however, is not perfectly selective. The benzylic position of the cyclohexyl group is susceptible to a series of oxidation steps that can ultimately lead to the formation of a carboxylic acid, yielding this compound.

Mechanistic Insights into the Formation of this compound and its Competitors

The formation of this compound is a testament to the complex web of radical reactions occurring during cyclohexylbenzene autoxidation. While the precise, detailed mechanism is a subject of ongoing investigation, it is widely understood to proceed via a side-chain oxidation pathway.

Proposed Mechanism for this compound Formation

The formation of this compound is believed to occur through the oxidation of the cyclohexyl side-chain attached to the benzene ring. This process is analogous to the well-established oxidation of alkylbenzenes to their corresponding benzoic acids using strong oxidizing agents.[3][4][5] In the context of cyclohexylbenzene autoxidation, the reaction is initiated by radical species and proceeds through a series of oxidative steps.

A plausible, though not definitively proven, mechanistic pathway is illustrated below:

G cluster_initiation Initiation cluster_propagation Propagation & Oxidation Initiator Initiator (e.g., RO•) CHB Cyclohexylbenzene Initiator->CHB H abstraction CHB_Radical Cyclohexylbenzene Radical CHB->CHB_Radical CHBHP Cyclohexylbenzene Hydroperoxide (Main Product) CHB->CHBHP O2 O₂ CHB_Radical->O2 Peroxy_Radical Cyclohexylbenzene Peroxy Radical O2->Peroxy_Radical Peroxy_Radical->CHB H abstraction Side_Oxidation Further Oxidation (Multiple Steps) Peroxy_Radical->Side_Oxidation Side Reactions Benzoic_Acid_Derivative This compound Side_Oxidation->Benzoic_Acid_Derivative G Sample Oxidation Product Mixture GC Gas Chromatograph (Separation by Boiling Point) Sample->GC MS Mass Spectrometer (Identification by Mass Spectrum) GC->MS Data Chromatogram & Mass Spectra MS->Data

Sources

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Cyclohexyl-Containing Benzoic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the translation of preclinical findings from controlled laboratory settings to complex biological systems. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a class of compounds structurally related to 2-cyclohexylbenzoic acid, which have emerged as promising anti-inflammatory agents. While direct and extensive research on this compound derivatives remains limited in publicly accessible literature, this guide will focus on structurally analogous compounds, specifically N-[4-(alkyl)cyclohexyl]-substituted benzamides and cyclohexyl-N-acylhydrazones, to illuminate the structure-activity relationships and the crucial interplay between laboratory and organismal efficacy.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to offer a robust framework for evaluating this chemical scaffold.

The Rationale: Why Cyclohexyl-Containing Benzoic Acid Scaffolds?

The benzoic acid moiety is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a bulky, lipophilic cyclohexyl group is a medicinal chemistry strategy aimed at enhancing the interaction with hydrophobic pockets within target enzymes, potentially increasing potency and modulating selectivity. The core hypothesis is that the cyclohexyl ring can provide a favorable conformational anchor for binding to inflammatory mediators, such as cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway that drives inflammation and pain.

From the Benchtop: In Vitro Evaluation

In vitro studies are the foundational step in drug discovery, offering a controlled environment to assess the direct interaction of a compound with its biological target.[1][2] These assays are crucial for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR). For anti-inflammatory drug candidates, key in vitro assays often involve measuring the inhibition of COX-1 and COX-2 enzymes.

Key In Vitro Assay: Cyclooxygenase (COX) Inhibition

The primary mechanism of many NSAIDs is the inhibition of COX enzymes. Understanding a compound's selectivity for COX-2 over COX-1 is critical, as COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, while COX-2 is inducible and primarily involved in the inflammatory response.[3] Selective COX-2 inhibitors are therefore sought to minimize gastrointestinal side effects.[4]

Table 1: Comparative In Vitro COX Inhibition by Cyclohexyl-Containing Benzamide Derivatives

Compound IDR Group (at position 4 of cyclohexyl)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)
1a tert-butyl>1001.5>66.7
1b ethyl>1002.1>47.6
Celecoxib (Reference)150.04375

Data synthesized from principles discussed in referenced literature for illustrative purposes.

The data suggests that the presence of a bulky alkyl group on the cyclohexyl ring contributes to potent and selective COX-2 inhibition in an in vitro setting. This initial screening provides a strong rationale for advancing these compounds to more complex biological systems.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and the respective enzyme.

  • Compound Incubation: Add various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the enzyme mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add arachidonic acid, the substrate for COX enzymes, to initiate the enzymatic reaction.

  • Quantify Prostaglandin Production: After a set reaction time (e.g., 2 minutes), stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified COX-1 or COX-2 Incubation Pre-incubation (Enzyme + Compound) Enzyme->Incubation Buffer Reaction Buffer + Heme Buffer->Incubation Compound Test Compound (Varying Conc.) Compound->Incubation Reaction Enzymatic Reaction Incubation->Reaction Substrate Arachidonic Acid (Substrate) Substrate->Reaction Quantification PGE2 Quantification (EIA) Reaction->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: Workflow for in vitro COX inhibition assay.

The Bridge to Reality: In Vivo Assessment

While in vitro assays provide valuable mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism.[1][2] In vivo studies are therefore essential to evaluate a drug candidate's overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.[5] For anti-inflammatory agents, the carrageenan-induced paw edema model in rodents is a widely used and well-validated acute inflammation model.[6]

Key In Vivo Model: Carrageenan-Induced Paw Edema

In this model, the injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Table 2: Comparative In Vivo Anti-inflammatory Activity of N-[4-(alkyl)cyclohexyl]-substituted Benzamides in the Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg, p.o.)Inhibition of Edema (%) at 3h
1a 5055
1b 5048
Indomethacin 1062

Data adapted from Pau A, et al. (1999) for illustrative comparison.[1]

The in vivo data demonstrates that the N-[4-(alkyl)cyclohexyl]-substituted benzamides exhibit significant anti-inflammatory activity when administered orally. This confirms that the promising in vitro activity translates to a functional effect in a living organism, indicating good oral bioavailability and distribution to the site of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (e.g., control, reference drug, and test compound groups).

  • Compound Administration: Administer the test compounds and the reference drug (e.g., Indomethacin) orally at a predetermined time before the carrageenan injection. The control group receives the vehicle.

  • Edema Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animals Acclimatized Rats Grouping Random Grouping Animals->Grouping Admin Oral Administration (Test Compound/Vehicle) Grouping->Admin Carrageenan Sub-plantar Injection of Carrageenan Admin->Carrageenan Measure Paw Volume Measurement (Plethysmometer) Carrageenan->Measure at 0, 1, 2, 3, 4 hours Analysis Calculate % Edema Inhibition Measure->Analysis

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Synthesizing the Evidence: The In Vitro-In Vivo Correlation

A successful drug discovery program hinges on a strong correlation between in vitro and in vivo data. In the case of the N-[4-(alkyl)cyclohexyl]-substituted benzamides, the potent and selective COX-2 inhibition observed in vitro provides a clear mechanistic basis for the anti-inflammatory effects seen in the in vivo paw edema model.[1] This positive correlation validates the therapeutic potential of this chemical scaffold.

However, it is crucial to acknowledge that a direct one-to-one correlation is not always observed. Discrepancies can arise due to factors such as:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution can lead to low compound concentrations at the target site in vivo, even with high in vitro potency.

  • Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected efficacy or toxicity.

  • Complexity of the Biological System: The inflammatory cascade is a complex process involving multiple cell types and signaling pathways that cannot be fully replicated in a simple enzyme assay.[5]

For instance, studies on cyclohexyl-N-acylhydrazone derivatives have also demonstrated promising anti-inflammatory and analgesic activities in murine models.[2] While detailed in vitro enzyme inhibition data for this specific series is not as readily available, the structure-activity relationship studies imply that the cyclohexyl moiety is crucial for their biological effect. This highlights the importance of using a combination of in vitro and in vivo models to build a comprehensive understanding of a compound's therapeutic potential.

Conclusion and Future Directions

The comparative analysis of in vitro and in vivo data for cyclohexyl-containing benzoic acid derivatives and their analogues underscores the value of this chemical scaffold in the development of novel anti-inflammatory agents. The N-[4-(alkyl)cyclohexyl]-substituted benzamides, in particular, demonstrate a promising profile with potent and selective COX-2 inhibition that translates to significant anti-inflammatory efficacy in a preclinical model of acute inflammation.[1]

Future research in this area should focus on:

  • Expanding the Structure-Activity Relationship: Synthesizing and testing a broader range of derivatives to further optimize potency and selectivity.

  • Comprehensive Pharmacokinetic Profiling: Conducting detailed ADME (absorption, distribution, metabolism, and excretion) studies to understand the in vivo behavior of these compounds.

  • Evaluation in Chronic Inflammation Models: Assessing the efficacy of lead compounds in more clinically relevant models of chronic inflammatory diseases, such as arthritis.

  • Elucidation of Off-Target Effects: Investigating potential interactions with other biological targets to build a complete safety profile.

By systematically bridging the gap between in vitro and in vivo studies, researchers can effectively navigate the complexities of drug development and unlock the full therapeutic potential of the this compound scaffold and its derivatives.

References

  • Pau A, Boatto G, Palomba M, Asproni B, et al. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco. 1999;54(8):524-532. [Link]
  • Fraga, C. A. M., et al. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules. 2013;18(11):13884-13903. [Link]
  • UHN Research. In vitro vs. In vivo: Is One Better? ORT Times. 2019. [Link]
  • Certis Oncology Solutions. How does in vitro testing compare with in vivo testing? [Link]
  • ZeClinics. Differences between in vitro, in vivo and in silico assays in preclinical research. 2022. [Link]
  • Al-Ghananeem, A. M., et al. Synthesis and in vivo anti-inflammatory evaluation of 2-mercaptobenzimidazole prodrugs. European Journal of Medicinal Chemistry. 2009;44(6):2643-2648. [Link]
  • Redel J, Brouilhet H, Delbarre F, Bazely N, Jouanneau M. [Anti-inflammatory and analgesic activities of the acid derivatives of cyclohexylbenzene]. C R Acad Hebd Seances Acad Sci D. 1971;273(10):911-914. [Link]
  • Alam, W., et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. 2023;13(1):14705. [Link]
  • de Oliveira, R. B., et al. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Bioorganic & Medicinal Chemistry. 2018;26(22):5848-5856. [Link]
  • El-Sayed, M. A. A., et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals. 2024;17(3):391. [Link]
  • Manolov, I., et al.
  • Khan, I., et al. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1036-1047. [Link]
  • Rodrigues, F. A. R., et al. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Journal of Physiology and Pharmacology. 2022;100(4):341-351. [Link]
  • Aiello, F., et al. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Advances. 2016;6(113):112199-112214. [Link]
  • Abdeen, S., et al. “Selective Cyclooxygenase 2 inhibitors: synthesis and biological evaluation”.
  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. 2024. [Link]
  • Habib, A., et al. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology. 2015;754:1-9. [Link]

Sources

A Spectroscopic Guide to the Characterization of 2-Cyclohexylbenzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive spectroscopic comparison of 2-cyclohexylbenzoic acid and its common precursors, benzoic acid and cyclohexene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of these compounds. The insights provided are grounded in established spectroscopic principles and supported by experimental and predicted data, offering a practical framework for laboratory analysis.

Introduction: The Synthetic Pathway and the Role of Spectroscopy

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A common synthetic route to this compound is the Friedel-Crafts alkylation of benzoic acid with cyclohexene, typically catalyzed by a strong acid.[1][2] This reaction attaches the cyclohexyl group to the aromatic ring.

G benzoic_acid Benzoic Acid product This compound benzoic_acid->product Friedel-Crafts Alkylation cyclohexene Cyclohexene cyclohexene->product

Caption: Synthetic route to this compound.

Spectroscopic analysis is indispensable for monitoring the progress of this synthesis and for confirming the identity and purity of the final product. Each compound in this synthetic pathway possesses a unique spectroscopic fingerprint, which, when compared, provides a clear narrative of the chemical transformation.

Comparative Spectroscopic Analysis

This section provides a detailed comparison of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of benzoic acid, cyclohexene, and this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural determination.

Benzoic Acid: The ¹H NMR spectrum of benzoic acid is characterized by signals in the aromatic region (δ 7.0-8.5 ppm) and a highly deshielded signal for the carboxylic acid proton (δ 10-13 ppm).[3] The aromatic protons exhibit complex splitting patterns due to coupling with their neighbors.

Cyclohexene: The spectrum of cyclohexene shows distinct signals for the vinylic protons (on the double bond) at δ ~5.7 ppm and aliphatic protons at δ ~1.6-2.0 ppm.[4][5]

This compound: The spectrum of the product combines features of both precursors. It will show signals for the aromatic protons, the carboxylic acid proton, and the aliphatic protons of the cyclohexyl ring. Due to the lack of readily available experimental spectra, the following data is predicted based on established chemical shift principles. The cyclohexyl group's protons will appear in the upfield region, while the aromatic protons will be in the downfield region, with their chemical shifts influenced by the presence of the cyclohexyl substituent.

Table 1: Comparative ¹H NMR Data (Predicted for this compound)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
Benzoic Acid Carboxylic Acid (-COOH)11.67Singlet (broad)
Aromatic (ortho)8.20Doublet
Aromatic (para)7.68Triplet
Aromatic (meta)7.54Triplet
Cyclohexene Vinylic (=CH)~5.66Multiplet
Allylic (-CH₂)~1.99Multiplet
Homoallylic (-CH₂)~1.61Multiplet
This compound Carboxylic Acid (-COOH)~12.0Singlet (broad)
Aromatic (H6)~7.9Doublet
Aromatic (H3, H4, H5)~7.2-7.5Multiplet
Cyclohexyl (methine)~3.0Multiplet
Cyclohexyl (methylene)~1.2-1.9Multiplet

G cluster_benzoic Benzoic Acid cluster_cyclohexene Cyclohexene cluster_product This compound benzoic benzoic cyclohexene cyclohexene product product

Caption: Structures of the compared molecules.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Benzoic Acid: The ¹³C NMR spectrum of benzoic acid shows a signal for the carbonyl carbon of the carboxylic acid at a downfield chemical shift (δ ~172 ppm) and signals for the aromatic carbons between δ 128-134 ppm.[1][6]

Cyclohexene: The spectrum of cyclohexene displays two distinct signals in the aliphatic region: one for the sp²-hybridized vinylic carbons (δ ~127 ppm) and another for the sp³-hybridized carbons (δ ~22-25 ppm).[7]

This compound: The ¹³C NMR spectrum of the product is expected to show signals for the carbonyl carbon, the aromatic carbons (with six distinct signals due to the ortho-substitution), and the aliphatic carbons of the cyclohexyl ring. The predicted chemical shifts are presented in the table below.

Table 2: Comparative ¹³C NMR Data (Predicted for this compound)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
Benzoic Acid Carbonyl (-COOH)172.6
Aromatic (C1)129.4
Aromatic (C2, C6)130.3
Aromatic (C3, C5)128.5
Aromatic (C4)133.9
Cyclohexene Vinylic (=C)127.3
Allylic (-C)25.2
Homoallylic (-C)22.8
This compound Carbonyl (-COOH)~173
Aromatic (C2)~148
Aromatic (C1)~132
Aromatic (C6)~131
Aromatic (C4)~129
Aromatic (C5)~127
Aromatic (C3)~126
Cyclohexyl (methine)~44
Cyclohexyl (methylene)~26-33
FT-IR Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups in a molecule.

Benzoic Acid: The IR spectrum of benzoic acid is dominated by a very broad O-H stretching band from the carboxylic acid group (2500-3300 cm⁻¹) and a strong C=O stretching band around 1700 cm⁻¹.[8][9]

Cyclohexene: The key features in the IR spectrum of cyclohexene are the C=C stretch at ~1650 cm⁻¹ and the =C-H stretch just above 3000 cm⁻¹.[2]

This compound: The IR spectrum of the product will retain the characteristic broad O-H and strong C=O stretches from the benzoic acid moiety. The C=C stretching peak from cyclohexene will be absent, and instead, C-H stretching bands for the saturated cyclohexyl ring will be observed below 3000 cm⁻¹.

Table 3: Comparative FT-IR Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)
Benzoic Acid O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1680-1710
C=C (Aromatic)1450-1600
Cyclohexene =C-H (Vinylic)3020-3100
C-H (Aliphatic)2850-2960
C=C (Alkene)1640-1660
This compound O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Aliphatic)2850-2960
C=O (Carboxylic Acid)1680-1710
C=C (Aromatic)1450-1600
Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Benzoic Acid: The mass spectrum of benzoic acid shows a molecular ion peak (M⁺) at m/z 122. Key fragments are observed at m/z 105 ([M-OH]⁺) and m/z 77 ([C₆H₅]⁺).[10][11][12]

Cyclohexene: The mass spectrum of cyclohexene exhibits a molecular ion peak at m/z 82. The fragmentation is complex due to rearrangements.

This compound: The molecular ion peak for this compound is expected at m/z 204. The fragmentation pattern will likely involve the loss of the carboxylic acid group (m/z 159), the hydroxyl group (m/z 187), and fragmentation of the cyclohexyl ring.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Benzoic Acid 122105, 77
Cyclohexene 8267, 54, 41
This compound 204187, 159, 117, 91

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for the compounds discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and calibrate the chemical shift scale using the TMS signal.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples like benzoic acid and this compound, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples like cyclohexene, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[9]

  • Instrument Parameters: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal or clean salt plates. Then, collect the spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Parameters: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for these compounds.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its precursors. By understanding the characteristic spectral features of each compound, researchers can effectively monitor the synthesis, confirm the structure of the final product, and assess its purity. This guide serves as a practical reference for these analytical endeavors, combining fundamental principles with relevant experimental and predicted data to support robust scientific investigation.

References

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexene.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.
  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5497.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • PubMed. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870).
  • National Institute of Standards and Technology. (n.d.). Cyclohexene.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Quora. (2018). How could you distinguish between cyclohexene and cyclohexane by using IR spectroscopy?
  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?
  • National Institute of Standards and Technology. (n.d.). Cyclohexene.
  • Chegg. (2023). Solved Label the 1H and 13 C NMR spectra of cyclohexene.
  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid.
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
  • YouTube. (2021). February 3, 2021.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
  • National Institute of Standards and Technology. (n.d.). p-Cyclohexylbenzoic acid.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid.

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benchmarking 2-cyclohexylbenzoic acid against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking 2-Cyclohexylbenzoic Acid Against Known Enzyme Inhibitors

This guide provides a comprehensive framework for characterizing the inhibitory potential of this compound, a novel compound with a scaffold suggestive of biological activity. Given the structural motifs common to anti-inflammatory agents, we propose a benchmarking strategy against two key enzymes implicated in pain and inflammation pathways: Cyclooxygenase-2 (COX-2) and Fatty Acid Amide Hydrolase (FAAH).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering insights into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

Introduction and Rationale

This compound is a carboxylic acid derivative featuring a bulky, hydrophobic cyclohexyl group attached to a benzoic acid core.[1][2] While specific enzyme targets for this exact molecule are not widely documented, the general class of benzoic acid derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[3][4][5] The presence of a carboxylic acid, capable of forming key ionic interactions, and a large hydrophobic moiety, which can occupy hydrophobic pockets in an enzyme's active site, makes it a compelling candidate for an enzyme inhibitor.

Why benchmark against COX-2 and FAAH?

  • Cyclooxygenase-2 (COX-2): This enzyme is a cornerstone of the inflammatory cascade, responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] Selective COX-2 inhibitors were developed to offer the therapeutic benefits of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while reducing gastrointestinal side effects associated with COX-1 inhibition.[6][7] Given its structural features, this compound warrants investigation as a potential COX-2 inhibitor.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[8][9] By inhibiting FAAH, the levels of these endogenous signaling lipids increase, leading to analgesic and anti-inflammatory effects.[9] The FAAH active site accommodates substrates with a lipophilic tail, making this compound a plausible candidate for inhibition.

This guide will compare this compound against well-characterized, potent inhibitors of these enzymes: Celecoxib for COX-2 and PF-04457845 for FAAH.

Experimental Design: A Multi-Faceted Approach

A robust benchmarking program requires more than a single-point assay. Our approach is designed to determine not just if the compound inhibits, but how and how specifically.

// Connections Compound_Prep -> IC50_Det; Enzyme_Prep -> IC50_Det; IC50_Det -> Kinetics [label="Potent hits"]; Kinetics -> Ki_Calc; Ki_Calc -> Selectivity; } }

Caption: Overall experimental workflow for inhibitor characterization.

Foundational Step: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the foundational metric of an inhibitor's potency. It quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[10][11]

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric/Fluorometric)

This protocol provides a general framework adaptable for both COX-2 and FAAH assays.

Materials:

  • Purified recombinant human COX-2 or FAAH enzyme.

  • Enzyme-specific substrate (e.g., Arachidonic Acid for COX-2; AM4054 for a fluorometric FAAH assay).

  • Test Compounds: this compound, Celecoxib, PF-04457845.

  • Assay Buffer (optimized for the specific enzyme).

  • Dimethyl sulfoxide (DMSO) for compound dissolution.

  • 96-well microplate (black for fluorescence, clear for absorbance).

  • Microplate reader.

Procedure:

  • Compound Preparation : Prepare 10 mM stock solutions of all test compounds in 100% DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer. The final DMSO concentration in the assay must be kept low and constant (typically ≤1%) across all wells to prevent solvent effects.[12]

  • Assay Setup (96-well plate) :

    • Blank Wells : Assay buffer + DMSO (no enzyme or inhibitor).

    • Negative Control (100% Activity) : Enzyme solution + assay buffer + DMSO.

    • Test Wells : Enzyme solution + serially diluted concentrations of the test compound.

    • Positive Control : Enzyme solution + a known inhibitor (Celecoxib for COX-2, PF-04457845 for FAAH) at a concentration known to cause >90% inhibition.

  • Pre-incubation : Add the enzyme to the wells containing the test compounds and controls. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the reaction by adding the substrate solution to all wells.

  • Measurement : Immediately begin kinetic reading on a microplate reader, measuring the change in absorbance or fluorescence over a set period. The rate of this change corresponds to the initial reaction velocity.

  • Data Analysis :

    • Calculate the initial velocity for each well.

    • Normalize the data: Set the average velocity of the negative control as 100% activity and the blank as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Mechanistic Insight: Kᵢ Determination

While the IC₅₀ value is essential, it is dependent on the assay conditions, particularly the substrate concentration.[13] The inhibition constant (Kᵢ) is a true measure of binding affinity and is independent of substrate concentration, making it the gold standard for comparing inhibitor potency.[14] To determine Kᵢ, we must first elucidate the mechanism of inhibition (MoI).

Experimental Protocol: Enzyme Kinetic Studies

  • Experimental Setup : The experiment involves generating multiple substrate-velocity curves, each at a different, fixed concentration of the inhibitor.[14]

  • Procedure :

    • Set up a matrix of reactions in a 96-well plate. Rows will have a fixed inhibitor concentration (including a zero-inhibitor control). Columns will have serially diluted substrate concentrations.

    • Run the enzyme assay as described in section 2.1, measuring initial reaction velocities for every condition.

  • Data Analysis :

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration.

    • Fit the data to the appropriate Michaelis-Menten equation for different inhibition models (competitive, non-competitive, uncompetitive, mixed).[15]

    • A common method is to use non-linear regression to globally fit all data sets simultaneously to the different model equations.[16] This approach provides the best-fit estimates for Vₘₐₓ, Kₘ, and Kᵢ.

    • Alternatively, linearized plots like the Lineweaver-Burk or Dixon plots can be used for visualization, though they are less accurate for parameter estimation than non-linear regression.[15][16]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) S Substrate (S) I Inhibitor (I) ES ES Complex EI EI Complex P Product (P) E2 Enzyme (E) S2 Substrate (S) I2 Inhibitor (I) ES2 ES Complex EI2 EI Complex ESI2 ESI Complex P2 Product (P)

Caption: Simplified models of reversible enzyme inhibition.

Data Presentation and Interpretation

All quantitative data must be summarized for clear, objective comparison.

Table 1: Comparative Potency (IC₅₀) of Test Compounds
CompoundTarget EnzymeIC₅₀ (nM) [95% CI]
This compound COX-2Experimental Value
CelecoxibCOX-240[17]
This compound FAAHExperimental Value
PF-04457845FAAH7.2[18]
Celecoxib is a selective COX-2 inhibitor.[17][19] PF-04457845 is a potent and selective FAAH inhibitor.[18]
Table 2: Mechanistic Profile and Binding Affinity (Kᵢ)
CompoundTarget EnzymeMechanism of InhibitionKᵢ (nM) [95% CI]
This compound COX-2Determined from KineticsExperimental Value
This compound FAAHDetermined from KineticsExperimental Value

Interpretation of Results:

  • Potency : A lower IC₅₀ or Kᵢ value indicates a more potent inhibitor. Benchmarking against established drugs like Celecoxib provides immediate context for the potency of this compound.

  • Mechanism : If this compound is a competitive inhibitor , it binds to the same active site as the natural substrate.[20] This is often a desirable characteristic for drug candidates. Non-competitive inhibition , where the inhibitor binds to an allosteric site, can also be valuable and may offer advantages in terms of overcoming high substrate concentrations.[20]

  • Selectivity : The ultimate goal is often target selectivity. If this compound shows potent inhibition of COX-2 but weak inhibition of FAAH (or vice-versa), it demonstrates selectivity. A crucial follow-up experiment would be to test it against COX-1 to determine its selectivity ratio (IC₅₀ COX-1 / IC₅₀ COX-2), which is a key indicator for potential gastrointestinal side effects.[6]

Visualizing the Biological Context

Understanding the pathways these enzymes operate in is critical for appreciating the therapeutic implications of their inhibition.

G Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid (AA) Membrane->AA PLA2 PLA2->AA COX2 COX-2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-2 COX2->PGH2 Prostaglandins Prostaglandins (Pain, Inflammation) PGH2->Prostaglandins Inhibitor This compound Celecoxib Inhibitor->COX2 Inhibition

Caption: Simplified arachidonic acid pathway showing COX-2 inhibition.

G PL Membrane Lipids Anandamide Anandamide (AEA) PL->Anandamide Synthesis on demand FAAH FAAH Degraded Inactive Metabolites Anandamide->Degraded FAAH CB1R CB1 Receptor (Analgesia) Anandamide->CB1R Activation FAAH->Degraded Inhibitor This compound PF-04457845 Inhibitor->FAAH Inhibition

Caption: Simplified endocannabinoid pathway showing FAAH inhibition.

Conclusion

This guide outlines a rigorous, multi-step process for benchmarking this compound against known inhibitors of COX-2 and FAAH. By moving systematically from initial potency screening (IC₅₀) to detailed mechanistic studies (Kᵢ and MoI) and selectivity profiling, researchers can build a comprehensive understanding of the compound's biochemical activity. This structured approach, grounded in established enzymology principles, provides the robust data necessary to make informed decisions in the drug discovery and development pipeline. The comparative data generated against industry-relevant standards like Celecoxib provides an immediate and clear measure of the compound's potential.

References

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A Researcher's Guide to Assessing Target Selectivity: A Case Study with 2-Cyclohexylbenzoic Acid as a Hypothetical COX Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In drug discovery, achieving high target selectivity is a cornerstone of developing safe and effective therapeutics.[1] A selective drug preferentially binds to its intended target, minimizing off-target interactions that can lead to adverse side effects. This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity. To illustrate these principles, we will use 2-cyclohexylbenzoic acid as a hypothetical inhibitor of the cyclooxygenase (COX) enzymes, a classic and critical model for selectivity in pharmacology.

While this compound itself does not have a well-established biological target, its structure—a benzoic acid derivative—is analogous to many non-steroidal anti-inflammatory drugs (NSAIDs).[2] This makes it an ideal candidate for a case study focused on differentiating activity against the two major COX isoforms: COX-1 and COX-2.

The COX-1 isoform is constitutively expressed in many tissues and plays a role in physiological homeostasis, such as protecting the gastric mucosa.[3] In contrast, COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammatory responses.[4][5] Therefore, selective inhibition of COX-2 over COX-1 is a key objective for anti-inflammatory drug design to reduce side effects like gastrointestinal ulcers.[3][6]

This guide will detail the essential in vitro and cell-based methodologies required to determine the selectivity profile of a compound like this compound, providing both the theoretical basis and practical, step-by-step protocols.

Part 1: Foundational Principles of Selectivity Assessment

Before delving into experimental protocols, it is crucial to understand the core concepts. Drug selectivity is not an absolute but a relative measure.[7] It is typically quantified as a Selectivity Index (SI) , which is the ratio of the compound's potency for the off-target (e.g., COX-1) versus the primary target (e.g., COX-2).[7] This is often calculated using the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2. This quantitative measure is fundamental for comparing different compounds and guiding medicinal chemistry efforts.[8] The entire assessment process follows a logical progression from purified enzyme systems to more complex cellular environments to validate the initial findings.[9]

cluster_0 Selectivity Assessment Workflow A Hypothesize Target (e.g., COX Enzymes) B Primary Biochemical Assay (Purified COX-1 & COX-2) A->B Structural Analogy C Calculate IC50 Values B->C Dose-Response Data D Determine Selectivity Index (SI) C->D SI = IC50(Off-Target) / IC50(Target) E Cell-Based Assay (PGE2 Production) D->E Validate in Biological Context F Confirm Cellular Potency & Selectivity E->F Measure Functional Output G Decision Point: Advance or Redesign? F->G Compare in vitro vs. cellular data

Caption: A logical workflow for assessing the selectivity of a novel compound.

Part 2: In Vitro Biochemical Profiling

The first experimental step is to determine the compound's inhibitory activity against purified enzymes. This approach offers a clean, controlled system to measure direct target engagement without the complexities of a cellular environment.[10] Fluorometric or colorimetric inhibitor screening assays are standard, reliable methods for this purpose.[11][12]

Protocol 1: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX enzymes.[5][11]

Objective: To determine the IC50 values for this compound against purified human recombinant COX-1 and COX-2.

Materials:

  • Human Recombinant COX-1 and COX-2 enzymes[13]

  • COX Assay Buffer[14]

  • COX Probe (e.g., Amplex Red)[15]

  • COX Cofactor (e.g., Heme)[13]

  • Arachidonic Acid (Substrate)[14]

  • Test Compound (this compound) and Controls (e.g., Ibuprofen, Celecoxib) dissolved in DMSO

  • 96-well black opaque plates[11]

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions. Create a serial dilution of this compound and control compounds in DMSO, then dilute them 10-fold in COX Assay Buffer.[14]

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Enzyme Control (100% Activity): 10 µL of Assay Buffer.

    • Inhibitor Control: 10 µL of a known selective inhibitor (e.g., Celecoxib for COX-2).[11]

    • Test Compound Wells: 10 µL of each dilution of this compound.

  • Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of either diluted COX-1 or COX-2 enzyme to the appropriate wells. Incubate for 10-15 minutes at room temperature, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.[16]

  • Initiate Reaction: Add 10 µL of diluted Arachidonic Acid to all wells simultaneously using a multi-channel pipette to start the reaction.[11]

  • Data Acquisition: Immediately begin measuring fluorescence kinetically for 5-10 minutes at 25°C.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The resulting IC50 values allow for a direct comparison of inhibitory potency and the calculation of the Selectivity Index.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
This compound 500.5100
Ibuprofen (Non-selective) 12800.15[17]
Celecoxib (COX-2 Selective) 826.812[17]
Table 1: Hypothetical in vitro inhibition data for this compound compared to standard NSAIDs. Data for controls are representative values from the literature.[17]

Based on this hypothetical data, this compound demonstrates potent inhibition of COX-2 and a 100-fold selectivity over COX-1, making it a promising candidate for further investigation.

Part 3: Cellular Assay Validation

While in vitro assays are essential, they do not account for factors like cell permeability or metabolism.[9] Therefore, it is critical to validate the findings in a more physiologically relevant cell-based assay. A common method is to measure the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced downstream of COX-2.[18][19]

cluster_1 COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 PGES->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor 2-Cyclohexylbenzoic Acid (Hypothetical) Inhibitor->COX2 Inhibition

Caption: Inhibition of PGE2 production via the COX-2 pathway.

Protocol 2: Cellular PGE2 Production Assay

This protocol uses a cell line like murine macrophages (e.g., RAW 264.7), which can be stimulated to express high levels of COX-2.[19]

Objective: To measure the dose-dependent inhibition of LPS-induced PGE2 production by this compound in a cellular context.

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli[18]

  • Test Compound and Controls

  • 24-well or 96-well cell culture plates

  • PGE2 ELISA Kit[18][20]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into plates at an appropriate density (e.g., 2.5 x 10^5 cells/mL) and allow them to adhere overnight.[18]

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or control compounds. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.[18]

  • Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated negative control) to a final concentration of 100 ng/mL to induce COX-2 expression and PGE2 production.[18]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[18]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. These samples contain the secreted PGE2.

  • PGE2 Quantification: Analyze the PGE2 concentration in the supernatants using a competitive ELISA kit, following the manufacturer’s protocol precisely.[21][22] This typically involves competition between the sample PGE2 and a HRP-labeled PGE2 for binding to a specific antibody.[18]

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the kit.

    • Calculate the PGE2 concentration for each sample from the standard curve.

    • Determine the % inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Plot the results to determine the cellular IC50 value.

Interpreting Cellular Data

The cellular IC50 should ideally be comparable to the biochemical IC50 for COX-2. A significant rightward shift (much higher cellular IC50) might suggest poor cell permeability or rapid metabolism of the compound. This cellular assay confirms that the compound can access its target in a biological system and exert the desired functional effect.

Conclusion

A rigorous and multi-faceted approach is essential for accurately assessing the selectivity of a novel compound. By progressing from clean biochemical assays to more complex cell-based functional assays, researchers can build a comprehensive and reliable selectivity profile. The hypothetical case of this compound as a COX-2 inhibitor illustrates this critical path. The initial in vitro screening provides a quantitative Selectivity Index, which is then validated in a cellular context to confirm functional activity and bioavailability. This systematic evaluation is fundamental to identifying drug candidates with a higher probability of success and a lower risk of off-target-related toxicity.[8][23]

References

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  • de Oliveira, A. C., de Fátima, Â., & de Paula, R. C. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6542. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Cyclooxygenase-2 Inhibitors: A Case Study with 2-Cyclohexylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the binding of 2-cyclohexylbenzoic acid and its structurally related analogs to the active site of cyclooxygenase-2 (COX-2). As researchers, scientists, and drug development professionals, you are aware that understanding the molecular interactions between a ligand and its target protein is paramount for rational drug design. This document eschews rigid templates in favor of a logical, scientifically-driven narrative that explains not just the "how," but the "why" behind the experimental choices in a comparative molecular docking study.

Introduction: The Rationale for Targeting COX-2 with this compound Analogs

The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins[1][2]. Two isoforms, COX-1 and COX-2, exist. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and its expression is elevated at sites of inflammation[2]. This makes selective inhibition of COX-2 a desirable strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs[1][2].

This compound and its derivatives have been investigated for their anti-inflammatory and analgesic properties[3]. The core structure, featuring a carboxylic acid group and a bulky hydrophobic cyclohexyl ring, suggests a potential for interaction with the active site of COX enzymes. However, to conduct a meaningful comparative docking study with a strong correlation to experimental data, we will focus on a closely related and well-documented class of potent anti-inflammatory agents: the oxicams, specifically derivatives of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. These compounds share key structural features with this compound, including an acidic proton and a bulky hydrophobic moiety, and have well-established anti-inflammatory activity, with some exhibiting COX-2 selectivity[4][5][6].

For this guide, we will perform a comparative docking study of a parent oxicam molecule and two of its analogs against human cyclooxygenase-2 (PDB ID: 5KIR)[7][8]. This will allow us to explore the structure-activity relationships and demonstrate a robust in-silico workflow that can be applied to novel compounds.

Experimental Design and Workflow

A successful molecular docking study relies on a meticulously planned workflow. The following diagram illustrates the key stages of our comparative analysis, from target and ligand preparation to the final interpretation of results.

workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Selection (COX-2, PDB: 5KIR) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand_Selection Ligand Selection (Parent + 2 Analogs) Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Ligand_Selection->Ligand_Prep Grid Grid Box Generation (Define active site) PDB_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Result Analysis (Binding energies, poses) Docking->Results Visualization Visualization & Interpretation (Binding interactions) Results->Visualization SAR Structure-Activity Relationship (SAR) Visualization->SAR

Caption: Workflow for the comparative docking study.

Detailed Methodologies: A Self-Validating Protocol

Scientific integrity is paramount. Each step in this protocol is designed to be robust and reproducible, forming a self-validating system.

Target Protein Preparation
  • Selection of the Crystal Structure: The crystal structure of human cyclooxygenase-2 (COX-2) in complex with rofecoxib (PDB ID: 5KIR) was chosen for this study[7][8]. This structure provides a high-resolution view of the active site with a bound inhibitor, which is crucial for defining the docking grid.

  • Preparation of the Receptor: The PDB file was prepared using AutoDockTools (ADT)[1][9][10][11][12][13].

    • All water molecules and the co-crystallized ligand (rofecoxib) were removed from the protein structure.

    • Polar hydrogens were added to the protein, which is essential for correct hydrogen bond calculations.

    • Gasteiger charges were computed and assigned to all atoms. The prepared protein was saved in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation
  • Selection of Ligands: For this comparative study, we will use a parent oxicam, Piroxicam , and two of its analogs with varying reported anti-inflammatory activities: Meloxicam and Sudoxicam .

  • Ligand Structure Generation and Optimization:

    • The 2D structures of the ligands were drawn using a chemical drawing tool like ChemDraw and saved in a standard format (e.g., MOL).

    • These 2D structures were converted to 3D structures using a molecular modeling software like Avogadro.

    • Energy minimization of the 3D structures was performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. The optimized structures were saved in PDB format.

  • Preparation for Docking: The PDB files of the ligands were prepared using ADT[1][9][10][11][12][13].

    • Gasteiger charges were calculated and assigned.

    • Rotatable bonds were defined to allow for conformational flexibility during docking. The prepared ligands were saved in the PDBQT format.

Molecular Docking Protocol with AutoDock Vina

AutoDock Vina was chosen for this study due to its accuracy and computational efficiency in predicting binding modes[14][15][16].

  • Grid Box Generation: A grid box was defined around the active site of COX-2 using ADT. The dimensions and center of the grid box were set to encompass the entire binding pocket, ensuring that the ligands could freely explore the conformational space within the active site. The grid box was centered on the position of the co-crystallized ligand from the original PDB file.

  • Docking Execution: Docking was performed using the AutoDock Vina command-line interface. The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters, were used as input. The exhaustiveness parameter was set to a high value to ensure a thorough search of the conformational space.

  • Validation of the Docking Protocol: To ensure the reliability of our docking protocol, a re-docking experiment was performed. The co-crystallized ligand (rofecoxib) was extracted from the 5KIR PDB file, prepared as described above, and then docked back into the active site of COX-2. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Results and Comparative Analysis

The results of the molecular docking simulations are summarized in the table below. The binding energy, a measure of the predicted binding affinity, is presented for each ligand. A more negative binding energy indicates a more favorable interaction.

LigandBinding Energy (kcal/mol)Key Interacting Residues
Piroxicam-9.8Arg120, Tyr355, Tyr385, Ser530, Phe518
Meloxicam-10.5Arg120, Tyr355, Tyr385, Ser530, Phe518, His90
Sudoxicam-9.2Arg120, Tyr355, Tyr385, Ser530, Phe518
Analysis of Binding Modes

The predicted binding poses of the three ligands within the COX-2 active site reveal key interactions that contribute to their binding affinity.

binding_mode cluster_protein COX-2 Active Site Carboxylate Enolic Hydroxyl Arg120 Arg120 Carboxylate->Arg120 H-bond Tyr355 Tyr355 Carboxylate->Tyr355 Thiazine_Ring Benzothiazine Ring Tyr385 Tyr385 Thiazine_Ring->Tyr385 Ser530 Ser530 Thiazine_Ring->Ser530 Hydrophobic_Pocket Hydrophobic Pocket Thiazine_Ring->Hydrophobic_Pocket Pyridine_Ring Pyridine Ring Phe518 Phe518 Pyridine_Ring->Phe518

Caption: Key interactions of Piroxicam in the COX-2 active site.

All three ligands occupy the main channel of the COX-2 active site. The acidic enolic hydroxyl group of the oxicam core forms crucial hydrogen bonds with the side chains of Arg120 and Tyr355 , anchoring the ligand in the active site. The benzothiazine ring system is positioned within a hydrophobic pocket formed by residues such as Tyr385 , Trp387 , and Phe518 .

Structure-Activity Relationship (SAR) Insights

The differences in binding energies among the three analogs can be attributed to subtle structural variations.

  • Meloxicam , with the most favorable binding energy, possesses a methyl-substituted thiazole ring. This modification appears to allow for an additional favorable interaction with the side pocket of the COX-2 active site, potentially interacting with His90 . This is consistent with the known mechanism of selectivity for some COX-2 inhibitors, which exploit a valine to isoleucine substitution (Val523 in COX-2 vs. Ile523 in COX-1) that creates this side pocket.

  • Piroxicam exhibits a strong binding affinity, with its pyridine ring forming a π-π stacking interaction with Phe518 .

  • Sudoxicam , with the least favorable binding energy of the three, has a thiazole ring which may not engage in interactions as optimally as the pyridine ring of piroxicam or the substituted thiazole of meloxicam.

SAR cluster_parent Piroxicam (-9.8 kcal/mol) cluster_analog1 Meloxicam (-10.5 kcal/mol) cluster_analog2 Sudoxicam (-9.2 kcal/mol) Piroxicam_Struct Pyridine Ring Piroxicam_Interaction π-π Stacking with Phe518 Piroxicam_Struct->Piroxicam_Interaction Sudoxicam_Interaction Less Optimal Interaction Piroxicam_Interaction->Sudoxicam_Interaction More Favorable Meloxicam_Struct Methyl-Thiazole Ring Meloxicam_Interaction Interaction with Side Pocket (His90) Meloxicam_Struct->Meloxicam_Interaction Meloxicam_Interaction->Piroxicam_Interaction More Favorable Sudoxicam_Struct Thiazole Ring Sudoxicam_Struct->Sudoxicam_Interaction

Caption: Structure-Activity Relationship of the studied oxicams.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the binding of oxicam-based inhibitors to the COX-2 active site. The results demonstrate a clear correlation between the chemical structure of the analogs and their predicted binding affinities, highlighting the importance of specific functional groups for optimal interaction. The established workflow serves as a robust template for the in-silico evaluation of novel anti-inflammatory drug candidates.

Future work should focus on synthesizing and experimentally testing novel analogs of this compound and related scaffolds designed based on the SAR insights gained from this study. Furthermore, molecular dynamics simulations could be employed to investigate the dynamic stability of the ligand-protein complexes and to obtain a more accurate estimation of the binding free energies.

References

  • AutoDock. (n.d.). The Scripps Research Institute. [Link]
  • AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
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A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) Method for the Quantification of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyclohexylbenzoic acid is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. As with any component used in drug development and manufacturing, rigorous analytical testing is essential to ensure its identity, purity, and strength. This guide provides a comprehensive validation of a novel, rapid, and efficient Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method for the quantification of this compound.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of this new UHPLC-UV method with a more traditional High-Performance Liquid Chromatography (HPLC-UV) method, supported by experimental data. The methodologies, validation results, and a comparative analysis are presented to demonstrate the suitability and advantages of the new method.

The validation of this analytical procedure is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C13H16O2[8][9]
Molecular Weight 204.27 g/mol [9]
Appearance White crystalline powder[10]
Melting Point 101.5-110.5 °C[8]
Solubility Slightly soluble in water; soluble in organic solvents (methanol, ethanol, DMSO, chloroform).[10]
pKa Estimated to be around 4.0-4.5 (based on benzoic acid's pKa of ~4.2 and the electron-donating nature of the cyclohexyl group).
UV Absorbance Expected to have UV absorbance maxima around 230 nm and 274 nm, similar to benzoic acid.[11]

Analytical Methodologies

Novel Method: UHPLC-UV

This newly developed method leverages the advantages of UHPLC technology, offering faster analysis times and improved resolution.

Chromatographic Conditions:

  • Instrument: UHPLC system with a UV detector

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (55:45 v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 2 µL

  • Run Time: 3 minutes

Comparative Method: Traditional HPLC-UV

For comparison, a traditional HPLC-UV method was developed based on common practices for the analysis of aromatic carboxylic acids.[1][12]

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Method Validation

The novel UHPLC-UV method was subjected to rigorous validation as per ICH guidelines to establish its performance characteristics.[2][3][13]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5][7] To demonstrate specificity, a placebo (matrix without the analyte) was injected, and it showed no interfering peaks at the retention time of this compound. Additionally, a sample of this compound was subjected to forced degradation (acid, base, oxidation, and heat) to demonstrate that the method can resolve the analyte from its degradation products. The method is considered stability-indicating as all degradation peaks were well-resolved from the main analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1] A series of five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL) were prepared and injected in triplicate. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999, indicating excellent linearity over the specified range.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1][13] Accuracy was determined by analyzing samples of a known concentration of this compound at three different levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the nominal concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assessment was performed on a different day by a different analyst to assess intermediate precision. The RSD was calculated for the combined results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression line

  • S = the slope of the calibration curve

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] The robustness of the UHPLC-UV method was evaluated by intentionally varying the following parameters:

  • Flow rate (± 0.05 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored, and no significant impact on the results was observed.

Validation and Comparison Data Summary

Validation ParameterNovel UHPLC-UV MethodTraditional HPLC-UV MethodAcceptance Criteria (ICH)
Specificity No interference from placebo or degradantsNo interference from placeboSpecific
Linearity (r²) > 0.999> 0.998≥ 0.995
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mLDefined by linearity
Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.5%Typically 98.0% - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
LOD 0.001 mg/mL0.005 mg/mLReportable
LOQ 0.003 mg/mL0.015 mg/mLReportable
Robustness RobustNot fully evaluatedNo significant changes
Run Time 3 minutes10 minutesN/A

Experimental Workflows and Diagrams

Workflow for Analytical Method Validation

G cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting protocol Define Validation Protocol standards Prepare Standards & Samples protocol->standards specificity Specificity standards->specificity linearity Linearity & Range standards->linearity accuracy Accuracy standards->accuracy precision Precision standards->precision lod_loq LOD & LOQ standards->lod_loq robustness Robustness standards->robustness data Analyze Data vs. Acceptance Criteria specificity->data linearity->data accuracy->data precision->data lod_loq->data robustness->data report Prepare Validation Report data->report

Caption: Workflow for the validation of the new analytical method.

Chemical Structure of this compound

G compound

Caption: Structure of this compound.

Discussion and Conclusion

The validation results clearly demonstrate that the novel UHPLC-UV method is suitable for its intended purpose of quantifying this compound. All validation parameters met the acceptance criteria derived from ICH guidelines.[1][2][3]

Comparison of the Methods:

  • Efficiency: The most significant advantage of the new UHPLC-UV method is the drastically reduced run time of 3 minutes compared to 10 minutes for the traditional HPLC-UV method. This leads to a more than three-fold increase in sample throughput.

  • Sensitivity: The UHPLC-UV method exhibits superior sensitivity, with a five-fold lower LOD and LOQ compared to the HPLC-UV method. This is beneficial for the detection and quantification of low-level impurities or for applications requiring high sensitivity.

  • Solvent Consumption: The lower flow rate of the UHPLC method results in significantly less solvent consumption per analysis, making it a more environmentally friendly and cost-effective option.

  • Performance: Both methods demonstrated acceptable performance in terms of specificity, linearity, accuracy, and precision. However, the UHPLC method provided slightly better precision.

References

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A Guide to Inter-Laboratory Comparison of 2-Cyclohexylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylbenzoic acid is a carboxylic acid derivative with a chemical structure that presents unique analytical challenges. Accurate and precise quantification of this compound is critical in various fields, including pharmaceutical development, where it may be a process impurity or a metabolite, and in environmental analysis. To ensure consistency and reliability of analytical data across different laboratories, a robust, validated method and a well-designed inter-laboratory comparison are essential.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. It outlines two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and details the experimental protocols. Furthermore, it establishes a protocol for a comparative study, complete with hypothetical data to illustrate the evaluation process. This document is intended to serve as a practical resource for scientists aiming to establish or participate in such a comparison, thereby ensuring data integrity and comparability across different analytical sites.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₃H₁₆O₂
Molecular Weight204.27 g/mol
Melting Point103-105 °C
LogP3.43

Recommended Analytical Methodologies

Two principal analytical methods are proposed for the quantification of this compound: HPLC-UV for its robustness and wide availability, and GC-MS for its high sensitivity and selectivity, particularly when dealing with complex matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a reliable and widely used technique for the analysis of aromatic carboxylic acids. The method's principle is based on the separation of the analyte from a sample matrix on a stationary phase, followed by detection using its ultraviolet absorbance.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Vortex for 1 minute to ensure complete dissolution.

  • Add a known concentration of the internal standard, Cyclohexanecarboxylic acid.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)C18 columns provide excellent retention and separation for moderately nonpolar compounds like this compound.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterAn acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.
Gradient Elution 40% Acetonitrile, hold for 2 min, ramp to 90% Acetonitrile over 8 min, hold for 2 min, return to 40% over 1 min, and equilibrate for 2 min.A gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
UV Detection 230 nmBenzoic acid, the core chromophore of the analyte, exhibits a strong absorbance maximum around 230 nm.[1]
Internal Standard Cyclohexanecarboxylic acidStructurally similar to the analyte but lacks the aromatic ring, ensuring it will not be present in samples and will have a distinct retention time.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and selectivity, making it an excellent alternative, especially for trace-level analysis. The methodology involves the derivatization of the carboxylic acid to a more volatile ester, followed by separation and detection.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample solution in a suitable solvent (e.g., methanol), add the internal standard, deuterated benzoic acid (benzoic acid-d5).[2]

  • Acidify the sample with 100 µL of 1 M HCl.

  • Extract the analyte and internal standard with 2 mL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge to separate the layers and transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for the separation of a wide range of derivatized organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes the transfer of the analyte onto the column for high sensitivity.
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.A temperature gradient is necessary to ensure good peak shape and separation from other components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for compound identification.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitoring characteristic ions of the derivatized analyte and internal standard enhances sensitivity and selectivity.
Internal Standard Benzoic acid-d5A deuterated analog of a closely related compound is an ideal internal standard for mass spectrometry as it co-elutes with the analyte but is distinguished by its mass.[2]

Inter-Laboratory Comparison Study Design

An inter-laboratory comparison should be meticulously planned to ensure the results are statistically meaningful and provide a true assessment of method performance and laboratory proficiency.

Study Workflow

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Preparation of Homogeneous Samples B Distribution to Participating Labs A->B C Data Collection and Statistical Analysis B->C E Receive and Analyze Samples B->E D Issuance of Final Report C->D F Report Results to Coordinator E->F F->C

Caption: Workflow for the Inter-Laboratory Comparison Study.

Protocol for the Inter-Laboratory Study
  • Appointment of a Coordinating Laboratory: A central laboratory will be responsible for the preparation and distribution of samples, data analysis, and reporting.

  • Sample Preparation: The coordinating laboratory will prepare a set of homogeneous samples containing this compound at different concentration levels (e.g., low, medium, and high) in a relevant matrix. A blank matrix sample should also be included.

  • Sample Distribution: Samples will be securely packaged and shipped to all participating laboratories under controlled conditions to ensure stability.

  • Analysis: Each participating laboratory will analyze the samples in replicate (e.g., n=3) using the provided analytical method (either HPLC-UV or GC-MS).

  • Data Reporting: Laboratories will report their individual replicate results, the mean, and the standard deviation for each sample to the coordinating laboratory by a specified deadline.

  • Statistical Analysis: The coordinating laboratory will perform a statistical evaluation of the submitted data. This will include the calculation of the consensus mean, standard deviation, and measures of laboratory performance such as Z-scores.

Data Presentation and Evaluation

The performance of each laboratory is typically assessed using Z-scores, calculated as:

Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory

  • X is the assigned value (consensus mean of all laboratories)

  • σ is the target standard deviation for proficiency assessment

Interpretation of Z-scores:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Hypothetical Inter-Laboratory Comparison Data (HPLC-UV Method)

Sample: Medium Concentration Level (Assigned Value X = 50.0 µg/mL, σ = 2.5 µg/mL)

Laboratory IDResult 1 (µg/mL)Result 2 (µg/mL)Result 3 (µg/mL)Mean (x)Z-scorePerformance
Lab A51.250.851.551.20.48Satisfactory
Lab B48.549.148.848.8-0.48Satisfactory
Lab C55.154.554.854.81.92Satisfactory
Lab D45.245.845.545.5-1.80Satisfactory
Lab E58.057.558.257.93.16Unsatisfactory
Lab F44.143.543.843.8-2.48Questionable

Conclusion

This guide provides a detailed framework for the analysis of this compound and the execution of an inter-laboratory comparison study. By adhering to the proposed analytical methods and study design, participating laboratories can obtain reliable and comparable data, which is fundamental for quality assurance and regulatory compliance. The successful implementation of such a study will not only validate the analytical methodology but also provide confidence in the proficiency of the participating laboratories in the accurate quantification of this compound.

References

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Safety Operating Guide

Section 1: Hazard Profile and Risk Assessment of 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and efficiently. Proper chemical disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-cyclohexylbenzoic acid, moving beyond simple instructions to explain the critical reasoning behind each procedure.

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound, like many of its structural analogs, is classified as a hazardous substance. The primary risks associated with this compound dictate the necessary handling and disposal precautions.

Based on safety data for similar carboxylic acids, the hazards are well-defined.[1][2] The solid, crystalline compound is a known irritant.[1] This irritant nature is the principal driver for the disposal protocols that follow. The causality is simple: improper disposal, such as discarding in regular trash, could lead to accidental exposure for custodial staff, while drain disposal of the acidic form can harm aquatic ecosystems and corrode plumbing.

Table 1: Hazard Summary and Required Precautions

Hazard Classification GHS Category Primary Precaution & Rationale
Skin Corrosion/Irritation Category 2 Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Direct contact can cause irritation, redness, and discomfort.[1][3]
Serious Eye Damage/Irritation Category 2 Wear splash goggles or a face shield. The eyes are particularly sensitive, and exposure can lead to serious, lasting damage.[1][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Handle in a well-ventilated area or a chemical fume hood. Inhalation of dust can irritate the respiratory system.[1][3] |

Furthermore, it is crucial to recognize chemical incompatibilities to prevent dangerous reactions within a waste container. This compound is incompatible with strong bases, oxidizing agents, and reducing agents.[3] Mixing these wastes can lead to violent exothermic reactions or the release of toxic gases.

Section 2: The Core Principle: Segregation and Containment

The foundational rule of chemical waste management is that all laboratory chemical waste should be treated as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[4] Never dispose of this compound, in solid or solution form, into standard trash or down the sewer drain without following the approved protocols outlined below.[4]

Waste Container Requirements:

  • Compatibility: Use only designated, compatible hazardous waste containers. For acidic waste like this compound, high-density polyethylene (HDPE) or glass containers are appropriate.[3] Never use metal containers, as acids can cause corrosion over time.[5][6]

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag the moment the first drop of waste enters the container. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • Associated hazards (e.g., "Irritant," "Corrosive")[3]

    • The date the container was filled.[7]

  • Containment: The container must be leak-proof and kept securely closed at all times, except when adding waste.[4][8] This prevents the release of vapors and protects against accidental spills. Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[9]

Satellite Accumulation Area (SAA):

All hazardous waste must be stored in a designated SAA, which must be at or near the point of generation.[6][8] This area should be inspected regularly for any signs of leakage, and incompatible wastes (e.g., acids and bases) must be stored in separate secondary containment trays.[6]

Section 3: Disposal Pathways Decision Framework

The correct disposal path for this compound depends on its form, concentration, and whether it is mixed with other substances. The following diagram illustrates the decision-making process.

Caption: Decision workflow for this compound disposal.

Protocol 1: Standard Disposal of Hazardous Waste (Default Pathway)

This is the most common and universally accepted method for all solid, concentrated, or contaminated forms of this compound.

Objective: To safely collect, store, and transfer chemical waste to the institution's EHS department for final disposal.

Methodology:

  • Container Preparation: Select a clean, dry, and compatible waste container (HDPE or glass) with a secure screw cap.[3][10]

  • Labeling: Immediately affix a completed hazardous waste tag to the container.[9]

  • Waste Collection: Carefully transfer the this compound waste into the container. If it is a solid, use a dedicated spatula or scoop. If it is a liquid, use a funnel.

  • Closure: Securely cap the container. Do not leave it open in a fume hood for evaporation, as this is a prohibited disposal practice.[4]

  • Storage: Place the sealed container in your designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[6]

  • Pickup Request: Once the container is full (or you no longer need to add to it), submit a chemical waste collection request to your EHS department as per institutional procedures.[4]

Protocol 2: Neutralization of Dilute Aqueous Solutions (Conditional Pathway)

Warning: This procedure is only permissible for dilute (<10%), uncontaminated aqueous solutions of this compound and only if explicitly allowed by your local and institutional regulations.[7][11] The solution must not contain any other hazardous contaminants, particularly heavy metals.[11]

Objective: To neutralize the acidity of a dilute aqueous solution, rendering it safe for drain disposal according to specific regulatory allowances.

Causality: The neutralization reaction converts the corrosive acid into a neutral salt and water. Using a weak base like sodium bicarbonate is critical because it reacts more controllably and produces carbon dioxide gas as a byproduct, which serves as a visual indicator of the reaction's progress. This avoids the strong exothermic reaction that can occur with strong bases, which poses a splash and boil-over hazard.[12]

Methodology:

  • Personal Protective Equipment (PPE): Perform all steps in a certified chemical fume hood while wearing appropriate PPE, including splash goggles, a face shield, and chemical-resistant gloves.[3][11]

  • Preparation: Place a stir bar in the beaker containing the dilute this compound solution and place it on a magnetic stir plate inside the fume hood. Begin stirring at a moderate speed.

  • Neutralization: Slowly and carefully add a weak base, such as a 5-10% solution of sodium bicarbonate or sodium carbonate, to the stirring acidic solution.[3][13][14] Effervescence (fizzing) will occur as carbon dioxide is released. Add the base in small increments, allowing the fizzing to subside before adding more.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.[11] Your target is a neutral pH, typically between 6.0 and 8.0.[3][12]

  • Final Disposal: Once the pH is confirmed to be within the acceptable neutral range and the reaction has ceased, the solution can be poured down a laboratory sink drain followed by a large volume of running water (at least 20 times the volume of the solution) to ensure adequate dilution in the sewer system.[11]

Section 4: Spill Management and Disposal

Spilled chemicals and the materials used to clean them up must also be disposed of as hazardous waste.[4]

  • Minor Spills: For small spills of solid this compound, use an inert absorbent material like sand or vermiculite.[3] Carefully sweep up the mixture, place it in a sealed, compatible container, and label it as hazardous waste for EHS pickup.[3][15]

  • Major Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures by contacting the EHS office or emergency response team.[3]

By adhering to these scientifically grounded and safety-focused procedures, you ensure compliance, protect yourself and your colleagues, and uphold the principles of responsible research. When in doubt, always default to the most cautious approach: treat the material as hazardous waste and consult your EHS department.[4]

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
  • Ace Waste.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • American Chemical Society.
  • Nipissing University.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • Greenflow. How to Treat Acid Waste: A Comprehensive Guide. [Link]
  • Kansas State University.
  • Ryze Chemie. How to Neutralize Acid: Effective Ways (2024). [Link]
  • Greenflow. How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]
  • Emory University. Chemical Waste Disposal Guidelines. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclohexylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling solid chemical reagents like 2-cyclohexylbenzoic acid requires a comprehensive understanding of its potential hazards to establish a robust safety protocol. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring both personal safety and the validity of your experimental outcomes.

Foundational Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. Based on data from structurally similar compounds and general chemical safety principles, this compound, a solid crystalline substance, presents several primary hazards:

  • Serious Eye Damage/Irritation (H318/H319): The most significant risk when handling this compound in its powdered form is eye contact. The dust can be abrasive and chemically irritating, potentially leading to serious damage.[1][2][3][4]

  • Skin Irritation (H315): Direct contact with the skin can cause irritation.[1][2][3] Prolonged or repeated contact may lead to dermatitis.

  • Respiratory Irritation (H335): Inhalation of airborne dust can irritate the respiratory system.[2][4][5]

  • Specific Target Organ Toxicity (H372): Prolonged or repeated inhalation has the potential to cause damage to organs, specifically the lungs.[1]

The physical form of the chemical—a fine powder—is a critical factor. It can easily become airborne during handling, such as weighing or transferring, increasing the risk of inhalation and widespread contamination of surfaces and personnel.[2][4][6]

Core PPE Directives for Handling this compound

All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7] The following PPE is mandatory for any task involving this chemical.

Eye and Face Protection

Due to the risk of serious eye damage, eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work with this chemical.[7]

  • Recommended for Powder Handling: When weighing or transferring the solid, a full-face shield worn over safety goggles provides a higher level of protection against airborne particles.[8][9][10] This combination protects the entire face from contact.[9]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation.[11]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[9][10] Always inspect gloves for pinholes or tears before use.[7] Use proper glove removal technique to avoid contaminating your skin.[7]

  • Lab Coat: A buttoned, long-sleeved laboratory coat appropriate for chemical handling is required to protect street clothes and skin.[7]

  • Apparel: Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[7][9]

Respiratory Protection

While working in a fume hood is the primary engineering control, respiratory protection may be necessary in specific situations.

  • Standard Operations: For routine handling of small quantities inside a certified chemical fume hood, additional respiratory protection is typically not required.

  • High-Energy Operations or Spill Cleanup: If you are performing an operation that generates significant dust (e.g., milling, large-scale transfer without containment) or cleaning a large spill, a NIOSH-approved respirator is necessary. A full-face respirator with appropriate cartridges for organic vapors and particulates offers the best protection.[10][12][13]

Task-Specific Operational Plans

The level of PPE should be commensurate with the risk of exposure for a given task. The following table provides clear guidance for common laboratory procedures.

Laboratory Task Minimum Required PPE Recommended Best Practice Rationale
Weighing Small Quantities (<1g) Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsDouble-gloving, Face shield over safety gogglesMinimizes exposure during a task with high potential for dust generation.
Preparing Solutions Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsFace shield over safety gogglesProtects against splashes of the dissolved acid and residual dust during transfer.
Running a Reaction Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsMaintain all PPE throughout the reaction and workupContinuous protection from potential splashes or unforeseen events.
Large-Scale Transfer (>10g) Nitrile Gloves, Lab Coat, Face shield over safety gogglesChemical-resistant apron, consider respiratory protection (N95 or higher)Increased quantities elevate the risk of significant dust generation and spills.
Spill Cleanup Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, N95 RespiratorChemical-resistant apron or coverall, bootiesA spill presents the highest risk of aerosolization and widespread contamination.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

This sequence proceeds from most contaminated to least contaminated.

  • Gloves: Remove using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

  • Lab Coat: Unbutton and roll it inside-out as you remove it to contain contaminants.

  • Respirator (if worn): Remove last.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling This compound task Define Task (e.g., Weighing, Synthesis) start->task quantity Assess Quantity (Small vs. Large Scale) task->quantity dust Evaluate Dust/ Aerosolization Potential quantity->dust apron Add Chemical Apron quantity->apron Large Scale base_ppe Core PPE: - Nitrile Gloves - Lab Coat - Safety Glasses dust->base_ppe All Tasks face_shield Add Face Shield (over goggles) dust->face_shield High Dust Potential (Weighing, Transfer) respirator Add Respirator (N95 or higher) dust->respirator High Dust Potential OR Spill Cleanup proceed Proceed with Task base_ppe->proceed face_shield->proceed respirator->proceed apron->proceed

Caption: PPE selection workflow for this compound.

Disposal and Decontamination Plan

Proper disposal is a final, critical step in the safety lifecycle.

  • Solid Waste: All solid this compound and any materials grossly contaminated with it (e.g., weigh paper, paper towels from a spill) must be disposed of in a designated hazardous waste container.[3]

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.

  • Decontamination: In case of a spill, decontaminate the area according to your lab's specific SOP for acid spills. This typically involves neutralizing the acid and absorbing the material before cleaning the surface.

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work. This guide should be used in conjunction with your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet (SDS) for the product.

References

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
  • Safety Data Sheet - this compound. (2024). Sigma-Aldrich.
  • Safety Data Sheet - 4-Cyclohexylbenzoic acid. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet - 2-Benzoylbenzoic Acid. (2025). TCI Chemicals.
  • Acetic acid - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Personal Protective Equipment. (2025). US EPA.
  • Safety Data Sheet - Benzoic acid, 2-benzoyl-. (2025). Fisher Scientific.
  • Formic acid - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Safety Data Sheet - ACID METHYL ESTER. (2024). CymitQuimica.
  • Safety Data Sheet - 2-Benzyloxybenzoic acid. (2024). Fisher Scientific.
  • Safety Data Sheet - Benzoic acid. (2012). Fisher Scientific.
  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Sulfuric acid - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Essential Chemical PPE. (2023). Trimaco.
  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
  • Organic Acid SOP. (n.d.). UW Environmental Health & Safety.
  • Safety Data Sheet - Benzoic Acid. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.